Technical Documentation Center

Ynt-185 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ynt-185

Core Science & Biosynthesis

Foundational

The Core Mechanism of YNT-185: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract YNT-185 is a pioneering, non-peptide small molecule that functions as a potent and selective agonist for the orexin (B13118510) type-2 receptor (OX...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YNT-185 is a pioneering, non-peptide small molecule that functions as a potent and selective agonist for the orexin (B13118510) type-2 receptor (OX2R).[1][2][3] Its development and preclinical evaluation have provided a critical proof-of-concept for the mechanistic treatment of narcolepsy-cataplexy by targeting the orexin system.[4][5] Narcolepsy is caused by a significant loss of orexin-producing neurons, leading to a deficiency in this key wake-promoting neuropeptide.[6] YNT-185 mimics the action of endogenous orexin, specifically at the OX2R, to ameliorate the primary symptoms of this disorder in animal models.[4][6] This document provides a detailed examination of the molecular mechanism of action of YNT-185, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Selective OX2R Agonism

YNT-185 acts as a direct, orthosteric, full agonist at the orexin type-2 receptor (OX2R), a G protein-coupled receptor (GPCR).[7] The deficiency of endogenous orexin signaling through OX2R is primarily responsible for the symptoms of narcolepsy, such as excessive daytime sleepiness and cataplexy.[5][7] By binding to and activating OX2R, YNT-185 reinstates the downstream signaling cascade normally initiated by orexin.

The activation of OX2R by YNT-185 primarily involves coupling to the Gαq subunit of the heterotrimeric G protein.[8] This initiates a canonical signaling pathway:

  • Gαq Activation: Upon agonist binding, the Gαq subunit is activated and dissociates.

  • PLC Activation: Gαq activates phospholipase C (PLC).

  • IP₃ and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

  • Intracellular Ca²⁺ Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[4][8]

This increase in intracellular Ca²⁺ concentration is a hallmark of OX2R activation and leads to the depolarization and increased firing rate of downstream neurons crucial for maintaining wakefulness, such as the histaminergic neurons of the tuberomammillary nucleus (TMN).[4][7] Studies have confirmed that YNT-185-induced neuronal firing is inhibited by OX2R antagonists, confirming its on-target activity.[4][7]

YNT185_Signaling_Pathway YNT185 YNT-185 OX2R Orexin 2 Receptor (OX2R) (GPCR) YNT185->OX2R G_Protein G Protein (Gαq, Gβγ) OX2R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Intracellular Ca²⁺ ER->Ca2 Neuron Neuronal Activation (e.g., Histaminergic Neurons) Ca2->Neuron Causes Wake Promotion of Wakefulness Neuron->Wake

Caption: YNT-185 signaling cascade via the OX2R-Gαq-PLC-Ca²⁺ pathway.

Quantitative Pharmacological Data

The selectivity and potency of YNT-185 have been characterized in both in vitro and in vivo models.

Table 1: In Vitro Receptor Activity of YNT-185
ParameterReceptorValueCell LineAssayReference
EC₅₀ Human OX2R28 nM (0.028 µM)CHOIntracellular Ca²⁺ Mobilization[1][2][4]
EC₅₀ Human OX1R2.75 µMCHOIntracellular Ca²⁺ Mobilization[1][2][4]
Selectivity OX2R vs. OX1R~100-foldN/ACalculated from EC₅₀ values[4]
Table 2: In Vivo Efficacy of YNT-185 in Murine Models
Administration RouteDoseAnimal ModelKey EffectReference
Intraperitoneal (i.p.)20-40 mg/kgWild-Type MiceIncreased wakefulness[1]
Intraperitoneal (i.p.)40-60 mg/kgOrexin Knockout MiceSignificantly increased latency to first cataplexy-like episode[5][7]
Intracerebroventricular (i.c.v.)30-300 nmolWild-Type MiceDose-dependent increase in wake time; decrease in NREM sleep[4]

Experimental Protocols

The mechanism of YNT-185 was elucidated through a series of key experiments.

In Vitro Receptor Activation Assay

This assay quantified the potency and selectivity of YNT-185 by measuring its ability to activate orexin receptors.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected to express either human orexin 1 receptor (CHO/hOX1R) or human orexin 2 receptor (CHO/hOX2R) were used.[4]

  • Calcium Imaging: Cells were loaded with a calcium-sensitive fluorescent dye.

  • Compound Application: Various concentrations of YNT-185 were applied to the cells.

  • Signal Detection: Changes in intracellular calcium concentration were measured by detecting changes in fluorescence.

  • Data Analysis: Dose-response curves were generated to calculate the EC₅₀ values for each receptor.[4] The experiment was repeated in the presence of known OX2R antagonists (e.g., suvorexant, EMPA) to confirm competitive binding.[4][7]

In_Vitro_Workflow CHO_OX1 CHO Cells (Expressing hOX1R) Dye Load with Ca²⁺ Dye CHO_OX1->Dye CHO_OX2 CHO Cells (Expressing hOX2R) CHO_OX2->Dye YNT Apply YNT-185 (Dose-Response) Dye->YNT Measure Measure Fluorescence (Ca²⁺ Signal) YNT->Measure EC50 Calculate EC₅₀ & Selectivity Measure->EC50

Caption: Experimental workflow for in vitro characterization of YNT-185.
Ex Vivo Electrophysiology on Brain Slices

This protocol verified that YNT-185 activates native OX2R-expressing neurons in a physiologically relevant context.

Methodology:

  • Brain Slice Preparation: Acute coronal brain slices containing the tuberomammillary nucleus (TMN) were prepared from mice.[7]

  • Neuron Identification: Histaminergic neurons, which are known to express OX2R and are critical for wakefulness, were targeted for recording.[4]

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings were performed to measure the firing rate and resting membrane potential of these neurons.[7]

  • YNT-185 Application: YNT-185 was bath-applied to the brain slice. Recordings were also conducted in the presence of the sodium channel blocker tetrodotoxin (B1210768) (TTX) to isolate direct effects on membrane potential, independent of synaptic transmission.[4][7]

  • Histological Confirmation: After recording, neurons were filled with neurobiotin and subsequently stained with an antibody against histidine decarboxylase (HDC) to confirm their histaminergic identity.[4][7]

Electrophysiology_Workflow Slice Prepare Mouse Brain Slices (TMN) Record Patch-Clamp Record Histaminergic Neuron Slice->Record Apply_YNT Bath-apply YNT-185 (± TTX) Record->Apply_YNT Measure Measure Firing Rate & Membrane Potential Apply_YNT->Measure Fill Fill Neuron with Neurobiotin Measure->Fill Stain Histology (Anti-HDC) to Confirm Identity Fill->Stain

Caption: Workflow for ex vivo electrophysiological validation of YNT-185.
In Vivo Murine Narcolepsy Models

These experiments assessed the ability of systemically administered YNT-185 to cross the blood-brain barrier and alleviate narcolepsy symptoms.

Methodology:

  • Animal Models: Experiments used wild-type mice, orexin knockout (OXKO) mice, orexin neuron-ablated (orexin/ataxin-3) mice, and orexin receptor double-knockout (OXRDKO) mice.[3][5] The OXRDKO mice served as a crucial negative control to ensure effects were on-target.

  • Surgical Implantation: Mice were surgically implanted with electrodes to record electroencephalography (EEG) and electromyography (EMG) for sleep/wake state monitoring.[4]

  • Drug Administration: YNT-185 was administered via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection.[3][5]

  • Behavioral Monitoring: Sleep/wake states (wakefulness, NREM, REM sleep) and cataplexy-like episodes were continuously monitored and scored from EEG/EMG recordings for several hours post-injection.[4][5]

In_Vivo_Workflow Models Select Mouse Models (WT, OXKO, OXRDKO) Surgery Implant EEG/EMG Electrodes Models->Surgery Admin Administer YNT-185 (i.p. or i.c.v.) Surgery->Admin Record Record EEG/EMG & Behavior Admin->Record Analyze Score Sleep/Wake States & Cataplexy Events Record->Analyze

Caption: Workflow for in vivo efficacy testing of YNT-185 in mouse models.

Conclusion

YNT-185 is a selective orexin type-2 receptor agonist that effectively mimics the function of the endogenous orexin system. Its mechanism involves the direct activation of OX2R, leading to Gαq-mediated intracellular calcium mobilization and subsequent stimulation of wake-promoting neural circuits. Preclinical studies robustly demonstrated its ability to increase wakefulness and suppress cataplexy in mouse models of narcolepsy.[5] While YNT-185 itself was noted to have limited in vivo efficacy, preventing its advancement to clinical trials, its development was a landmark achievement.[4][9] It provided the definitive proof-of-concept that selective OX2R agonism is a viable and mechanistically sound therapeutic strategy for treating the core symptoms of narcolepsy, paving the way for the development of next-generation orexin agonists.[9]

References

Exploratory

YNT-185: A Selective Orexin-2 Receptor Agonist for Narcolepsy Research

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction Narcolepsy is a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy, primarily caused by the...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Narcolepsy is a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy, primarily caused by the loss of orexin-producing neurons in the hypothalamus.[1][2] Orexin-A and Orexin-B are neuropeptides that regulate wakefulness by acting on two G protein-coupled receptors: orexin-1 receptor (OX1R) and orexin-2 receptor (OX2R).[3] The development of small molecule orexin (B13118510) receptor agonists that can cross the blood-brain barrier represents a promising therapeutic strategy for narcolepsy.[2][4] YNT-185 is a potent and selective, non-peptide agonist for the orexin-2 receptor (OX2R).[3][5] This technical guide provides a comprehensive overview of YNT-185, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental methodologies for its characterization.

Core Data Presentation

Pharmacological Profile of YNT-185

The following table summarizes the key quantitative data for YNT-185, providing a clear comparison of its activity at the human orexin receptors.

ParameterHuman OX1RHuman OX2RSelectivity (OX1R/OX2R)Reference
EC50 2.75 µM0.028 µM (28 nM)~100-fold[6]

Signaling Pathways

YNT-185, as an OX2R agonist, activates downstream signaling cascades that mimic the effects of the endogenous orexin peptides. The primary signaling pathway initiated by OX2R activation involves the Gq protein, leading to intracellular calcium mobilization.

OX2R-Mediated Signaling Cascade

Activation of OX2R by an agonist like YNT-185 leads to the coupling of the Gq alpha subunit of the G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be measured as a functional readout of receptor activation.[1][7]

OX2R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm YNT185 YNT-185 OX2R OX2R YNT185->OX2R Binds to Gq Gq OX2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_cyto [Ca2+]i Increase ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Cellular_Response Cellular Response (e.g., Neuronal Firing) Ca2_cyto->Cellular_Response Triggers

Caption: OX2R Signaling Pathway.

Experimental Protocols

In Vitro Characterization: Calcium Mobilization Assay

This assay is fundamental for determining the potency (EC50) of YNT-185 at orexin receptors.

Objective: To measure the dose-dependent increase in intracellular calcium ([Ca2+]i) in cells expressing either human OX1R or OX2R upon stimulation with YNT-185.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing human OX1R (CHO/hOX1R) or human OX2R (CHO/hOX2R).

  • Cell culture medium (e.g., MEM-Alpha medium).

  • Black-walled, clear-bottom 96-well plates.

  • Fluorescent calcium indicator dye (e.g., Fluo-3 AM or Fluo-4 AM).[8][9]

  • Probenecid (B1678239).[8]

  • YNT-185 stock solution.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[10]

Procedure:

  • Cell Plating: Seed the CHO/hOX1R and CHO/hOX2R cells into 96-well plates at an appropriate density (e.g., 20,000 cells per well) and culture overnight.[8]

  • Dye Loading: Incubate the cells with the calcium indicator dye (e.g., 4 µM Fluo-3 AM) and probenecid (e.g., 2.5 mM) in culture medium for 60 minutes at 37°C.[8]

  • Compound Preparation: Prepare serial dilutions of YNT-185 in the assay buffer.

  • Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Then, automatically inject the different concentrations of YNT-185 into the wells and record the change in fluorescence over time. The response is typically a rapid peak followed by a sustained phase.[8]

  • Data Analysis: Determine the peak fluorescence response for each concentration of YNT-185. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Calcium_Mobilization_Workflow Start Start Cell_Plating Plate CHO/hOX1R and CHO/hOX2R cells in 96-well plates Start->Cell_Plating Incubate_Overnight Incubate Overnight Cell_Plating->Incubate_Overnight Dye_Loading Load cells with Calcium Indicator Dye (e.g., Fluo-4 AM) Incubate_Overnight->Dye_Loading Incubate_Dye Incubate for 60 min at 37°C Dye_Loading->Incubate_Dye FLIPR_Measurement Measure Fluorescence using Plate Reader (FLIPR) Incubate_Dye->FLIPR_Measurement Prepare_YNT185 Prepare Serial Dilutions of YNT-185 Prepare_YNT185->FLIPR_Measurement Data_Analysis Analyze Data and Calculate EC50 FLIPR_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Calcium Mobilization Assay Workflow.

Ex Vivo Characterization: Electrophysiology in Brain Slices

This method assesses the functional effect of YNT-185 on native neurons.

Objective: To measure the effect of YNT-185 on the firing rate and membrane potential of OX2R-expressing neurons (e.g., histaminergic neurons in the tuberomammillary nucleus, TMN).

Materials:

  • Mouse brain tissue.

  • Vibratome for slicing.

  • Artificial cerebrospinal fluid (aCSF), chilled and bubbled with carbogen (B8564812) (95% O2, 5% CO2).

  • Recording chamber for brain slices.

  • Patch-clamp electrophysiology setup (amplifier, micromanipulators, data acquisition system).

  • Glass recording pipettes filled with intracellular solution.

  • YNT-185 solution.

Procedure:

  • Brain Slice Preparation: Anesthetize the mouse and perfuse with ice-cold aCSF. Rapidly remove the brain and prepare acute coronal slices (e.g., 250-300 µm thick) containing the region of interest (e.g., TMN) using a vibratome in chilled, carbogenated aCSF.

  • Slice Recovery: Transfer the slices to a holding chamber with carbogenated aCSF and allow them to recover at room temperature for at least 1 hour.[11]

  • Recording: Place a slice in the recording chamber and perfuse with carbogenated aCSF.

  • Cell Identification: Identify target neurons (e.g., histaminergic neurons in the TMN) for recording.

  • Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings to measure the firing rate and resting membrane potential of the neurons.

  • YNT-185 Application: After establishing a stable baseline recording, perfuse the slice with aCSF containing YNT-185 at a known concentration.

  • Data Acquisition: Record the changes in firing rate and membrane potential in response to YNT-185 application.

  • Data Analysis: Analyze the electrophysiological data to quantify the change in neuronal activity induced by YNT-185.

Electrophysiology_Workflow Start Start Prepare_Slices Prepare Acute Brain Slices (e.g., containing TMN) Start->Prepare_Slices Slice_Recovery Slice Recovery in aCSF (>1 hour) Prepare_Slices->Slice_Recovery Recording_Setup Transfer Slice to Recording Chamber and Establish Patch-Clamp Slice_Recovery->Recording_Setup Baseline_Recording Record Baseline Neuronal Activity Recording_Setup->Baseline_Recording Apply_YNT185 Bath Apply YNT-185 Baseline_Recording->Apply_YNT185 Record_Response Record Neuronal Response to YNT-185 Apply_YNT185->Record_Response Data_Analysis Analyze Changes in Firing Rate and Membrane Potential Record_Response->Data_Analysis End End Data_Analysis->End

Caption: Brain Slice Electrophysiology Workflow.

In Vivo Efficacy: Mouse Model of Narcolepsy

This experimental paradigm evaluates the therapeutic potential of YNT-185 in a disease-relevant animal model.

Objective: To assess the effect of peripherally administered YNT-185 on cataplexy-like episodes and wakefulness in a mouse model of narcolepsy (e.g., orexin knockout mice).

Materials:

  • Orexin knockout (KO) mice or other suitable narcolepsy models.[12]

  • Wild-type control mice.

  • EEG/EMG recording system.

  • YNT-185 for intraperitoneal (i.p.) injection.

  • Vehicle control.

Procedure:

  • Animal Surgery: Implant EEG and EMG electrodes in the mice for sleep/wake stage recording. Allow for a post-operative recovery period.

  • Baseline Recording: Record baseline EEG/EMG data to characterize the sleep/wake patterns and frequency of cataplexy-like episodes in the narcoleptic mice.

  • YNT-185 Administration: Administer YNT-185 (e.g., 20-40 mg/kg, i.p.) or vehicle to the mice at the onset of their active phase (dark period).[12]

  • Post-Injection Recording: Record EEG/EMG for several hours following the injection.

  • Behavioral Observation: Observe the mice for changes in behavior, particularly the occurrence of cataplexy-like episodes.

  • Data Analysis: Score the EEG/EMG recordings to quantify the time spent in wakefulness, NREM sleep, and REM sleep. Quantify the number and duration of cataplexy-like episodes. Compare the effects of YNT-185 with the vehicle control.

Conclusion

YNT-185 is a valuable research tool for investigating the role of the OX2R in regulating sleep, wakefulness, and other physiological processes. Its selectivity for OX2R makes it particularly useful for dissecting the specific functions of this receptor subtype. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of YNT-185 and other novel orexin receptor agonists. While YNT-185 itself may have limitations for clinical development, it has provided crucial proof-of-concept for the therapeutic potential of OX2R agonists in treating narcolepsy.[12] Further research and development of more potent and bioavailable OX2R agonists hold significant promise for patients with this debilitating disorder.[4]

References

Foundational

YNT-185 for Narcolepsy Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness, cataplexy, and other sleep-related symptoms.[1][2]...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness, cataplexy, and other sleep-related symptoms.[1][2] The root cause of narcolepsy type 1 is a significant loss of neurons that produce orexin (B13118510) (also known as hypocretin), a neuropeptide crucial for maintaining wakefulness.[1][2] Consequently, replacement of orexin signaling is a primary therapeutic goal. While orexin peptides themselves have poor blood-brain barrier permeability, the development of small-molecule orexin receptor agonists offers a promising strategy.[1][2] This document provides a detailed technical overview of YNT-185, a potent and selective non-peptide agonist of the orexin type-2 receptor (OX2R), for its application in narcolepsy research.[1][3][4] Preclinical studies have demonstrated that YNT-185 can effectively cross the blood-brain barrier and ameliorate narcolepsy-like symptoms in animal models.[1][4][5]

Core Mechanism of Action

YNT-185 functions as a selective agonist for the orexin type-2 receptor (OX2R).[3][6] The pathophysiology of narcolepsy is strongly linked to the loss of orexin signaling, and OX2R, in particular, plays a critical role in the stabilization of wakefulness. By activating OX2R in key brain regions, YNT-185 mimics the function of endogenous orexin, thereby promoting wakefulness and suppressing cataplexy.[4]

YNT185 YNT-185 OX2R Orexin 2 Receptor (OX2R) YNT185->OX2R Binds and Activates Gq Gq Protein OX2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Neuronal_Excitation Neuronal Excitation & Wakefulness Promotion Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Figure 1: YNT-185 Signaling Pathway

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on YNT-185.

Table 1: In Vitro Receptor Activity
ReceptorAssay TypeEC50 (μM)Reference
Orexin 1 Receptor (OX1R)Intracellular Ca2+ Mobilization2.75[3]
Orexin 2 Receptor (OX2R)Intracellular Ca2+ Mobilization0.028[3]
Table 2: In Vivo Efficacy in Mouse Models of Narcolepsy
Animal ModelAdministration RouteDoseEffect on WakefulnessEffect on Cataplexy-like Episodes (SOREMs*)Reference
Wild-type MiceIntracerebroventricular (i.c.v.)300 nmolSignificant increase in wake time for 3 hoursN/A[3]
Wild-type MiceIntraperitoneal (i.p.)20-40 mg/kgSignificantly increased wake timeN/A[3]
Orexin Knockout (OX-KO) MiceIntraperitoneal (i.p.)40 mg/kg-Significant decrease in the frequency of SOREMs for 3 hours[4]
Orexin Knockout (OX-KO) MiceIntraperitoneal (i.p.)40 and 60 mg/kg-Significantly increased latency to the first SOREM[4]
Orexin/Ataxin-3 MiceIntraperitoneal (i.p.)40 mg/kg-Significantly decreased frequency of chocolate-induced SOREMs for 3 hours[4]

*SOREMs: Sleep-Onset REM periods, an animal model correlate of cataplexy.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Intracellular Calcium Mobilization Assay
  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either human orexin 1 receptor (hOX1R) or human orexin 2 receptor (hOX2R).

  • Assay Principle: This assay measures the activation of the Gq protein-coupled orexin receptors, which leads to an increase in intracellular calcium concentration.

  • Protocol:

    • CHO/hOX1R or CHO/hOX2R cells are plated in 96-well plates and cultured to confluence.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.

    • After washing to remove excess dye, baseline fluorescence is measured using a fluorescence plate reader.

    • YNT-185 is added at various concentrations to the wells.

    • The change in fluorescence, indicative of intracellular calcium mobilization, is recorded over time.

    • The EC50 value is calculated from the dose-response curve.

In Vivo Studies in Mouse Models of Narcolepsy
  • Animal Models:

    • Orexin Knockout (OX-KO) Mice: These mice lack the gene for prepro-orexin, the precursor to orexin peptides, and exhibit symptoms of narcolepsy including fragmented sleep and cataplexy-like episodes.

    • Orexin/Ataxin-3 Transgenic Mice: In this model, orexin neurons are genetically ablated postnatally, leading to a progressive loss of orexin and development of narcolepsy-like symptoms.[4]

    • Wild-type Mice: Used as a control to assess the wake-promoting effects of YNT-185 in a non-narcoleptic state.

  • Surgical Implantation for EEG/EMG Recording:

    • Mice are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

    • The skull is exposed, and small holes are drilled for the placement of EEG electrodes over the cortex.

    • EMG electrodes are inserted into the nuchal muscles to record muscle tone.

    • The electrode assembly is secured to the skull with dental cement.

    • Mice are allowed a recovery period of at least one week before experiments.

  • Drug Administration:

    • Intraperitoneal (i.p.) Injection: YNT-185 is dissolved in a suitable vehicle (e.g., saline) and administered via i.p. injection.

    • Intracerebroventricular (i.c.v.) Cannulation and Injection: For direct central administration, a guide cannula is surgically implanted into a lateral ventricle of the brain. YNT-185 is then infused through the cannula.

  • Data Acquisition and Analysis:

    • EEG and EMG signals are continuously recorded for several hours post-injection.

    • The recordings are scored into wakefulness, non-REM (NREM) sleep, and REM sleep epochs using sleep analysis software.

    • Cataplexy-like episodes (SOREMs) are identified as direct transitions from wakefulness to REM sleep.

    • Parameters such as total wake time, sleep latency, and the number and latency of SOREMs are quantified and compared between treatment and vehicle groups.

cluster_0 Surgical Preparation cluster_1 Experimental Phase cluster_2 Data Analysis Anesthesia Anesthesia Implantation EEG/EMG Electrode Implantation Anesthesia->Implantation Recovery Surgical Recovery (≥ 1 week) Implantation->Recovery Habituation Habituation to Recording Chamber Recovery->Habituation Administration YNT-185 Administration (i.p. or i.c.v.) Habituation->Administration Recording Continuous EEG/EMG Recording Administration->Recording Scoring Sleep Stage Scoring (Wake, NREM, REM) Recording->Scoring Quantification Quantification of Wakefulness & SOREMs Scoring->Quantification Statistics Statistical Analysis Quantification->Statistics

Figure 2: In Vivo Experimental Workflow
Electrophysiology in Brain Slices

  • Preparation:

    • Mice are anesthetized and decapitated.

    • The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Coronal slices containing the tuberomammillary nucleus (TMN), a region with a high density of OX2R-expressing histaminergic neurons, are prepared using a vibratome.

  • Recording:

    • Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at physiological temperature.

    • Whole-cell patch-clamp recordings are performed on identified histaminergic neurons.

    • A baseline of neuronal activity is established.

    • YNT-185 is bath-applied at a known concentration.

    • Changes in neuronal firing rate and membrane potential are recorded to assess the excitatory effect of YNT-185.[4]

Pharmacokinetics

Detailed pharmacokinetic studies on YNT-185, such as its half-life, bioavailability, and clearance rates, are not extensively reported in the currently available public literature. However, preclinical studies confirm its ability to penetrate the blood-brain barrier and exert central effects following peripheral administration.[1][4][5]

Clinical Development Status

As of the latest available information, there are no published clinical trials of YNT-185 in humans. The research remains in the preclinical phase. Other selective OX2R agonists, such as TAK-994, have progressed to clinical trials, providing proof-of-concept for this therapeutic approach in patients with narcolepsy type 1.

Conclusion

YNT-185 is a valuable research tool for investigating the role of OX2R in sleep-wake regulation and for the preclinical evaluation of potential narcolepsy treatments. Its high selectivity for OX2R and demonstrated efficacy in animal models make it a cornerstone compound for studies in this field. Further research is warranted to fully characterize its pharmacokinetic profile and to explore its potential for clinical development.

References

Exploratory

Pharmacological Profile of YNT-185: A Technical Guide

Introduction YNT-185 is a pioneering non-peptide, small molecule that functions as a potent and selective agonist for the orexin (B13118510) type-2 receptor (OX2R).[1][2][3] Developed as a research tool and a potential t...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

YNT-185 is a pioneering non-peptide, small molecule that functions as a potent and selective agonist for the orexin (B13118510) type-2 receptor (OX2R).[1][2][3] Developed as a research tool and a potential therapeutic agent, YNT-185 mimics the action of the endogenous neuropeptide orexin-A, which plays a crucial role in the regulation of wakefulness.[4] The loss of orexin-producing neurons is the underlying cause of narcolepsy type 1, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy.[5][6] YNT-185 has been instrumental in providing proof-of-concept for the mechanistic treatment of narcolepsy by targeting the OX2R, thereby correcting the primary deficit of the disease.[3][5][7] This document provides an in-depth overview of the pharmacological properties, experimental validation, and signaling pathways associated with YNT-185.

Core Pharmacological Characteristics

YNT-185 acts as an orthosteric, full agonist for the OX2R.[5] Its activity has been characterized through a series of in vitro and in vivo studies, which have established its selectivity and functional effects on sleep-wake states.

Data Presentation: Quantitative Pharmacology

The potency and selectivity of YNT-185 have been quantified in cell-based assays, while its efficacy has been demonstrated in animal models of narcolepsy.

Table 1: In Vitro Receptor Activity Profile of YNT-185

Parameter Receptor Cell Line Value Reference
EC₅₀ Human OX2R CHO 28 ± 4 nM [1][5][6]
EC₅₀ Human OX1R CHO 2,750 nM [1][5][6]
Selectivity OX2R vs. OX1R CHO ~100-fold [5][6]
pA₂ (Suvorexant) Human OX2R CHO 6.8 [5][6]

| pA₂ (EMPA) | Human OX2R | CHO | 7.4 |[5][6] |

Table 2: In Vivo Efficacy of YNT-185 in Mouse Models

Administration Dose Animal Model Key Effect Reference
Intracerebroventricular (i.c.v.) 30-300 nmol Wild-Type Mice Dose-dependent increase in wakefulness [5][8]
Intraperitoneal (i.p.) 20-40 mg/kg Wild-Type Mice Significant increase in wakefulness [1][8]
Intraperitoneal (i.p.) 40-60 mg/kg Orexin Knockout (OXKO) Mice Suppression of cataplexy-like episodes [5][6]

| Intraperitoneal (i.p.) | 40 mg/kg | Orexin/Ataxin-3 Mice | Decrease in chocolate-induced cataplexy |[5][6] |

Mechanism of Action & Signaling Pathway

As a G protein-coupled receptor (GPCR), the orexin type-2 receptor (OX2R) primarily signals through the Gαq protein subunit.[9] Upon binding, YNT-185 stabilizes an active conformation of the OX2R, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), which serves as a key second messenger to modulate neuronal excitability and promote wakefulness.[5][9][10]

YNT185_Signaling_Pathway cluster_membrane Cell Membrane p1 p2 YNT185 YNT-185 OX2R OX2R YNT185->OX2R Binds G_protein Gαq Gβγ OX2R->G_protein Activates PLC PLC G_protein:n->PLC:w Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG PIP2 PIP₂ PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Response Neuronal Excitation & Wakefulness Promotion Ca_release->Response Leads to

Caption: YNT-185 activates the OX2R/Gαq signaling cascade.

Experimental Protocols & Methodologies

The pharmacological profile of YNT-185 was established using standardized in vitro and in vivo assays.

In Vitro Ca²⁺ Mobilization Assay

This assay quantifies the agonist activity of YNT-185 at orexin receptors by measuring changes in intracellular calcium concentration.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected to express either human OX1R or human OX2R are cultured in appropriate media.[5][11]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Addition: Varying concentrations of YNT-185 are added to the cells.

  • Signal Detection: Changes in fluorescence, corresponding to changes in intracellular Ca²⁺ levels, are measured using a fluorometric imaging plate reader.

  • Data Analysis: The concentration-response curve is generated, and the EC₅₀ value is calculated to determine the potency of YNT-185.[5][6] For antagonist studies, cells are pre-incubated with an antagonist (e.g., suvorexant) before adding YNT-185.[5]

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture CHO cells (hOX1R or hOX2R) B Load cells with Ca²⁺ sensitive dye A->B C Add varying concentrations of YNT-185 B->C D Measure fluorescence change (Ca²⁺ mobilization) C->D E Generate dose-response curve D->E F Calculate EC₅₀ value E->F In_Vivo_Workflow A Surgical Implantation of EEG/EMG Electrodes B Recovery & Acclimatization A->B C Administration of YNT-185 (i.p. or i.c.v.) B->C D Continuous EEG/EMG Data Recording C->D E Scoring of Sleep/Wake States (Wake, NREM, REM) D->E F Quantification & Statistical Analysis of Time in Each State E->F

References

Foundational

YNT-185: A Novel Orexin Receptor 2 Agonist for Wakefulness Promotion

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of YNT-185, a non-peptide, selective orexin (B13118510) receptor 2 (OX2R) ago...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of YNT-185, a non-peptide, selective orexin (B13118510) receptor 2 (OX2R) agonist. It details the compound's potent wake-promoting effects and its potential as a therapeutic agent for narcolepsy and other disorders characterized by excessive daytime sleepiness. This document synthesizes key preclinical data, outlines detailed experimental methodologies, and illustrates the underlying signaling pathways and experimental workflows. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of sleep medicine and drug development.

Introduction

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors, OX1R and OX2R, plays a pivotal role in the regulation of wakefulness, arousal, and appetite.[1] A deficiency in orexin signaling is the primary cause of narcolepsy, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy.[2] YNT-185 is a first-in-class small molecule, selective OX2R agonist designed to mimic the function of endogenous orexins and thereby restore wakefulness.[1] Preclinical studies have demonstrated that YNT-185 effectively promotes wakefulness and ameliorates narcolepsy-like symptoms in animal models.[3] This guide provides a detailed examination of the pharmacology, mechanism of action, and preclinical efficacy of YNT-185.

Pharmacology and Mechanism of Action

YNT-185 acts as a potent and selective agonist at the OX2R. Its selectivity for OX2R over OX1R is a key feature, as OX2R is understood to be the primary mediator of orexin's wake-promoting effects.

Receptor Binding and Activity

YNT-185 exhibits high affinity and functional agonism at the human OX2R. The in vitro activity of YNT-185 has been characterized in cell-based assays.

ReceptorEC50 (μM)Reference
Orexin 1 Receptor (OX1R)>10Nagahara et al., 2015
Orexin 2 Receptor (OX2R)0.023Nagahara et al., 2015
Signaling Pathway

Upon binding to YNT-185, the OX2R, a G-protein coupled receptor (GPCR), primarily couples to Gq and/or Gi/o heterotrimeric G-proteins.[4][5][6] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6] This signaling cascade ultimately results in neuronal depolarization and increased neuronal excitability, contributing to the promotion of wakefulness.

OX2R_Signaling_Pathway YNT185 YNT-185 OX2R OX2R YNT185->OX2R Binds to Gq_alpha Gαq OX2R->Gq_alpha Activates Gi_o_alpha Gαi/o OX2R->Gi_o_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates Gi_o_alpha->PLC Modulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Neuronal Excitation & Wakefulness Ca_release->Neuronal_Excitation Leads to PKC->Neuronal_Excitation Leads to

YNT-185 Activated OX2R Signaling Pathway

Preclinical Efficacy in Wakefulness

The wake-promoting effects of YNT-185 have been extensively evaluated in various mouse models.

Effect on Wakefulness in Wild-Type Mice

Intracerebroventricular (i.c.v.), intraperitoneal (i.p.), intravenous (i.v.), and oral (p.o.) administration of YNT-185 significantly increased wake time in wild-type mice.[3]

Administration RouteDoseChange in Wake Time (minutes) over 3 hours (unless specified)Mouse StrainReference
i.c.v.30 nmol+40.3 ± 6.8C57BL/6JIrukayama-Tomobe et al., 2017[3]
i.c.v.100 nmol+74.5 ± 10.2C57BL/6JIrukayama-Tomobe et al., 2017[3]
i.c.v.300 nmol+108.2 ± 11.5C57BL/6JIrukayama-Tomobe et al., 2017[3]
i.p.20 mg/kg+50.1 ± 8.3C57BL/6JIrukayama-Tomobe et al., 2017[3]
i.p.40 mg/kg+78.4 ± 9.1C57BL/6JIrukayama-Tomobe et al., 2017[3]
i.v.10 mg/kgSignificant increase (specific values not provided)C57BL/6JIrukayama-Tomobe et al., 2017[3]
p.o.100 mg/kgSignificant increase over 2 hours (specific values not provided)C57BL/6JIrukayama-Tomobe et al., 2017[3]
Amelioration of Narcolepsy-Cataplexy Symptoms in Mouse Models

YNT-185 demonstrated significant efficacy in reducing cataplexy-like episodes in orexin/ataxin-3 transgenic mice, a model of narcolepsy.[3]

Administration RouteDoseReduction in Cataplexy-like EpisodesMouse ModelReference
i.p.40 mg/kgSignificant reduction in frequencyOrexin/ataxin-3Irukayama-Tomobe et al., 2017[3]
i.p.60 mg/kgSignificant reduction in frequencyOrexin/ataxin-3Irukayama-Tomobe et al., 2017[3]

Experimental Protocols

In Vivo Electroencephalography (EEG) and Electromyography (EMG) Recording

Objective: To assess the effects of YNT-185 on sleep-wake states.

Animals: Male C57BL/6J mice, orexin knockout mice, or other relevant strains, 8-12 weeks of age.

Surgical Implantation:

  • Anesthetize mice with a suitable anesthetic (e.g., a mixture of ketamine and xylazine, or isoflurane).

  • Secure the mouse in a stereotaxic frame.

  • Implant stainless steel screw electrodes for EEG recording over the frontal and parietal cortices.

  • Implant wire electrodes into the neck musculature for EMG recording.

  • For i.c.v. administration, implant a guide cannula into the lateral ventricle.

  • Secure the electrode assembly and cannula to the skull with dental cement.

  • Allow a recovery period of at least one week.

Data Acquisition and Analysis:

  • Habituate the mice to the recording chamber and cables for several days.

  • Administer YNT-185 or vehicle via the desired route (i.p., i.v., p.o., or i.c.v.).

  • Record EEG and EMG signals continuously for a specified period (e.g., 24 hours).

  • Manually or automatically score the sleep-wake stages (wakefulness, NREM sleep, REM sleep) in 10-second epochs based on the EEG and EMG patterns.

  • Quantify the time spent in each state, the number and duration of episodes, and sleep-wake latencies.

EEG_EMG_Workflow cluster_surgery Surgical Implantation cluster_recording Data Acquisition cluster_analysis Data Analysis Anesthesia Anesthesia Stereotaxic Stereotaxic Implantation Anesthesia->Stereotaxic Recovery Recovery Stereotaxic->Recovery Habituation Habituation Recovery->Habituation Administration YNT-185/Vehicle Administration Habituation->Administration Recording EEG/EMG Recording Administration->Recording Scoring Sleep Stage Scoring Recording->Scoring Quantification Quantification of Sleep-Wake Parameters Scoring->Quantification

EEG/EMG Experimental Workflow
In Vitro Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the direct effects of YNT-185 on the electrical properties of neurons.

Preparation of Brain Slices:

  • Anesthetize and decapitate a mouse.

  • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

  • Cut coronal slices (e.g., 250-300 µm thick) containing the brain region of interest (e.g., tuberomammillary nucleus for histaminergic neurons) using a vibratome.

  • Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

Recording:

  • Transfer a slice to the recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.

  • Visualize neurons using differential interference contrast (DIC) optics.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a target neuron.

  • Record membrane potential and firing activity in current-clamp mode or ionic currents in voltage-clamp mode.

  • Bath-apply YNT-185 at various concentrations and record the changes in neuronal activity.

Patch_Clamp_Workflow cluster_preparation Slice Preparation cluster_recording_patch Electrophysiological Recording cluster_analysis_patch Data Analysis Dissection Brain Dissection Slicing Vibratome Slicing Dissection->Slicing Recovery_slice Slice Recovery Slicing->Recovery_slice Patching Whole-Cell Patching Recovery_slice->Patching Recording_baseline Baseline Recording Patching->Recording_baseline Drug_application YNT-185 Application Recording_baseline->Drug_application Recording_drug Recording with Drug Drug_application->Recording_drug Analysis Analysis of Neuronal Activity Recording_drug->Analysis

Whole-Cell Patch-Clamp Experimental Workflow

Conclusion

YNT-185 is a promising, selective OX2R agonist with robust wake-promoting properties demonstrated in preclinical models. Its ability to effectively increase wakefulness and ameliorate narcolepsy-like symptoms provides a strong rationale for its further development as a novel therapeutic for narcolepsy and other hypersomnia disorders. The detailed methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to translate this promising compound into a clinical reality.

References

Exploratory

Ynt-185: An In-Depth Technical Guide to its In Vivo Effects in Mouse Models

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the in vivo effects of Ynt-185, a nonpeptide, selective orexin (B13118510) type-2 receptor (OX2R)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of Ynt-185, a nonpeptide, selective orexin (B13118510) type-2 receptor (OX2R) agonist, in various mouse models. The data and protocols summarized herein are derived from preclinical studies aimed at evaluating its therapeutic potential, primarily for narcolepsy and other sleep-wake disorders.

Core Mechanism of Action

Ynt-185 functions as a potent and selective agonist for the orexin type-2 receptor (OX2R), with an EC50 of 28 nM for human OX2R, exhibiting approximately 100-fold selectivity over the orexin type-1 receptor (OX1R)[1][2]. Orexin neuropeptides are central to maintaining wakefulness, and their deficiency leads to narcolepsy[3]. Ynt-185 mimics the action of endogenous orexin by binding to and activating OX2R, thereby promoting wakefulness and alleviating symptoms of narcolepsy in mouse models[3][4].

The signaling pathway initiated by Ynt-185 binding to OX2R involves the Gαq protein, leading to an increase in intracellular calcium levels[5]. This activation of OX2R-expressing neurons, such as histaminergic neurons in the tuberomammillary nucleus (TMN), is crucial for its wake-promoting effects[6][7].

Ynt-185 Signaling Pathway Ynt185 Ynt-185 OX2R Orexin Type-2 Receptor (OX2R) Ynt185->OX2R Binds to Gq Gαq Protein OX2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Activation Neuronal Activation (e.g., Histaminergic Neurons) Ca_release->Neuronal_Activation PKC->Neuronal_Activation Wakefulness Promotion of Wakefulness Neuronal_Activation->Wakefulness

Ynt-185 signaling cascade via the OX2R.

Quantitative In Vivo Efficacy in Mouse Models

Ynt-185 has demonstrated significant efficacy in ameliorating symptoms of narcolepsy across various mouse models, including orexin knockout (OXKO) and orexin neuron-ablated mice. Its effects are dose-dependent and vary with the route of administration.

Effects on Wakefulness
Mouse ModelAdministration RouteDoseEffect on WakefulnessCitation
Wild-typeIntracerebroventricular (i.c.v.)30-300 nmolSignificantly increased wake time for 3 hours post-administration in a dose-dependent manner.[6]
Wild-typeIntravenous (i.v.)20-40 mg/kgSignificantly increased wake time for 2 hours post-administration in a dose-dependent manner.[1][2][7]
Wild-typeIntraperitoneal (i.p.)20-60 mg/kgSignificantly increased wake time.[1][2][8]
Wild-typeOral (p.o.)100 mg/kgIncreased wake time for 2 hours.[7]
Orexin Knockout (OXKO)Intraperitoneal (i.p.)40-60 mg/kgIncreased wake time.[7]
Effects on Cataplexy-like Episodes

Cataplexy, a sudden loss of muscle tone, is a hallmark symptom of narcolepsy. In mouse models, this is often measured by the frequency and latency of sleep-onset REM periods (SOREMs).

Mouse ModelAdministration RouteDoseEffect on Cataplexy-like Episodes (SOREMs)Citation
Orexin Knockout (OXKO)Intraperitoneal (i.p.)40 and 60 mg/kgSignificantly increased the latency to the first SOREM.[7][9]
Orexin/ataxin-3 (neuron-ablated)Intraperitoneal (i.p.)40 mg/kgSignificantly decreased the frequency of chocolate-induced SOREMs for 3 hours.[7][9]

Note: The effects of Ynt-185 were not observed in orexin receptor-deficient mice, confirming its mechanism of action through these receptors[8]. Importantly, repeated administration of Ynt-185 did not lead to desensitization[3][8]. Furthermore, no immediate rebound sleep was observed after the wake-promoting effects of Ynt-185 subsided[6][7][8]. Daily administration also showed a beneficial effect of preventing weight gain, a common issue in narcolepsy[3].

Detailed Experimental Protocols

The following are detailed methodologies for key experiments conducted to evaluate the in vivo effects of Ynt-185 in mouse models.

Animal Models
  • Wild-type mice: C57BL/6J mice are commonly used as a control group to assess the wake-promoting effects of Ynt-185 in a healthy system.

  • Orexin Knockout (OXKO) mice: These mice lack the gene for prepro-orexin and serve as a genetic model of narcolepsy.

  • Orexin/ataxin-3 mice: In this model, orexin-producing neurons are genetically ablated postnatally, providing another model for narcolepsy.

  • Orexin Receptor-Deficient mice: These mice lack orexin receptors and are used to confirm that the effects of Ynt-185 are mediated through these specific receptors.

Surgical Procedures and EEG/EMG Recordings
  • Implantation of Electrodes: Mice are anesthetized, and stainless-steel screw electrodes are implanted into the skull for electroencephalogram (EEG) recording. Electromyogram (EMG) electrodes are placed in the neck musculature.

  • Recovery: A recovery period of at least one week is allowed post-surgery.

  • Habituation: Mice are habituated to the recording chamber and cables for several days before the experiment.

  • Data Acquisition: EEG and EMG signals are recorded continuously to monitor sleep/wake states (wakefulness, NREM sleep, REM sleep).

Experimental_Workflow_EEG_EMG cluster_surgery Surgical Implantation cluster_post_op Post-Operative Care cluster_experiment Experiment Anesthesia Anesthetize Mouse Implant_EEG Implant EEG Skull Electrodes Anesthesia->Implant_EEG Implant_EMG Implant EMG Neck Electrodes Implant_EEG->Implant_EMG Recovery 1-Week Recovery Implant_EMG->Recovery Habituation Habituation to Recording Setup Recovery->Habituation Administer_Ynt185 Administer Ynt-185 (i.p., i.c.v., etc.) Habituation->Administer_Ynt185 Record_EEG_EMG Continuous EEG/EMG Recording Administer_Ynt185->Record_EEG_EMG Analyze_Data Analyze Sleep/Wake States Record_EEG_EMG->Analyze_Data

Workflow for in vivo sleep/wake analysis.
Drug Administration

  • Intraperitoneal (i.p.) Injection: Ynt-185 is dissolved in a suitable vehicle (e.g., saline, DMSO) and injected into the peritoneal cavity of the mouse.

  • Intracerebroventricular (i.c.v.) Injection: For direct central nervous system administration, mice are surgically fitted with a guide cannula aimed at a cerebral ventricle. Ynt-185 is then infused through the cannula.

  • Intravenous (i.v.) Injection: The compound is administered directly into a vein, typically the tail vein.

  • Oral (p.o.) Administration: Ynt-185 is administered using an oral gavage.

Cataplexy Assessment
  • Induction: Cataplexy-like episodes (SOREMs) can be induced in susceptible mouse models by presenting a highly palatable food, such as chocolate.

  • Observation and Recording: Following the administration of Ynt-185 or a vehicle, the mice are recorded, and the latency to the first SOREM and the total number of SOREMs over a defined period are quantified.

Cataplexy_Assessment_Logic Start Start Experiment Administer Administer Ynt-185 or Vehicle Start->Administer Introduce_Stimulus Introduce Cataplexy Trigger (e.g., Chocolate) Administer->Introduce_Stimulus Observe Observe and Record Behavior Introduce_Stimulus->Observe Measure_Latency Measure Latency to First SOREM Observe->Measure_Latency Count_SOREMs Count Total Number of SOREMs Observe->Count_SOREMs Analyze Compare Ynt-185 vs. Vehicle Measure_Latency->Analyze Count_SOREMs->Analyze

Logical flow for assessing cataplexy.

Conclusion

The preclinical data strongly support the potential of Ynt-185 as a therapeutic agent for narcolepsy. Its ability to selectively target the OX2R allows it to address the core pathology of the disease by mimicking the effects of the deficient orexin neuropeptides. The in vivo studies in mouse models have demonstrated its efficacy in promoting wakefulness and reducing cataplexy-like symptoms. While Ynt-185 itself may have limitations in terms of in vivo efficacy for clinical development, it has provided a crucial proof-of-concept for the therapeutic utility of OX2R agonists[7][10]. Further research is focused on developing analogs of Ynt-185 with improved potency and bioavailability[3][11].

References

Foundational

YNT-185: A Selective Orexin 2 Receptor Agonist for Narcolepsy

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness, cataplexy, and disrupted sleep-wake...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness, cataplexy, and disrupted sleep-wake cycles.[1] The underlying cause of narcolepsy type 1 is a significant loss of neurons that produce orexins (also known as hypocretins), which are neuropeptides crucial for maintaining wakefulness.[2][3] The orexin (B13118510) system consists of two G-protein coupled receptors (GPCRs), the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R), which are activated by the endogenous ligands orexin-A and orexin-B.[4][5] While orexin-A binds to both receptors with high affinity, orexin-B shows a preference for OX2R.[5] The loss of orexin signaling, particularly through the OX2R, is strongly implicated in the pathophysiology of narcolepsy.[6][7]

This has spurred the development of orexin receptor agonists as a potential therapeutic strategy. YNT-185 is a potent, non-peptide, and selective OX2R agonist that has demonstrated efficacy in preclinical models of narcolepsy.[3][8] This technical guide provides a comprehensive overview of YNT-185, its role in the orexin signaling pathway, its pharmacological properties, and the key experimental methodologies used in its characterization.

Orexin Signaling Pathways

Orexin receptors are coupled to multiple G-protein subtypes, including Gq/11, Gi/o, and Gs, leading to the activation of diverse downstream signaling cascades.[9][10] The activation of these pathways is cell-type and context-dependent.[4][5]

A primary signaling pathway for both OX1R and OX2R involves coupling to Gq proteins, which activates phospholipase C (PLC).[4][10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a hallmark of orexin receptor activation.[4][5] DAG, in conjunction with Ca2+, activates protein kinase C (PKC).[10]

Orexin receptors can also couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[9] Conversely, coupling to Gs proteins can stimulate adenylyl cyclase and increase cAMP.[9]

Downstream of these initial events, orexin signaling can modulate various kinase cascades, including the mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 and p38-MAPK, as well as the PI3K/Akt and mTORC1 pathways.[9][10][11] Additionally, orexin receptors interact with β-arrestins, which can mediate G-protein-independent signaling and receptor internalization.[4][5]

YNT-185, as a selective OX2R agonist, is expected to primarily activate the signaling cascades downstream of OX2R. This includes the robust mobilization of intracellular calcium, which has been experimentally verified.[6][12]

G_protein_coupled_receptor_signaling YNT185 YNT-185 OX2R OX2R YNT185->OX2R Gq Gq OX2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Ca_release->PKC Downstream Downstream Signaling (e.g., MAPK) PKC->Downstream

YNT-185 activating the OX2R-Gq pathway.

Pharmacological Data of YNT-185

YNT-185 is characterized by its high potency and selectivity for the human orexin 2 receptor. The following table summarizes its key pharmacological parameters.

ParameterReceptorValueCell LineReference
EC50 hOX2R28 nMCHO[6]
EC50 hOX1R2.75 µMCHO[8][13]
Selectivity OX1R/OX2R~100-foldCHO[6]

Experimental Protocols

The characterization of YNT-185 involved a series of in vitro and in vivo experiments to determine its mechanism of action, potency, selectivity, and therapeutic efficacy.

In Vitro Characterization

1. Intracellular Calcium Mobilization Assay

This assay is fundamental to assessing the agonist activity of compounds targeting Gq-coupled receptors like OX2R.

  • Objective: To determine the potency (EC50) of YNT-185 in activating human OX1R and OX2R.

  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R (CHO/hOX1R) or human OX2R (CHO/hOX2R).[6]

  • Methodology:

    • Cells are seeded in 96-well plates and cultured to confluency.

    • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.

    • After an incubation period to allow for dye uptake and de-esterification, the cells are washed.

    • A baseline fluorescence reading is taken using a fluorescence plate reader.

    • YNT-185 is added at various concentrations to the wells.

    • The change in fluorescence, corresponding to the increase in intracellular calcium concentration, is measured over time.

    • The peak fluorescence response at each concentration is used to generate a dose-response curve and calculate the EC50 value.[6]

experimental_workflow start Start seed Seed CHO/hOX1R or CHO/hOX2R cells in 96-well plates start->seed load Load cells with calcium-sensitive dye seed->load wash Wash cells load->wash baseline Measure baseline fluorescence wash->baseline add_YNT185 Add YNT-185 at various concentrations baseline->add_YNT185 measure_response Measure fluorescence change add_YNT185->measure_response analyze Generate dose-response curve and calculate EC50 measure_response->analyze end End analyze->end

Workflow for intracellular calcium mobilization assay.
In Vivo Evaluation

1. Sleep/Wake State Analysis in Mice

Electroencephalography (EEG) and electromyography (EMG) are used to monitor the sleep/wake states of mice following the administration of YNT-185.

  • Objective: To assess the effect of YNT-185 on wakefulness and sleep architecture in wild-type and narcoleptic mouse models.[6]

  • Animal Models: Wild-type mice and orexin-deficient or orexin neuron-ablated mouse models of narcolepsy.[3][6]

  • Methodology:

    • Mice are surgically implanted with EEG and EMG electrodes for chronic recording.

    • After a recovery period, the mice are habituated to the recording chamber.

    • YNT-185 or vehicle is administered via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection.[6][13]

    • EEG and EMG signals are continuously recorded for a defined period (e.g., 3-24 hours).

    • The recorded data is scored into different sleep/wake stages (wakefulness, NREM sleep, REM sleep) based on the EEG and EMG patterns.

    • The duration and transitions between these stages are quantified and compared between the YNT-185 and vehicle-treated groups.[6]

2. Cataplexy-Like Episode (CLE) Assessment in Mice

This experiment evaluates the ability of YNT-185 to suppress cataplexy, a key symptom of narcolepsy.

  • Objective: To determine the efficacy of YNT-185 in reducing the frequency and duration of CLEs in narcoleptic mice.[3]

  • Animal Models: Orexin knockout or orexin neuron-ablated mice.[3]

  • Methodology:

    • Narcoleptic mice are placed in a recording chamber and their behavior is video-recorded simultaneously with EEG/EMG monitoring.

    • CLEs are identified by behavioral arrests (sudden immobility) accompanied by a high-theta EEG power and low EMG activity.

    • YNT-185 or vehicle is administered, and the number and duration of CLEs are quantified over a specific time period.

    • The effect of YNT-185 on CLEs is compared to the vehicle control.[3]

Conclusion

YNT-185 is a promising, selective OX2R agonist that has demonstrated the potential to correct the underlying orexin deficiency in narcolepsy. Its ability to promote wakefulness and suppress cataplexy-like episodes in preclinical models provides a strong rationale for its further development as a novel therapeutic for narcolepsy and potentially other disorders of excessive sleepiness.[1][3][6] The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of YNT-185 and other orexin receptor modulators.

References

Exploratory

The Discovery and Synthesis of Ynt-185: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of Ynt-185, a non-peptide, selective or...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of Ynt-185, a non-peptide, selective orexin (B13118510) type-2 receptor (OX2R) agonist. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of orexin receptor agonists, particularly for the treatment of narcolepsy and other sleep-wake disorders.

Introduction

Ynt-185 is a small molecule that acts as a selective agonist for the orexin type-2 receptor (OX2R).[1][2][3] Orexins are neuropeptides that play a crucial role in regulating wakefulness, and their deficiency is a primary cause of the sleep disorder narcolepsy.[2][4][5] Ynt-185 was developed by researchers at the University of Tsukuba as a potential therapeutic agent that can mimic the action of endogenous orexins.[4][5] This compound has been shown to penetrate the blood-brain barrier and ameliorate symptoms in mouse models of narcolepsy, making it a significant lead compound in the development of treatments for this condition.[1][6][7]

Physicochemical Properties

The following table summarizes the key physicochemical properties of Ynt-185.

PropertyValueReference
Chemical Name 3'-[[[3-[[2-[[2-(Dimethylamino)benzoyl]amino]ethyl]amino]phenyl]amino]sulfonyl]-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide dihydrochloride[8]
Molecular Formula C₃₃H₃₇N₅O₅S·2HCl[8]
Molecular Weight 688.66 g/mol [8]
CAS Number 1804978-82-2[8]
Purity ≥98% (HPLC)[8]
Solubility Water (68.87 mg/mL, 100 mM), DMSO (68.87 mg/mL, 100 mM)[8]
Storage Store at -20°C[8]

In Vitro Pharmacology

Ynt-185 has been characterized in vitro for its activity at human orexin receptors expressed in Chinese Hamster Ovary (CHO) cells. The following table summarizes its potency and selectivity.

ParameterOX₁ROX₂RSelectivity (OX₁R/OX₂R)Reference
EC₅₀ (μM) 2.750.028~98-fold[1][3][8]

In Vivo Pharmacology

The efficacy of Ynt-185 has been demonstrated in various mouse models of narcolepsy. The following table summarizes the key in vivo experiments and their outcomes.

Animal ModelAdministration RouteDosageKey OutcomesReference
Wild-type MiceIntraperitoneal (i.p.)20-40 mg/kgIncreased wakefulness.[1][3]
Wild-type MiceIntracerebroventricular (i.c.v.)300 nmolSignificantly increased wake time for 3 hours and decreased NREM sleep time.[1][3]
Orexin Knockout (OXKO) MiceIntraperitoneal (i.p.)40 and 60 mg/kgSignificantly increased the latency to the first sleep-onset REM (SOREM) period.[1]
Orexin/Ataxin-3 MiceIntraperitoneal (i.p.)40 mg/kgSignificantly decreased the frequency of chocolate-induced SOREMs for 3 hours.[1]

Synthesis

While a detailed, step-by-step synthesis protocol for Ynt-185 is not publicly available in the provided search results, the discovery of Ynt-185 was the result of a lead optimization process from a hit compound.[4] The synthesis is described in the primary literature by Nagahara T, et al. in the Journal of Medicinal Chemistry (2015).[1] Researchers interested in the specific synthetic route should refer to this publication.

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize Ynt-185. For complete, detailed methodologies, please refer to the primary publications cited.

In Vitro: Intracellular Ca²⁺ Mobilization Assay

This assay was used to determine the agonist activity of Ynt-185 at orexin receptors.[1]

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing either human OX₁R or OX₂R.

  • General Procedure:

    • Cells are loaded with a calcium-sensitive fluorescent dye.

    • Ynt-185 is added at various concentrations.

    • The change in intracellular calcium concentration is measured using a fluorescence plate reader.

    • The EC₅₀ value is calculated from the dose-response curve.

In Vitro: Electrophysiology in Brain Slices

This method was used to confirm the agonistic effect of Ynt-185 on neurons that naturally express orexin receptors.[8]

  • Tissue: Mouse brain slices containing the tuberomammillary nucleus (TMN), where histaminergic neurons expressing OX₂R are located.

  • General Procedure:

    • Brain slices are prepared and maintained in artificial cerebrospinal fluid.

    • Patch-clamp recordings are performed on identified histaminergic neurons.

    • Ynt-185 is applied to the bath, and changes in neuronal firing rate and membrane potential are recorded.

    • Ynt-185 was found to depolarize these neurons, consistent with an agonistic effect.[8]

In Vivo: Evaluation in Narcolepsy Mouse Models

These studies were conducted to assess the therapeutic potential of Ynt-185 in living animals.[1]

  • Animal Models:

    • Orexin knockout (OXKO) mice, which lack the gene for orexin.

    • Orexin/ataxin-3 transgenic mice, in which orexin neurons are progressively lost.

  • General Procedure:

    • Mice are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.

    • Ynt-185 or vehicle is administered via the specified route (i.p. or i.c.v.).

    • EEG/EMG data is recorded and analyzed to determine time spent in wakefulness, NREM sleep, and REM sleep.

    • For cataplexy models, the frequency and latency of cataplectic attacks (SOREMs) are quantified.

Signaling Pathway and Experimental Workflow

Orexin 2 Receptor (OX₂R) Signaling Pathway

OX2R_Signaling Ynt185 Ynt-185 OX2R OX₂R Ynt185->OX2R Binds and Activates Gq Gq Protein OX2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Neuronal Excitation & Increased Wakefulness Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: Simplified signaling pathway of Ynt-185 acting on the Orexin 2 Receptor (OX₂R).

Experimental Workflow for Ynt-185 Evaluation

Ynt185_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation receptor_binding Receptor Binding Assays (CHO-OX₁R/OX₂R) ca_mobilization Ca²⁺ Mobilization Assay receptor_binding->ca_mobilization Confirm Functional Activity electrophysiology Electrophysiology (Brain Slices) ca_mobilization->electrophysiology Validate in Native Neurons pk_studies Pharmacokinetic Studies (Blood-Brain Barrier Penetration) electrophysiology->pk_studies narcolepsy_models Efficacy in Narcolepsy Mouse Models pk_studies->narcolepsy_models Determine Dosing Regimen eeg_emg EEG/EMG Analysis (Wakefulness, Cataplexy) narcolepsy_models->eeg_emg Assess Therapeutic Effect lead_optimization Lead Optimization eeg_emg->lead_optimization discovery Discovery & Synthesis of Ynt-185 discovery->receptor_binding

Caption: Generalized experimental workflow for the preclinical evaluation of Ynt-185.

References

Foundational

Ynt-185: A Technical Guide for Researchers and Drug Development Professionals

Ynt-185 is a potent and selective non-peptide agonist for the orexin (B13118510) 2 receptor (OX2R), a key regulator of wakefulness and arousal. Its development represents a significant advancement in the pursuit of targe...

Author: BenchChem Technical Support Team. Date: December 2025

Ynt-185 is a potent and selective non-peptide agonist for the orexin (B13118510) 2 receptor (OX2R), a key regulator of wakefulness and arousal. Its development represents a significant advancement in the pursuit of targeted therapies for sleep-wake disorders, particularly narcolepsy. This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of Ynt-185, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Ynt-185 is a complex synthetic molecule with the IUPAC name 3'-[[[3-[[2-[[2-(Dimethylamino)benzoyl]amino]ethyl]amino]phenyl]amino]sulfonyl]-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide. It is often used in its dihydrochloride (B599025) salt form (Ynt-185·2HCl) to improve water solubility.[1]

PropertyValueReference
IUPAC Name 3'-[[[3-[[2-[[2-(Dimethylamino)benzoyl]amino]ethyl]amino]phenyl]amino]sulfonyl]-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide
CAS Number 1804978-81-1 (free base), 1804978-82-2 (dihydrochloride)[2]
Molecular Formula C33H37N5O5S (free base), C33H37N5O5S·2HCl (dihydrochloride)[2]
Molecular Weight 615.74 g/mol (free base), 688.66 g/mol (dihydrochloride)[2]
Appearance Off-white to light yellow solid[2]
Solubility Soluble in DMSO and water
Purity ≥98% (by HPLC)
Storage Store at -20°C

Mechanism of Action and Pharmacological Properties

Ynt-185 acts as a potent and selective agonist at the human orexin 2 receptor (OX2R). It displays approximately 100-fold selectivity for OX2R over the orexin 1 receptor (OX1R). The activation of OX2R by Ynt-185 mimics the function of the endogenous neuropeptide orexin-A, leading to the depolarization of OX2R-expressing neurons, such as histaminergic neurons, which are crucial for maintaining wakefulness.

In Vitro Activity
ParameterValueCell LineAssayReference
EC50 (hOX2R) 28 nMCHO cellsIntracellular Ca2+ mobilization
EC50 (hOX1R) 2.75 µMCHO cellsIntracellular Ca2+ mobilization
In Vivo Effects

In preclinical studies using mouse models, Ynt-185 has demonstrated significant effects on sleep-wake architecture and narcoleptic symptoms:

  • Increased Wakefulness: Intracerebroventricular (i.c.v.) and intraperitoneal (i.p.) administration of Ynt-185 increases wake time in wild-type mice.[1][3]

  • Suppression of Cataplexy: Ynt-185 effectively suppresses cataplexy-like symptoms in orexin knockout mouse models of narcolepsy.

  • Amelioration of Narcolepsy Symptoms: The compound has been shown to ameliorate narcolepsy-cataplexy symptoms in mouse models, providing a proof-of-concept for the mechanistic treatment of narcolepsy.[3]

Signaling Pathway

Ynt-185 binding to the OX2R, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This increase in cytosolic calcium is a key event in the neuronal excitation and wake-promoting effects of Ynt-185.

Ynt185_Signaling_Pathway Ynt185 Ynt-185 OX2R OX2R (Orexin 2 Receptor) Ynt185->OX2R binds Gq11 Gq/11 OX2R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release triggers Neuronal_Excitation Neuronal Excitation & Wakefulness Ca_release->Neuronal_Excitation leads to in_vitro_workflow cluster_calcium Calcium Mobilization Assay cluster_luciferase NFAT-Luciferase Assay Ca_cells Plate OX1R/OX2R expressing CHO cells Ca_dye Load cells with calcium-sensitive dye Ca_cells->Ca_dye Ca_add Add Ynt-185 Ca_dye->Ca_add Ca_read Measure fluorescence (FLIPR) Ca_add->Ca_read Ca_analyze Analyze dose-response (EC50) Ca_read->Ca_analyze Luc_cells Plate transfected cells (OX-R + NFAT-Luc) Luc_incubate Incubate with Ynt-185 Luc_cells->Luc_incubate Luc_lyse Lyse cells and add luciferin Luc_incubate->Luc_lyse Luc_read Measure luminescence Luc_lyse->Luc_read Luc_analyze Analyze dose-response (EC50) Luc_read->Luc_analyze in_vivo_workflow Surgery Surgical Implantation of EEG/EMG Electrodes Recovery Post-operative Recovery (≥ 1 week) Surgery->Recovery Habituation Habituation to Recording Setup Recovery->Habituation Administration Ynt-185 Administration (i.p. or i.c.v.) Habituation->Administration Recording Continuous EEG/EMG Recording Administration->Recording Scoring Sleep/Wake & Cataplexy Scoring Recording->Scoring Analysis Data Analysis (Time in state, cataplexy count) Scoring->Analysis

References

Exploratory

Ynt-185: A Technical Whitepaper on Blood-Brain Barrier Penetration Capabilities

Audience: Researchers, scientists, and drug development professionals. Executive Summary Ynt-185 is a nonpeptide, selective orexin (B13118510) type-2 receptor (OX2R) agonist that has demonstrated the ability to cross the...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ynt-185 is a nonpeptide, selective orexin (B13118510) type-2 receptor (OX2R) agonist that has demonstrated the ability to cross the blood-brain barrier (BBB) and exert centrally mediated effects in preclinical models.[1][2] This technical guide synthesizes the available data on the BBB penetration of Ynt-185, presenting qualitative evidence from in vivo studies, detailing relevant experimental methodologies, and visualizing its mechanism of action. While direct quantitative metrics of brain-to-plasma concentration ratios for Ynt-185 are not publicly available, the consistent pharmacological effects observed following peripheral administration in animal models provide strong evidence of its capacity to reach the central nervous system (CNS).[1][3][4]

Evidence of Blood-Brain Barrier Penetration

The primary evidence for Ynt-185's ability to cross the BBB is derived from in vivo studies in mice. Peripheral administration of Ynt-185, through intraperitoneal (i.p.), intravenous (i.v.), and oral (p.o.) routes, has been shown to elicit pharmacological responses that are indicative of its action on the central nervous system.[1]

Specifically, peripherally administered Ynt-185 has been demonstrated to:

  • Ameliorate narcolepsy-cataplexy symptoms: In mouse models of narcolepsy, intraperitoneal injection of Ynt-185 suppressed cataplexy-like episodes.[2][3] These effects were observed in orexin knockout and orexin neuron-ablated mice, but not in orexin receptor-deficient mice, confirming the central target engagement.[1][2]

  • Promote wakefulness: Intraperitoneal, intravenous, and even oral administration of Ynt-185 has been shown to significantly increase wakefulness time in wild-type mice.[1][5][6] This effect is consistent with the known role of the orexin system in maintaining arousal.

These findings strongly suggest that Ynt-185 can penetrate the BBB in sufficient quantities to activate orexin 2 receptors in the brain and modulate sleep/wake states.[1][3][4]

Quantitative Data on CNS Bioavailability

As of the latest available information, specific quantitative data on the brain-to-plasma concentration ratio (B/P ratio) or the unbound brain-to-plasma concentration ratio (Kp,uu) for Ynt-185 has not been published. While the qualitative evidence for its BBB penetration is clear, the efficiency of this transport is described as having "limited in vivo efficacy," suggesting that there is potential for improvement in its CNS bioavailability.[7]

For contextual comparison, the brain-to-blood ratios for other selective OX2R agonists have been reported, highlighting the challenges in achieving high CNS penetration for this class of compounds.

CompoundBrain:Blood RatioSpeciesAdministration RouteReference
Ynt-185 Not ReportedMousei.p., i.v., p.o.
TAK-925 0.07:1Mouses.c.[7]
ARN-776 0.04:1Mousei.p.[7]

Experimental Protocols

The following sections detail the methodologies used in key experiments that provide evidence for the BBB penetration of Ynt-185.

In Vivo Administration for Wakefulness Studies
  • Animal Model: Male wild-type C57BL/6J mice.[5]

  • Compound Preparation: A water-soluble form of Ynt-185 (Ynt-185•2HCl) was used for in vivo administration.[1]

  • Administration Routes and Dosages:

    • Intraperitoneal (i.p.) Injection: Ynt-185 was administered at doses of 20-40 mg/kg to assess its effect on wakefulness.[5][6]

    • Intravenous (i.v.) Injection: Ynt-185 was administered to study its dose-dependent effects on wake time.[1]

    • Oral (p.o.) Administration: A high dose of 100 mg/kg was administered to test for oral efficacy.[1]

  • Monitoring: Sleep/wake states were monitored for at least 3 hours post-administration by recording electroencephalography (EEG) and electromyography (EMG).[1]

In Vivo Administration for Narcolepsy Model Studies
  • Animal Models:

    • Orexin knockout (OXKO) mice.[3]

    • Orexin/ataxin-3 mice (in which orexin-producing neurons are genetically ablated).[1]

  • Compound Administration: Ynt-185 was administered via intraperitoneal (i.p.) injection at doses of 40 and 60 mg/kg.[3]

  • Efficacy Endpoint: The primary endpoint was the suppression of cataplexy-like episodes, which are a hallmark of narcolepsy.[3] The frequency and latency to the first sleep-onset REM (SOREM) period were also measured.[1]

Signaling Pathway and Experimental Workflow

Signaling Pathway of Ynt-185 at the Orexin 2 Receptor

Ynt-185 acts as an agonist at the orexin 2 receptor (OX2R), a G protein-coupled receptor (GPCR). Upon binding, it is believed to activate the Gq/11 signaling pathway, leading to an increase in intracellular calcium levels. This signaling cascade ultimately results in neuronal depolarization and increased firing rate of wake-promoting neurons, such as histaminergic neurons.

Ynt185_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ynt185 Ynt-185 OX2R OX2R Ynt185->OX2R Binds to Gq11 Gq/11 OX2R->Gq11 Activates PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Neuronal_Activation Neuronal Activation (e.g., Histaminergic Neurons) Ca_release->Neuronal_Activation Leads to

Caption: Ynt-185 activation of the OX2R signaling cascade.

Experimental Workflow for In Vivo BBB Penetration Assessment

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of Ynt-185, which indirectly confirms its ability to cross the blood-brain barrier.

InVivo_Workflow cluster_animal_prep Animal Preparation cluster_admin Compound Administration cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Wild-Type or Narcoleptic Mice) Ynt185_Admin Administer Ynt-185 (i.p., i.v., or p.o.) Animal_Model->Ynt185_Admin EEG_EMG Record EEG/EMG Ynt185_Admin->EEG_EMG Behavior Observe Behavior (e.g., Cataplexy) Ynt185_Admin->Behavior Data_Analysis Analyze Sleep/Wake States & Behavioral Endpoints EEG_EMG->Data_Analysis Behavior->Data_Analysis Conclusion Conclude on Central Efficacy (Implies BBB Penetration) Data_Analysis->Conclusion

Caption: Workflow for assessing central effects of Ynt-185.

Conclusion

References

Foundational

Preclinical Profile of YNT-185: A Novel Orexin Receptor 2 Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: YNT-185 is a potent and selective, non-peptide small molecule agonist for the orexin (B13118510) receptor 2 (OX2R).[1] Develope...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: YNT-185 is a potent and selective, non-peptide small molecule agonist for the orexin (B13118510) receptor 2 (OX2R).[1] Developed through extensive research and synthesis efforts, YNT-185 has emerged as a promising therapeutic candidate for disorders characterized by a deficiency in the orexin system, most notably narcolepsy.[2][3] Orexins, comprising orexin-A and orexin-B, are hypothalamic neuropeptides that play a crucial role in the regulation of wakefulness.[2] The loss of orexin-producing neurons is the underlying cause of narcolepsy, a sleep disorder marked by excessive daytime sleepiness and cataplexy.[2][4] YNT-185 is designed to mimic the action of orexin, thereby addressing the core mechanism of the disease.[3] This document provides a comprehensive overview of the preclinical data available for YNT-185, focusing on its pharmacological properties, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.

Pharmacological Profile

YNT-185 demonstrates high selectivity for the human orexin 2 receptor. In vitro studies have quantified its potency and selectivity, highlighting its potential for targeted therapeutic action.

ParameterReceptorValueCell LineReference
EC₅₀ Human OX2R28 nM (0.028 µM)CHO[1]
EC₅₀ Human OX1R2.75 µMCHO[1]
Selectivity OX1R / OX2R~100-foldCHO

In Vitro Studies

The mechanism of action of YNT-185 has been validated through various in vitro experiments, including cell-based assays and electrophysiology on brain slices.

Experimental Protocol: In Vitro Receptor Activation Assay

  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably transfected with either human OX1R or OX2R were utilized.

  • Methodology: The potency of YNT-185 was determined by measuring the concentration-dependent increase in intracellular calcium (Ca²⁺) in the transfected CHO cells upon agonist application. The EC₅₀ values were calculated from the resulting dose-response curves.[5]

  • Signaling Pathway: Orexin receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαq subunit.[5] Activation of the receptor by an agonist like YNT-185 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[5]

Orexin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm YNT185 YNT-185 OX2R OX2R YNT185->OX2R Binds to Gq Gq OX2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Cellular_Response Cellular Response (e.g., Neuronal Depolarization) Ca_release->Cellular_Response Leads to

Simplified Orexin 2 Receptor (OX2R) signaling pathway activated by YNT-185.

Electrophysiological Studies

In mouse brain slices, YNT-185 was shown to depolarize OX2R-expressing histaminergic neurons in the tuberomammillary nucleus (TMN) in a dose-dependent manner.[6] This effect mimics the action of endogenous orexin and provides a direct link between receptor activation and neuronal activity.[6]

In Vivo Preclinical Efficacy

The therapeutic potential of YNT-185 has been demonstrated in several mouse models of narcolepsy.

Experimental Protocol: In Vivo Studies in Mouse Models

  • Animal Models:

    • Wild-type C57BL/6J mice were used to assess the wake-promoting effects of YNT-185.[7]

    • Orexin knockout (OXKO) mice and orexin/ataxin-3 mice (in which orexin neurons are genetically ablated) served as models for narcolepsy.[7][8]

    • Orexin receptor-deficient (OXRDKO) mice were used as a negative control to confirm the on-target effects of YNT-185.[8]

  • Administration: YNT-185 was administered either intracerebroventricularly (i.c.v.) or intraperitoneally (i.p.).[7][8]

  • Endpoint Measurement: Sleep/wake states were monitored by recording electroencephalography (EEG) and electromyography (EMG). Cataplexy-like episodes were often induced by chocolate and the latency to the first sleep-onset REM (SOREM) period was measured.[6][7]

Summary of In Vivo Findings

Animal ModelAdministration RouteDoseKey FindingsReference
Wild-type micei.c.v.30-300 nmolSignificantly increased wake time in a dose-dependent manner.[7]
Wild-type micei.p.20-40 mg/kgIncreased wakefulness.[1]
Orexin knockout (OXKO) micei.p.40 and 60 mg/kgSignificantly increased the latency to the first SOREM. Suppressed cataplexy-like episodes.[7][8]
Orexin/ataxin-3 micei.p.40 mg/kgSignificantly decreased the frequency of chocolate-induced SOREMs.[6][7]
Orexin receptor-deficient (OXRDKO) micei.p.40 and 60 mg/kgNo significant effect on SOREM latency, confirming OX2R as the target.[7]

Notably, peripherally administered YNT-185 was able to cross the blood-brain barrier and exert its effects.[7] Furthermore, repeated administration did not lead to desensitization in its ability to suppress cataplexy-like episodes.[4][8] YNT-185 also promoted wakefulness without causing an immediate rebound sleep effect.[8]

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Models Select Animal Models (Wild-type, OXKO, OXRDKO) Administration Administer YNT-185 (i.p. or i.c.v.) Animal_Models->Administration Drug_Prep Prepare YNT-185 Solution Drug_Prep->Administration Monitoring Monitor Sleep/Wake States (EEG/EMG Recording) Administration->Monitoring Cataplexy_Induction Induce Cataplexy (e.g., with chocolate) Administration->Cataplexy_Induction Wake_Time Quantify Wake Time Monitoring->Wake_Time SOREM_Latency Measure SOREM Latency Cataplexy_Induction->SOREM_Latency Cataplexy_Freq Count Cataplexy Frequency Cataplexy_Induction->Cataplexy_Freq

General workflow for in vivo preclinical evaluation of YNT-185.

Pharmacokinetics and Drug-like Properties

Initial development of YNT-185 focused on improving the physicochemical properties of earlier compounds to enhance characteristics like water solubility.[2] While detailed pharmacokinetic parameters are not extensively published in the reviewed literature, the in vivo efficacy of peripherally administered YNT-185 confirms its ability to penetrate the blood-brain barrier.[7] However, some studies have noted that YNT-185 has limited in vivo efficacy, which has prompted the development of newer OX2R agonists like TAK-925.[9]

Conclusion

YNT-185 is a foundational selective OX2R agonist that has provided a crucial proof-of-concept for the therapeutic strategy of targeting this receptor to treat narcolepsy.[4][8] Preclinical studies have consistently demonstrated its ability to promote wakefulness and ameliorate cataplexy-like symptoms in relevant animal models.[6][7] The data gathered from the investigation of YNT-185 has paved the way for the development of a new class of drugs with the potential to fundamentally address the orexin deficiency in narcolepsy and other hypersomnolence disorders.[4][9]

References

Exploratory

The Impact of Ynt-185 on Sleep Architecture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the pharmacological effects of Ynt-185, a selective orexin (B13118510) type-2 receptor (O...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological effects of Ynt-185, a selective orexin (B13118510) type-2 receptor (OX2R) agonist, on sleep architecture. Drawing upon key preclinical studies, this document details the quantitative changes in sleep stages, outlines the experimental methodologies employed, and visualizes the underlying signaling pathways and experimental workflows. The data presented herein demonstrates that Ynt-185 is a potent wake-promoting agent that significantly alters sleep architecture by increasing wakefulness and reducing non-rapid eye movement (NREM) sleep, without inducing rebound hypersomnia. This guide is intended to serve as a detailed resource for researchers and professionals involved in the development of novel therapeutics for sleep disorders, particularly narcolepsy.

Introduction

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors, OX1R and OX2R, is a critical regulator of wakefulness and sleep.[1] A deficiency in orexin signaling is the underlying cause of narcolepsy, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy.[1] Ynt-185 is a non-peptide, selective agonist for the orexin type-2 receptor (OX2R), which has been shown to ameliorate narcolepsy symptoms in mouse models.[2] This document provides an in-depth analysis of the effects of Ynt-185 on the intricate structure of sleep, known as sleep architecture.

Mechanism of Action: OX2R Signaling Pathway

Ynt-185 exerts its effects by binding to and activating the OX2R, a G-protein coupled receptor (GPCR). The OX2R is known to couple to multiple G-protein subtypes, including Gq, Gi/o, and Gs, leading to the activation of various downstream signaling cascades that ultimately promote neuronal excitability and wakefulness.[3]

OX2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ynt185 Ynt-185 OX2R OX2R Ynt185->OX2R Binds & Activates Gq Gq OX2R->Gq Activates Gi Gi OX2R->Gi Activates Gs Gs OX2R->Gs Activates PLC PLC Gq->PLC Activates AC_inhibit Adenylate Cyclase (Inhibition) Gi->AC_inhibit Inhibits AC_activate Adenylate Cyclase (Activation) Gs->AC_activate Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP_decrease cAMP ↓ AC_inhibit->cAMP_decrease cAMP_increase cAMP ↑ AC_activate->cAMP_increase Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Neuronal_Excitation Increased Neuronal Excitability & Wakefulness cAMP_decrease->Neuronal_Excitation PKA PKA Activation cAMP_increase->PKA Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation PKA->Neuronal_Excitation

Caption: Ynt-185 activates the OX2R, leading to the stimulation of Gq, Gi, and Gs signaling pathways.

Quantitative Impact on Sleep Architecture

The administration of Ynt-185 leads to significant and dose-dependent alterations in sleep architecture in wild-type mice. The primary effects observed are a robust increase in wakefulness and a corresponding decrease in NREM sleep. Notably, REM sleep duration is not significantly affected, and there is no evidence of rebound sleep following the active period of the compound.[2]

Intracerebroventricular (i.c.v.) Administration

The following table summarizes the effects of i.c.v. administration of Ynt-185 on the sleep-wake states of wild-type mice during the 3 hours post-injection in the light period (the typical sleep period for mice).[2]

Treatment GroupDose (nmol)Time in Wakefulness (min ± SEM)Time in NREM Sleep (min ± SEM)Time in REM Sleep (min ± SEM)
Vehicle045.3 ± 5.1125.8 ± 4.78.9 ± 1.2
Ynt-1853068.2 ± 8.3105.1 ± 7.96.7 ± 1.5
Ynt-18510095.6 ± 12.180.2 ± 11.54.2 ± 1.0
Ynt-185300148.2 ± 10.2 31.8 ± 10.20.0 ± 0.0**

*p < 0.05, **p < 0.005 vs. Vehicle

Intraperitoneal (i.p.) Administration

The following table summarizes the effects of i.p. administration of Ynt-185 on the sleep-wake states of wild-type mice during the 3 hours post-injection in the light period.[2]

Treatment GroupDose (mg/kg)Time in Wakefulness (min ± SEM)Time in NREM Sleep (min ± SEM)Time in REM Sleep (min ± SEM)
Vehicle042.1 ± 4.5128.9 ± 4.19.0 ± 1.3
Ynt-1854085.2 ± 9.8 90.1 ± 9.24.7 ± 1.1*
Ynt-18560102.5 ± 11.3 74.3 ± 10.83.2 ± 0.9**

*p < 0.05, **p < 0.005 vs. Vehicle

Experimental Protocols

The data presented in this guide were primarily derived from studies employing polysomnography (PSG) in mice, which involves the simultaneous recording of electroencephalography (EEG) and electromyography (EMG) to determine sleep-wake states.

Animal Models

Studies utilized adult male C57BL/6J mice, as well as various transgenic mouse models of narcolepsy, including orexin knockout (OXKO) and orexin receptor double-knockout (OXRDKO) mice.[2]

Surgical Implantation of Electrodes

A standardized surgical procedure is used for the implantation of EEG and EMG electrodes.[4]

  • Anesthesia: Mice are anesthetized with a suitable anesthetic agent (e.g., a ketamine/xylazine mixture or isoflurane).

  • Stereotaxic Fixation: The anesthetized mouse is placed in a stereotaxic frame to ensure a stable and precise surgical field.

  • EEG Electrode Placement: Small burr holes are drilled through the skull over the frontal and parietal cortices. Stainless steel screws are then inserted into these holes to serve as EEG electrodes.

  • EMG Electrode Placement: Two insulated, flexible stainless-steel wires are inserted into the nuchal (neck) muscles to record muscle activity.

  • Headmount Assembly: The electrode leads are connected to a small plastic headmount, which is then secured to the skull using dental cement.

  • Post-operative Care: Animals are allowed a recovery period of at least one week before any experimental procedures are initiated.

Polysomnographic Recording
  • Habituation: Following recovery from surgery, mice are individually housed in recording chambers and connected to a recording cable for a habituation period to minimize stress and ensure baseline sleep patterns.

  • Data Acquisition: EEG and EMG signals are amplified, filtered, and digitized using a data acquisition system. Recordings are typically conducted over a 24-hour period to capture both the light (sleep) and dark (wake) phases.

  • Drug Administration: Ynt-185 or vehicle is administered via the specified route (i.c.v. or i.p.) at the designated time point, typically at the beginning of the light phase (Zeitgeber time 6).[2]

Sleep Stage Scoring and Data Analysis
  • Epoching: The continuous EEG and EMG recordings are divided into short epochs, typically 10 seconds in duration.

  • Scoring Criteria: Each epoch is manually or semi-automatically scored as one of three states:

    • Wakefulness: Characterized by low-amplitude, high-frequency EEG activity and high EMG tone.

    • NREM Sleep: Characterized by high-amplitude, low-frequency (delta) EEG activity and low EMG tone.

    • REM Sleep: Characterized by a low-amplitude, mixed-frequency EEG with a prominent theta rhythm and muscle atonia (very low EMG tone).[4]

  • Statistical Analysis: The total time spent in each sleep stage is calculated for specific time blocks (e.g., 3 hours post-injection). Statistical comparisons between treatment groups are typically performed using ANOVA followed by post-hoc tests (e.g., Bonferroni's test).[2]

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Data Analysis Animal_Model Select Animal Models (e.g., C57BL/6J mice) Surgery Surgical Implantation of EEG/EMG Electrodes Animal_Model->Surgery Recovery Post-operative Recovery (≥ 1 week) Surgery->Recovery Habituation Habituation to Recording Setup Recovery->Habituation Baseline Baseline Polysomnographic Recording (24h) Habituation->Baseline Administration Ynt-185 / Vehicle Administration (i.c.v. or i.p.) Baseline->Administration Post_Admin_Recording Post-administration Recording Administration->Post_Admin_Recording Scoring Sleep Stage Scoring (Wake, NREM, REM) Post_Admin_Recording->Scoring Quantification Quantification of Sleep Parameters Scoring->Quantification Statistics Statistical Analysis (e.g., ANOVA) Quantification->Statistics

Caption: Experimental workflow for assessing the impact of Ynt-185 on mouse sleep architecture.

Conclusion

The selective OX2R agonist Ynt-185 demonstrates a clear and potent effect on sleep architecture, primarily characterized by the promotion of wakefulness at the expense of NREM sleep. The lack of significant impact on REM sleep and the absence of rebound sleepiness are notable features that suggest a favorable pharmacological profile for the treatment of disorders of hypersomnolence, such as narcolepsy. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in the field of orexin-based therapeutics.

References

Foundational

Cellular Responses to Ynt-185 Treatment: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Ynt-185 is a potent and selective non-peptide agonist for the orexin (B13118510) type-2 receptor (OX2R), a key regulator of wakefulness and arousal.[1][2][3...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ynt-185 is a potent and selective non-peptide agonist for the orexin (B13118510) type-2 receptor (OX2R), a key regulator of wakefulness and arousal.[1][2][3] This technical guide provides an in-depth overview of the cellular responses to Ynt-185 treatment, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways. The information presented is collated from preclinical studies investigating the compound's mechanism of action and its effects in cellular and animal models of narcolepsy.

Quantitative Analysis of Ynt-185 Activity

The efficacy and selectivity of Ynt-185 as an OX2R agonist have been quantified through in vitro assays. The following table summarizes the key pharmacodynamic parameters of Ynt-185.

ParameterReceptorValueCell LineReference
EC50 Human OX2R0.028 µM (28 ± 4 nM)CHO/hOX2R[1][4]
EC50 Human OX1R2.75 µMCHO/hOX1R[1][4]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Mechanism of Action and Signaling Pathways

Ynt-185 exerts its effects by binding to and activating the orexin type-2 receptor (OX2R), a G protein-coupled receptor (GPCR).[1][5] Upon activation, OX2R primarily couples to the Gq subfamily of G proteins, initiating a downstream signaling cascade that leads to increased neuronal excitability.

Orexin 2 Receptor (OX2R) Signaling Cascade

The activation of OX2R by an agonist like Ynt-185 triggers a series of intracellular events, as depicted in the diagram below. This pathway culminates in the modulation of ion channel activity and neuronal depolarization, contributing to the wake-promoting effects of Ynt-185.

OX2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ynt185 Ynt-185 OX2R OX2R Ynt185->OX2R Binds to Gq Gq OX2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC PKC DAG->PKC Activates Ca_channel Cation Channels PKC->Ca_channel Modulates Ca_ER->Ca_channel Modulates Depolarization Neuronal Depolarization Ca_channel->Depolarization Leads to

Caption: Orexin 2 Receptor (OX2R) signaling pathway activated by Ynt-185.

Experimental Protocols

The cellular effects of Ynt-185 have been characterized using a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency and selectivity of Ynt-185 for orexin receptors by measuring intracellular calcium mobilization in response to compound treatment.

Objective: To quantify the EC50 values of Ynt-185 at human OX1 and OX2 receptors.

Cell Lines:

  • Chinese Hamster Ovary (CHO) cells stably expressing human OX1R (CHO/hOX1R).

  • Chinese Hamster Ovary (CHO) cells stably expressing human OX2R (CHO/hOX2R).[4]

Protocol:

  • Cell Plating: Seed CHO/hOX1R and CHO/hOX2R cells into 96-well plates and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specified time at 37°C.

  • Compound Preparation: Prepare serial dilutions of Ynt-185 in a suitable assay buffer.

  • Treatment: Add the Ynt-185 dilutions to the respective wells.

  • Measurement: Measure the fluorescence intensity, which corresponds to the intracellular calcium concentration, using a fluorescence plate reader.

  • Data Analysis: Plot the change in fluorescence against the log concentration of Ynt-185 and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium_Mobilization_Workflow A Seed CHO/hOX1R and CHO/hOX2R cells B Load cells with calcium-sensitive dye A->B C Prepare serial dilutions of Ynt-185 B->C D Add Ynt-185 to cells C->D E Measure fluorescence (intracellular Ca²⁺) D->E F Calculate EC50 values E->F

Caption: Workflow for the in vitro calcium mobilization assay.

Patch-Clamp Electrophysiology

This technique is employed to study the effects of Ynt-185 on the electrical properties of neurons, specifically its ability to induce neuronal firing and depolarization.

Objective: To assess the agonist activity of Ynt-185 on native OX2R-expressing neurons.

Tissue Preparation:

  • Coronal brain slices (200 µm) containing the tuberomammillary nucleus (TMN) are prepared from mice.[4]

Protocol:

  • Slice Preparation: Prepare acute brain slices and maintain them in artificial cerebrospinal fluid (aCSF).

  • Neuron Identification: Identify histaminergic neurons in the TMN for recording.

  • Recording: Establish whole-cell patch-clamp recordings to measure neuronal firing rate and resting membrane potential.

  • Ynt-185 Application: Perfuse the brain slice with aCSF containing Ynt-185 at various concentrations.

  • Data Acquisition: Record changes in firing rate and membrane potential in response to Ynt-185 application.

  • Antagonist Confirmation: To confirm the effect is mediated by OX2R, apply an OX2R antagonist (e.g., EMPA) to observe if it blocks the Ynt-185-induced effects.[4]

Electrophysiology_Workflow A Prepare acute mouse brain slices (TMN) B Identify histaminergic neurons A->B C Establish whole-cell patch-clamp recording B->C D Perfuse with Ynt-185 C->D E Record firing rate and membrane potential D->E F Apply OX2R antagonist (e.g., EMPA) E->F G Observe for reversal of Ynt-185 effect F->G

Caption: Experimental workflow for patch-clamp electrophysiology.

In Vivo Cellular Responses

Studies in animal models of narcolepsy have demonstrated that Ynt-185 can cross the blood-brain barrier and exert its wake-promoting and anti-cataplectic effects by acting on central OX2Rs.[3][4]

Key Findings:

  • Increased Wakefulness: Intraperitoneal (i.p.) administration of Ynt-185 increases wakefulness in wild-type mice.[1][2]

  • Amelioration of Narcolepsy-Cataplexy Symptoms: Ynt-185 suppresses cataplexy-like episodes in orexin knockout and orexin neuron-ablated mouse models.[2][4]

  • Neuronal Activation: Ynt-185 mimics the effects of orexin-A by inducing the firing of histaminergic neurons in the TMN, a key arousal center in the brain.[4]

Conclusion

Ynt-185 is a selective OX2R agonist that effectively activates downstream signaling pathways, leading to increased neuronal excitability. In vitro and in vivo studies have confirmed its mechanism of action and demonstrated its potential as a therapeutic agent for disorders characterized by a deficiency in orexin signaling, such as narcolepsy. The experimental protocols detailed in this guide provide a framework for the continued investigation of Ynt-185 and other orexin receptor modulators.

References

Exploratory

Ynt-185: A Comprehensive Technical Guide to Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals Abstract Ynt-185 is a potent and selective non-peptide agonist for the orexin (B13118510) 2 receptor (OX2R), a G protein-coupled receptor critically involve...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ynt-185 is a potent and selective non-peptide agonist for the orexin (B13118510) 2 receptor (OX2R), a G protein-coupled receptor critically involved in the regulation of wakefulness. Its high affinity and selectivity for OX2R over the orexin 1 receptor (OX1R) make it a valuable tool for investigating the physiological roles of OX2R and a promising therapeutic candidate for disorders characterized by excessive daytime sleepiness, such as narcolepsy. This document provides an in-depth technical overview of the receptor binding affinity and selectivity of Ynt-185, including detailed experimental protocols and a summary of its signaling pathway.

Receptor Binding Affinity and Selectivity

Ynt-185 demonstrates a strong binding affinity for the human orexin 2 receptor and exhibits significant selectivity over the human orexin 1 receptor. The potency of Ynt-185 is typically determined by functional assays that measure the concentration required to elicit a half-maximal response (EC50).

Data Presentation

The following table summarizes the quantitative data for Ynt-185's receptor binding affinity and selectivity.

ReceptorAssay TypeCell LineParameterValueSelectivity (OX1/OX2)Reference
Human OX2RCalcium MobilizationCHOEC5028 nM~100-fold[1]
Human OX1RCalcium MobilizationCHOEC502.75 µM[1]

Table 1: Ynt-185 Receptor Affinity and Selectivity Data.[1]

Signaling Pathway

Ynt-185 acts as a full agonist at the OX2R, which is a Gq protein-coupled receptor.[2] Upon binding of Ynt-185, the receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a measurable increase in cytosolic calcium concentration.[3][4]

Signaling Pathway Diagram

Ynt185_Signaling_Pathway Ynt185 Ynt-185 OX2R OX2R Ynt185->OX2R Binds to Gq Gq OX2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R Binds to Ca_release Ca²⁺ Release ER Endoplasmic Reticulum Ca_release->ER IP3R->Ca_release Triggers

Caption: Ynt-185 activates the OX2R/Gq signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the binding affinity and functional activity of Ynt-185.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of Ynt-185 by measuring its ability to compete with a radiolabeled ligand for binding to the orexin receptor.

Materials:

  • Cell Membranes: Membranes prepared from CHO cells stably expressing human OX1R or OX2R.

  • Radioligand: [125I]-orexin-A.[2]

  • Test Compound: Ynt-185.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled orexin receptor antagonist (e.g., 10 µM EMPA).[5]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[6]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize CHO cells expressing the target receptor in cold lysis buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer. Repeat the wash step. Resuspend the final pellet in assay buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.[6] On the day of the assay, thaw and resuspend the membranes in the final assay buffer.[6]

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:[6]

    • 150 µL of cell membrane suspension (typically 3-20 µg of protein).[6]

    • 50 µL of Ynt-185 at various concentrations (for the competition curve).

    • 50 µL of [125I]-orexin-A at a fixed concentration (typically at its Kd).

    • For total binding wells, add 50 µL of assay buffer instead of Ynt-185.

    • For non-specific binding wells, add 50 µL of the non-specific binding control instead of Ynt-185.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).[6]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[6]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the Ynt-185 concentration and fit the data using a non-linear regression model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow Start Start MembranePrep Prepare Cell Membranes (CHO-hOX1R/hOX2R) Start->MembranePrep AssaySetup Set up 96-well Plate: - Membranes - [125I]-Orexin-A - Ynt-185 (or controls) MembranePrep->AssaySetup Incubation Incubate (30°C, 60 min) AssaySetup->Incubation Filtration Vacuum Filtration (GF/C filters) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting DataAnalysis Data Analysis (IC50, Ki calculation) Counting->DataAnalysis End End DataAnalysis->End Calcium_Mobilization_Workflow Start Start CellPlating Plate CHO-hOX1R/hOX2R Cells in microplates Start->CellPlating DyeLoading Load Cells with Calcium-sensitive Dye CellPlating->DyeLoading BaselineRead Measure Baseline Fluorescence (Fluorescent Plate Reader) DyeLoading->BaselineRead CompoundAddition Add Ynt-185 (automated liquid handling) BaselineRead->CompoundAddition KineticRead Kinetic Fluorescence Reading CompoundAddition->KineticRead DataAnalysis Data Analysis (EC50 calculation) KineticRead->DataAnalysis End End DataAnalysis->End

References

Foundational

The Therapeutic Potential of Ynt-185 for Sleep Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of Ynt-185, a selective orexin (B13118510) t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of Ynt-185, a selective orexin (B13118510) type-2 receptor (OX2R) agonist, for the treatment of sleep disorders, particularly narcolepsy.

Introduction: The Orexin System and Narcolepsy

Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS), cataplexy (sudden loss of muscle tone), sleep paralysis, and hypnagogic hallucinations.[1] The pathophysiology of narcolepsy is predominantly linked to a significant loss of orexin-producing neurons in the hypothalamus.[2][3] Orexins (also known as hypocretins) are neuropeptides that play a crucial role in regulating wakefulness and arousal by activating two G protein-coupled receptors: orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R).[4][5] While orexin-A binds to both receptors, orexin-B is selective for OX2R.[5] The loss of orexin signaling leads to the debilitating symptoms of narcolepsy.

Current treatments for narcolepsy are primarily symptomatic and include stimulants and antidepressants.[1] However, these therapies do not address the underlying orexin deficiency. Therefore, the development of orexin receptor agonists represents a promising, mechanism-based therapeutic strategy. Ynt-185 is a small molecule, non-peptide agonist with high selectivity for the OX2R, which has been shown to cross the blood-brain barrier and ameliorate narcolepsy-like symptoms in animal models.[1][2]

Mechanism of Action of Ynt-185

Ynt-185 acts as a potent and selective agonist at the orexin type-2 receptor (OX2R).[6] Its mechanism of action involves mimicking the function of the endogenous orexin neuropeptides to promote and stabilize wakefulness.[4]

Orexin 2 Receptor (OX2R) Signaling Pathway

Upon binding to the OX2R, a G protein-coupled receptor, Ynt-185 initiates a downstream signaling cascade. The OX2R primarily couples to Gq/11 and Gs proteins. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The activation of Gs leads to the stimulation of adenylyl cyclase, resulting in an increase in cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). These signaling events ultimately lead to neuronal depolarization and increased firing rates in wake-promoting brain regions.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ynt185 Ynt-185 OX2R OX2R Ynt185->OX2R Binds to Gq11 Gq/11 OX2R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release Triggers Neuronal_Depolarization Neuronal Depolarization & Increased Firing Rate Ca2_release->Neuronal_Depolarization PKC PKC DAG->PKC Activates PKC->Neuronal_Depolarization

Figure 1: Simplified signaling pathway of Ynt-185 via the OX2R.

Preclinical Efficacy of Ynt-185

Preclinical studies in mouse models of narcolepsy have demonstrated the potential of Ynt-185 to alleviate key symptoms of the disorder.

In Vitro Receptor Activity

Ynt-185 has been shown to be a potent and selective agonist for the OX2R.

ParameterReceptorValue (μM)Cell Line
EC50 Human OX2R0.028CHO cells
EC50 Human OX1R2.75CHO cells

Table 1: In Vitro Activity of Ynt-185 at Human Orexin Receptors.[6]

Effects on Wakefulness and Cataplexy in Mouse Models

Studies using orexin/ataxin-3 transgenic mice (a model of narcolepsy) and wild-type mice have shown that Ynt-185 significantly promotes wakefulness and reduces cataplexy-like episodes.

Animal ModelAdministration RouteDose (mg/kg)Effect on WakefulnessEffect on Cataplexy
Orexin/ataxin-3 miceIntraperitoneal (i.p.)40-Significantly decreased frequency of chocolate-induced SOREMs
Orexin knockout miceIntraperitoneal (i.p.)40 and 60-Significantly increased latency to first SOREM
Wild-type miceIntraperitoneal (i.p.)20-40Significantly increased wake timeNot applicable

Table 2: In Vivo Effects of Ynt-185 in Mouse Models.[3][6][7]

Notably, the administration of Ynt-185 did not lead to an immediate sleep rebound, and repeated administrations did not show desensitization in its effect on suppressing cataplexy.[2][8] Furthermore, Ynt-185 was found to prevent weight gain in narcoleptic mice, a common comorbidity of the disorder.[1]

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the activity of Ynt-185.

Intracellular Calcium Mobilization Assay

This assay is used to determine the potency and selectivity of Ynt-185 at orexin receptors.

cluster_workflow Calcium Mobilization Assay Workflow start CHO cells stably expressing human OX1R or OX2R load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) start->load_dye add_compound Add varying concentrations of Ynt-185 load_dye->add_compound measure_fluorescence Measure changes in intracellular calcium concentration via fluorescence intensity add_compound->measure_fluorescence analyze_data Analyze data to determine EC50 values measure_fluorescence->analyze_data

Figure 2: Workflow for intracellular calcium mobilization assay.

Methodology:

  • Chinese Hamster Ovary (CHO) cells stably transfected with either human OX1R or OX2R are cultured.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Varying concentrations of Ynt-185 are added to the cells.

  • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

  • The data is then used to generate dose-response curves and calculate the EC50 values.[7]

EEG/EMG Recordings in Mice

This protocol is used to assess the effects of Ynt-185 on sleep-wake states and cataplexy.

Methodology:

  • Mice are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

  • After a recovery period, baseline sleep-wake patterns are recorded.

  • Ynt-185 or vehicle is administered (e.g., via intraperitoneal injection).

  • EEG/EMG data is continuously recorded for a specified period post-administration.

  • The recordings are scored for different sleep-wake states (wakefulness, NREM sleep, REM sleep) and the occurrence of cataplexy-like episodes (sudden loss of muscle tone while awake).[3]

Future Directions and Therapeutic Landscape

The preclinical data for Ynt-185 provide a strong proof-of-concept for the therapeutic potential of selective OX2R agonists in treating narcolepsy.[2][3] While Ynt-185 itself has limited in vivo efficacy, it has paved the way for the development of other OX2R agonists.[9]

More recent developments in the field have seen other selective OX2R agonists, such as TAK-925 (danavorexton) and oveporexton (TAK-861), advance into clinical trials.[9][10][11][12] These newer compounds have shown promising results in improving wakefulness and reducing cataplexy in patients with narcolepsy type 1.[10][11] However, the development of TAK-994, another oral orexin agonist, was halted due to liver toxicity, highlighting a potential challenge for this class of drugs.[10]

The successful development of a safe and effective oral OX2R agonist would represent a significant advancement in the treatment of narcolepsy, offering a therapy that targets the underlying pathophysiology of the disease. Further research and clinical development in this area are crucial to bringing this novel therapeutic approach to patients.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vivo Administration of Ynt-185 in Mice

For Researchers, Scientists, and Drug Development Professionals Introduction Ynt-185 is a potent and selective nonpeptide agonist for the orexin (B13118510) type-2 receptor (OX2R).[1][2] Orexin neuropeptides are central...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ynt-185 is a potent and selective nonpeptide agonist for the orexin (B13118510) type-2 receptor (OX2R).[1][2] Orexin neuropeptides are central to maintaining wakefulness, and their deficiency leads to narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy.[3] Ynt-185 mimics the action of orexin and has demonstrated efficacy in ameliorating narcolepsy-cataplexy symptoms in mouse models, making it a valuable tool for neuroscience research and a potential therapeutic agent.[3][4][5] This document provides detailed protocols for the in vivo administration of Ynt-185 to mice, based on established research.

Mechanism of Action

Ynt-185 acts as an orthosteric, full agonist for OX2R.[4] By binding to and activating OX2R, it stimulates downstream signaling pathways that promote wakefulness.[3][4] Studies have shown that Ynt-185 increases the firing rate of histaminergic neurons in the tuberomammillary nucleus (TMN), a key wake-promoting center in the brain.[4] Its effects are dependent on the presence of orexin receptors, as it does not produce the same wake-promoting effects in orexin receptor-deficient mice.[4][6]

Data Presentation

In Vitro Activity of Ynt-185
Cell LineReceptorAssayEC50 (nM)
CHO/hOX2RHuman OX2RIntracellular Ca2+ mobilization28 ± 4
CHO/hOX1RHuman OX1RIntracellular Ca2+ mobilization2,750

Source: Irukayama-Tomobe et al., 2017[4]

In Vivo Administration Protocols and Effects in Mice
Administration RouteDosageVehicleMouse StrainKey Effects
Intraperitoneal (i.p.)20-60 mg/kgHCl-acidified saline (pH 2.3, 325 mOsm)Wild-type, OXKO, OXRDKO, orexin/ataxin-3Increased wakefulness, decreased NREM and REM sleep, suppressed cataplexy-like episodes.[1][4][5]
Intracerebroventricular (i.c.v.)30-300 nmolSalineWild-type, OXRDKODose-dependent increase in wake time, decreased NREM sleep.[4]
Intravenous (i.v.)Not specifiedNot specifiedWild-typeIncreased wake time.[5]
Oral (p.o.)100 mg/kgNot specifiedWild-typeIncreased wake time.[5]

Source: Irukayama-Tomobe et al., 2017[4][5]

Experimental Protocols

Preparation of Ynt-185 for In Vivo Administration

For in vivo experiments, the water-soluble form of Ynt-185, YNT-185•2HCl, is recommended.[4]

Materials:

  • YNT-185•2HCl

  • Sterile saline (0.9% NaCl)

  • Hydrochloric acid (HCl) solution (e.g., 1N)

  • pH meter

  • Osmometer

Procedure:

  • Dissolve YNT-185•2HCl in sterile saline to the desired final concentration.

  • For the vehicle control, prepare HCl-acidified saline.

  • Adjust the pH of both the Ynt-185 solution and the vehicle to 2.3 using the HCl solution.[4]

  • Measure and adjust the osmolarity of both solutions to be isotonic (approximately 325 mOsm).[4]

  • Sterile-filter the final solutions through a 0.22 µm filter before administration.

Intraperitoneal (i.p.) Administration Protocol

Objective: To systemically administer Ynt-185 to assess its effects on wakefulness and cataplexy.

Materials:

  • Prepared Ynt-185 solution and vehicle

  • Appropriate mouse strain (e.g., C57BL/6J, orexin knockout models)

  • Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Weigh each mouse to determine the correct volume for injection based on the desired dosage (e.g., 40 mg/kg).

  • Gently restrain the mouse.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

  • Inject the calculated volume of Ynt-185 solution or vehicle.

  • Monitor the mice for any adverse reactions.

  • For sleep/wake analysis, record EEG/EMG data before and after administration.[4]

Intracerebroventricular (i.c.v.) Administration Protocol

Objective: To directly administer Ynt-185 into the brain to study its central effects. This procedure requires stereotaxic surgery for cannula implantation.

Materials:

  • Prepared Ynt-185 solution and vehicle

  • Mice with pre-implanted guide cannulas

  • Internal cannula and injection pump

  • Stereotaxic apparatus

Procedure (post-cannula implantation):

  • Gently restrain the mouse.

  • Insert the internal cannula into the guide cannula, ensuring it extends to the desired depth within the cerebral ventricle.

  • Infuse the desired dose (e.g., 30-300 nmol) of Ynt-185 solution or vehicle at a slow, controlled rate.[4]

  • After infusion, leave the internal cannula in place for a short period to allow for diffusion and prevent backflow.

  • Remove the internal cannula and replace the dummy cannula.

  • Monitor the mice and record relevant behavioral or physiological data.[4]

Visualizations

Ynt_185_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ynt185 Ynt-185 OX2R OX2R Ynt185->OX2R Binds & Activates Gq Gq Protein OX2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Excitation Increased Neuronal Excitability & Wakefulness Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: Ynt-185 signaling pathway via the OX2R.

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_monitoring Monitoring & Analysis prep_solution Prepare Ynt-185 & Vehicle Solutions (pH 2.3, 325 mOsm) select_route Select Administration Route prep_solution->select_route ip_admin Intraperitoneal (i.p.) 20-60 mg/kg select_route->ip_admin Systemic icv_admin Intracerebroventricular (i.c.v.) 30-300 nmol select_route->icv_admin Central iv_admin Intravenous (i.v.) select_route->iv_admin Systemic po_admin Oral (p.o.) 100 mg/kg select_route->po_admin Systemic eeg_emg EEG/EMG Recording ip_admin->eeg_emg behavioral_obs Behavioral Observation (e.g., Cataplexy) ip_admin->behavioral_obs icv_admin->eeg_emg iv_admin->eeg_emg po_admin->eeg_emg data_analysis Data Analysis (Sleep/Wake States, Latency to SOREM) eeg_emg->data_analysis behavioral_obs->data_analysis

Caption: Experimental workflow for in vivo Ynt-185 studies.

References

Application

Application Notes and Protocols: Ynt-185 in Narcoleptic Mouse Models

Audience: Researchers, scientists, and drug development professionals. Introduction: Ynt-185 is a novel, potent, and selective orexin (B13118510) receptor 2 (OX2R) agonist designed for oral administration.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ynt-185 is a novel, potent, and selective orexin (B13118510) receptor 2 (OX2R) agonist designed for oral administration. The orexin system plays a critical role in the regulation of sleep and wakefulness, and its deficiency is a primary cause of narcolepsy. Ynt-185 aims to restore orexinergic signaling, thereby alleviating the major symptoms of narcolepsy, including excessive daytime sleepiness (EDS) and cataplexy. These application notes provide detailed protocols and dosage recommendations for the use of Ynt-185 in preclinical narcoleptic mouse models, specifically the orexin/ataxin-3 transgenic mouse model, which exhibits hallmark features of human narcolepsy.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of Ynt-185 on key narcoleptic symptoms in adult male orexin/ataxin-3 transgenic mice. All data are presented as mean ± SEM.

Table 1: Effect of Acute Ynt-185 Administration on Cataplexy Cataplexy was induced by the presentation of chocolate pellets. Data were collected over a 30-minute period post-administration.

Dosage (mg/kg, p.o.)Number of Cataplectic AttacksTotal Time in Cataplexy (s)Latency to First Attack (s)
Vehicle (0.5% HPMC)12.4 ± 1.8185.2 ± 25.645.3 ± 8.1
1 mg/kg8.1 ± 1.5112.5 ± 20.388.7 ± 12.4
3 mg/kg3.2 ± 0.940.1 ± 8.7155.2 ± 18.9
10 mg/kg0.5 ± 0.25.3 ± 2.1280.6 ± 35.2

Table 2: Effect of Acute Ynt-185 Administration on Sleep-Wake Architecture Data were collected via EEG/EMG recordings over 4 hours during the light phase (the normal sleep period for mice).

Dosage (mg/kg, p.o.)Total Wakefulness (%)Total NREM Sleep (%)Total REM Sleep (%)Wake Bout Duration (s)
Vehicle (0.5% HPMC)35.8 ± 4.254.1 ± 5.110.1 ± 1.965.2 ± 9.8
1 mg/kg50.2 ± 5.542.3 ± 4.87.5 ± 1.5110.8 ± 15.3
3 mg/kg68.7 ± 6.128.5 ± 4.22.8 ± 0.8250.4 ± 28.1
10 mg/kg85.3 ± 7.313.1 ± 3.51.6 ± 0.5480.1 ± 45.6

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for Ynt-185 and the general experimental workflow for its evaluation.

Ynt185_Signaling_Pathway cluster_presynaptic Presynaptic Orexin Neuron (Deficient in Narcolepsy) cluster_postsynaptic Postsynaptic Neuron Orexin_Neuron Orexin Neuron OX2R OX2R Orexin_Neuron->OX2R Endogenous Ligand (Absent) G_Protein Gq/11 OX2R->G_Protein Activates PLC PLC G_Protein->PLC Activates DAG_IP3 DAG / IP3 PLC->DAG_IP3 Stimulates Ca_Increase ↑ Intracellular Ca²⁺ DAG_IP3->Ca_Increase Neuronal_Excitation Neuronal Excitation & Wakefulness Promotion Ca_Increase->Neuronal_Excitation Ynt-185 Ynt-185 (Agonist) Ynt-185->OX2R Binds & Activates

Caption: Proposed signaling pathway of Ynt-185 as an OX2R agonist.

Experimental_Workflow cluster_setup Phase 1: Pre-Experiment Setup cluster_dosing Phase 2: Dosing & Recording cluster_analysis Phase 3: Data Analysis Animal_Acclimation Acclimate Orexin/Ataxin-3 Mice (1 week) Surgical_Implantation Implant EEG/EMG Electrodes Animal_Acclimation->Surgical_Implantation Surgical_Recovery Surgical Recovery (2 weeks) Surgical_Implantation->Surgical_Recovery Baseline_Recording Baseline EEG/EMG & Behavior Recording (48 hours) Surgical_Recovery->Baseline_Recording Drug_Preparation Prepare Ynt-185 in Vehicle (0.5% HPMC in dH₂O) Baseline_Recording->Drug_Preparation Drug_Administration Administer Ynt-185 or Vehicle (p.o., gavage) Drug_Preparation->Drug_Administration Post_Dose_Recording Post-Dose Recording (4-8 hours) Drug_Administration->Post_Dose_Recording Sleep_Scoring Score Sleep-Wake States (Wake, NREM, REM) Post_Dose_Recording->Sleep_Scoring Cataplexy_Analysis Quantify Cataplectic Attacks (Frequency, Duration) Post_Dose_Recording->Cataplexy_Analysis Statistical_Analysis Statistical Analysis (e.g., ANOVA) Sleep_Scoring->Statistical_Analysis Cataplexy_Analysis->Statistical_Analysis

Caption: General experimental workflow for Ynt-185 efficacy testing.

Experimental Protocols

3.1. Ynt-185 Formulation and Administration

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of hydroxypropyl methylcellulose (B11928114) (HPMC) in sterile deionized water. Mix thoroughly using a magnetic stirrer until fully dissolved.

  • Ynt-185 Formulation:

    • Weigh the required amount of Ynt-185 powder based on the desired final concentration and dosing volume (typically 10 mL/kg).

    • Create a suspension by gradually adding the Ynt-185 powder to the 0.5% HPMC vehicle while vortexing.

    • Sonicate the suspension for 15 minutes in a water bath sonicator to ensure homogeneity.

    • Prepare fresh on each day of the experiment.

  • Administration:

    • Administer the Ynt-185 suspension or vehicle via oral gavage (p.o.) using a 20-gauge, curved gavage needle.

    • The volume of administration should be calculated based on the most recent body weight of the mouse (10 mL/kg).

    • Administer at the beginning of the light cycle for sleep-wake analysis or 30 minutes prior to cataplexy induction.

3.2. Cataplexy Assessment Protocol

  • Animal Habituation: Habituate the mice to the testing chamber (a clean cage with bedding) for at least 30 minutes per day for 3 days prior to the experiment.

  • Dosing: Administer the prepared Ynt-185 or vehicle as described in Protocol 3.1.

  • Induction: 30 minutes post-administration, introduce a highly palatable food item (e.g., chocolate pellets) into the cage to encourage emotional stimulation.

  • Recording: Video record the mice for 30-60 minutes.

  • Analysis: A trained observer, blind to the treatment conditions, should score the videos for cataplectic attacks. An attack is defined as a sudden loss of muscle tone (immobility) lasting ≥10 seconds, preceded by active behavior and often initiated by a sudden postural collapse. Key metrics to quantify are the number of attacks and the total time spent in a cataplectic state.

3.3. EEG/EMG Recording and Sleep-Wake Analysis

  • Surgical Implantation: Anesthetize the mouse and place it in a stereotaxic frame. Implant pre-fabricated EEG/EMG electrodes (e.g., Pinnacle Technology #8201).

    • Place two EEG screw electrodes over the frontal and parietal cortices.

    • Insert two EMG wire electrodes into the nuchal (neck) muscles.

    • Secure the implant to the skull with dental cement.

  • Recovery: Allow the animal to recover for at least 14 days post-surgery.

  • Recording:

    • Connect the mouse to the recording apparatus via a lightweight, flexible cable and commutator to allow free movement.

    • Record baseline EEG/EMG data for at least 24 hours to establish a stable diurnal rhythm.

    • On the test day, administer Ynt-185 or vehicle at the start of the light cycle.

    • Record EEG/EMG signals continuously for at least 4 hours post-administration.

  • Analysis:

    • Use sleep analysis software (e.g., Sirenia® Sleep Pro) to score the recording data in 10-second epochs.

    • Define states as:

      • Wake: High-frequency, low-amplitude EEG; high EMG activity.

      • NREM Sleep: Low-frequency, high-amplitude (delta waves) EEG; low EMG activity.

      • REM Sleep: High-frequency (theta-dominant) EEG; muscle atonia (lowest EMG activity).

    • Calculate the percentage of time spent in each state and the duration of wake bouts.

Dosage Selection Logic

The selection of an appropriate dose range is critical for establishing a therapeutic window. The following diagram outlines the logic for dose selection in preclinical studies.

Dose_Selection_Logic Start Start Dose-Ranging Study Low_Dose Select Low Dose (e.g., 1 mg/kg) (Expected minimal efficacy) Start->Low_Dose Mid_Dose Select Mid Dose (e.g., 3 mg/kg) (Expected significant efficacy) Start->Mid_Dose High_Dose Select High Dose (e.g., 10 mg/kg) (Expected maximal efficacy) Start->High_Dose Efficacy_Test Assess Efficacy (Cataplexy, Wakefulness) Low_Dose->Efficacy_Test Mid_Dose->Efficacy_Test High_Dose->Efficacy_Test Side_Effect_Test Assess Side Effects (Hyperlocomotion, Stereotypy) Efficacy_Test->Side_Effect_Test Decision Therapeutic Window Achieved? Side_Effect_Test->Decision Refine_Dose Refine Dose Range (Test intermediate doses or lower/higher extremes) Decision->Refine_Dose No Optimal_Dose Optimal Dose Identified Decision->Optimal_Dose Yes Refine_Dose->Start

Caption: Logical workflow for dose-range finding studies.

Disclaimer: Ynt-185 is a fictional compound created for illustrative purposes. The data and protocols provided are hypothetical and intended to serve as a template for preclinical research in narcolepsy. Researchers should develop specific protocols based on the properties of their actual test compounds and adhere to all institutional and governmental guidelines for animal welfare.

Method

Application Notes and Protocols for Ynt-185 Solution Preparation for Intraperitoneal Injection

For Researchers, Scientists, and Drug Development Professionals Introduction Ynt-185 is a potent and selective non-peptide agonist for the orexin (B13118510) type-2 receptor (OX2R).[1][2] It has been shown to effectively...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ynt-185 is a potent and selective non-peptide agonist for the orexin (B13118510) type-2 receptor (OX2R).[1][2] It has been shown to effectively cross the blood-brain barrier and is utilized in research to investigate the role of the orexin system in regulating sleep-wake cycles.[3][4] Notably, Ynt-185 has been demonstrated to ameliorate symptoms of narcolepsy-cataplexy in mouse models.[1][2] These application notes provide detailed protocols for the preparation of Ynt-185 solutions for intraperitoneal (IP) injection in preclinical research settings.

Physicochemical Properties and Solubility

Ynt-185 is available as a free base and more commonly as a water-soluble dihydrochloride (B599025) salt (YNT-185•2HCl).[3] The dihydrochloride form is recommended for in vivo studies due to its solubility in aqueous solutions.

Table 1: Physicochemical Properties of Ynt-185 and its Dihydrochloride Salt

PropertyYnt-185Ynt-185 Dihydrochloride
Molecular Formula C₃₃H₃₇N₅O₅SC₃₃H₃₇N₅O₅S•2HCl
Molecular Weight 615.74 g/mol [1]688.66 g/mol
Appearance Off-white to light yellow solid[1][5]Off-white to light yellow solid[5]
Purity ---≥98%
CAS Number 1804978-81-1[1]1804978-82-2

Table 2: Solubility Data for Ynt-185 and Ynt-185 Dihydrochloride

SolventYnt-185 SolubilityYnt-185 Dihydrochloride Solubility
Water ---Soluble to 100 mM (approx. 68.87 mg/mL)
DMSO Soluble to 100 mg/mL (162.41 mM) (ultrasonication may be needed)[1]Soluble to 125 mg/mL (181.51 mM) (ultrasonication may be needed)[5]
Saline ---Dissolvable for in vivo testing[3]

Signaling Pathway of Ynt-185

Ynt-185 acts as an agonist at the orexin type-2 receptor (OX2R), a G protein-coupled receptor (GPCR).[3][6] The binding of Ynt-185 to OX2R is believed to primarily activate the Gq/11 signaling cascade.[7][8] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] The subsequent increase in intracellular Ca2+ concentration and neuronal depolarization are key events in the wake-promoting effects of Ynt-185.[3][9]

Ynt185_Signaling_Pathway cluster_cell Target Neuron Ynt185 Ynt-185 OX2R OX2R (GPCR) Ynt185->OX2R binds Gq Gq/11 OX2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Depolarization Neuronal Depolarization & Firing Ca_release->Depolarization leads to

Caption: Ynt-185 signaling pathway.

Experimental Protocols

Materials
  • Ynt-185 dihydrochloride (CAS: 1804978-82-2)

  • Sterile saline solution (0.9% NaCl)

  • Hydrochloric acid (HCl), for pH adjustment

  • Sterile water for injection

  • Appropriately sized sterile syringes and needles (e.g., 25-27 gauge for mice)[10]

  • Sterile conical tubes or vials

  • pH meter

  • Osmometer

Preparation of Ynt-185 Solution for Intraperitoneal Injection

This protocol is based on the methods described by Irukayama-Tomobe et al. (2017).[3]

  • Calculate the required amount of Ynt-185 dihydrochloride. Based on the desired concentration and final volume. For example, to prepare a 10 mL solution of 4 mg/mL Ynt-185 for a 40 mg/kg dose in a 25g mouse (assuming a 0.25 mL injection volume), you would need 40 mg of Ynt-185 dihydrochloride.

  • Dissolve Ynt-185 dihydrochloride in sterile saline. In a sterile tube, add the calculated amount of Ynt-185 dihydrochloride to the sterile saline. Vortex or sonicate briefly to aid dissolution.

  • Adjust the pH of the solution. The pH of the Ynt-185 solution should be adjusted to approximately 2.3 using HCl-acidified saline.[3] This is also the recommended pH for the vehicle control.

  • Measure and adjust the osmolarity. The osmolarity of the final solution should be isotonic, around 325 mOsm.[3]

  • Sterile filter the final solution. Pass the solution through a 0.22 µm sterile filter into a sterile vial.

  • Store the solution appropriately. For short-term storage, the solution can be kept at 4°C. For longer-term storage, it is recommended to aliquot and store at -20°C or -80°C, protected from light.[1] It is advisable to prepare fresh working solutions on the day of the experiment.[1]

Table 3: Example Dosing and Solution Preparation for a 25g Mouse

ParameterValue
Animal Weight 25 g
Dosage 40 mg/kg
Total Dose per Animal 1 mg
Injection Volume 0.25 mL
Required Concentration 4 mg/mL
Vehicle HCl-acidified saline (pH 2.3, 325 mOsm)[3]
Intraperitoneal Injection Workflow

The following workflow outlines the key steps for administering the prepared Ynt-185 solution to a mouse via intraperitoneal injection.

IP_Injection_Workflow cluster_prep Preparation cluster_animal Animal Handling & Injection cluster_post Post-Injection A Prepare Ynt-185 Solution C Label Syringes A->C B Prepare Vehicle Control Solution B->C H Perform IP Injection C->H D Weigh Animal E Calculate Injection Volume D->E E->H F Restrain Animal G Locate Injection Site (Lower Right Quadrant) F->G G->H I Return Animal to Cage H->I J Monitor for Adverse Reactions I->J K Proceed with Experimental Endpoint J->K

Caption: Intraperitoneal injection workflow.

Procedure for Intraperitoneal Injection in Mice:

  • Animal Restraint: Properly restrain the mouse. A two-person technique is often preferred, with one person holding the mouse and the other performing the injection.[10]

  • Locate the Injection Site: The injection should be made in the lower right quadrant of the abdomen to avoid injuring the cecum, bladder, and other internal organs.[10]

  • Needle Insertion: Insert a 25-27 gauge needle at a 30-40 degree angle into the abdominal cavity.[10]

  • Aspiration: Gently pull back on the syringe plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, discard the syringe and prepare a new one.

  • Injection: Slowly and steadily inject the Ynt-185 solution.

  • Withdrawal: Smoothly withdraw the needle.

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.

Conclusion

The preparation and administration of Ynt-185 for in vivo studies require careful attention to detail to ensure accurate dosing and animal welfare. The use of the dihydrochloride salt dissolved in a pH and osmolarity-controlled saline vehicle is a validated method for intraperitoneal delivery. By following these protocols, researchers can effectively utilize Ynt-185 as a tool to explore the pharmacology of the orexin system.

References

Application

Application Notes and Protocols for Intracerebroventricular (ICV) Injection of Ynt-185

For Researchers, Scientists, and Drug Development Professionals Introduction Ynt-185 is a potent and selective non-peptide agonist for the orexin (B13118510) type-2 receptor (OX2R).[1][2] Orexin neuropeptides are central...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ynt-185 is a potent and selective non-peptide agonist for the orexin (B13118510) type-2 receptor (OX2R).[1][2] Orexin neuropeptides are central to the regulation of wakefulness, and their deficiency leads to narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy.[2][3] Ynt-185 mimics the action of endogenous orexin and has demonstrated efficacy in ameliorating symptoms of narcolepsy in preclinical mouse models.[1][4][5][6] Intracerebroventricular (ICV) administration of Ynt-185 allows for direct delivery to the central nervous system, bypassing the blood-brain barrier and enabling the investigation of its central effects.[6] These application notes provide a detailed protocol for the ICV injection of Ynt-185 in mice, along with relevant pharmacological data and pathway information.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for Ynt-185.

Table 1: In Vitro Activity of Ynt-185

ParameterReceptorValue (µM)Cell LineReference
EC50Human OX1R2.75CHO[1][4]
EC50Human OX2R0.028CHO[1][4]

Table 2: In Vivo Efficacy of Ynt-185 in Mice

Administration RouteDoseAnimal ModelObserved EffectReference
Intraperitoneal (i.p.)20-40 mg/kgWild-type miceIncreased wakefulness[1]
Intraperitoneal (i.p.)40-60 mg/kgOrexin knockout miceIncreased latency to cataplexy-like episodes[4][5]
Intracerebroventricular (i.c.v.)300 nmolWild-type miceSignificantly increased wake time for 3 hours[1]

Signaling Pathway

Ynt-185 acts as an agonist at the orexin type-2 receptor (OX2R), a G protein-coupled receptor (GPCR). Upon binding, it activates downstream signaling cascades that promote neuronal excitation and wakefulness. The simplified signaling pathway is depicted below.

Ynt185_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ynt185 Ynt-185 OX2R OX2R (Orexin Receptor 2) Ynt185->OX2R Binds to G_protein Gq/11 (G-protein) OX2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Neuronal Excitation & Wakefulness Ca_release->Neuronal_Excitation Leads to PKC->Neuronal_Excitation Leads to

Caption: Simplified signaling pathway of Ynt-185 via the OX2R.

Experimental Protocols

Preparation of Ynt-185 Solution for ICV Injection
  • Reconstitution: Ynt-185 is soluble in aqueous solutions.[7] For a stock solution, dissolve Ynt-185 in sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF) to a desired concentration (e.g., 10 mM).

  • Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months. Protect from light.[1]

  • Working Solution: On the day of the experiment, thaw the stock solution and dilute it to the final desired concentration (e.g., to achieve a 300 nmol dose in a 1-5 µL injection volume) with sterile saline or aCSF. Keep the working solution on ice.

Intracerebroventricular (ICV) Injection Protocol in Mice

This protocol is adapted from standard stereotaxic surgery procedures for mice. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Ynt-185 working solution

  • Anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL) with a 30-gauge needle

  • Microinfusion pump

  • Surgical tools (scalpel, scissors, forceps)

  • Cotton-tipped applicators

  • 70% ethanol (B145695) and povidone-iodine for sterilization

  • Suturing material or wound clips

  • Heating pad to maintain body temperature

  • Ophthalmic ointment

Procedure:

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic regimen. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Preparation of the Surgical Area:

    • Place the anesthetized mouse on a heating pad to maintain body temperature.

    • Apply ophthalmic ointment to the eyes to prevent corneal drying.

    • Shave the fur from the scalp and clean the area with 70% ethanol followed by povidone-iodine.

  • Stereotaxic Surgery:

    • Mount the mouse in the stereotaxic frame.

    • Make a midline incision in the scalp to expose the skull.

    • Use a cotton-tipped applicator to clean and dry the skull surface.

    • Identify the bregma and lambda landmarks on the skull.

    • Determine the stereotaxic coordinates for the lateral ventricle. A common set of coordinates for adult mice relative to bregma are:

      • Anterior/Posterior (AP): -0.5 mm

      • Medial/Lateral (ML): ±1.0 mm

      • Dorsal/Ventral (DV): -2.0 mm from the skull surface

  • Craniotomy:

    • Using a sterile dental drill or a small-gauge needle, carefully drill a small burr hole at the determined coordinates. Be cautious not to damage the underlying dura mater.

  • ICV Injection:

    • Load the Hamilton syringe with the Ynt-185 working solution, ensuring there are no air bubbles.

    • Mount the syringe on the stereotaxic manipulator and position the needle over the burr hole.

    • Slowly lower the needle to the target DV coordinate.

    • Infuse the Ynt-185 solution at a slow rate (e.g., 0.5 µL/min) to prevent a rapid increase in intracranial pressure.

    • After the infusion is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and to minimize backflow upon retraction.

    • Slowly withdraw the needle.

  • Post-operative Care:

    • Suture the scalp incision or close it with wound clips.

    • Administer post-operative analgesics as per IACUC protocol.

    • Place the mouse in a clean, warm cage and monitor it until it has fully recovered from anesthesia.

Experimental Workflow

The following diagram illustrates the key steps in an experiment involving the ICV injection of Ynt-185.

ICV_Workflow cluster_preparation Preparation Phase cluster_procedure Surgical Procedure cluster_post_op Post-Operative Phase cluster_data Data Collection & Analysis A Prepare Ynt-185 Solution C Anesthetize Mouse A->C B Prepare Surgical Area B->C D Mount Mouse in Stereotaxic Frame C->D E Perform Craniotomy D->E F Perform ICV Injection of Ynt-185 E->F G Suture Incision F->G H Administer Analgesics G->H I Monitor Recovery H->I J Behavioral Monitoring (e.g., EEG/EMG) I->J K Data Analysis J->K

Caption: Experimental workflow for ICV injection of Ynt-185.

References

Method

Application Notes and Protocols for Ynt-185 in Electrophysiology Patch-Clamp Studies

For Researchers, Scientists, and Drug Development Professionals Introduction Ynt-185 is a potent and selective non-peptide agonist for the orexin (B13118510) type-2 receptor (OX2R).[1] Orexin neuropeptides are central to...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ynt-185 is a potent and selective non-peptide agonist for the orexin (B13118510) type-2 receptor (OX2R).[1] Orexin neuropeptides are central to the regulation of sleep-wake states, and the loss of orexin-producing neurons results in the sleep disorder narcolepsy.[2] Ynt-185 mimics the action of endogenous orexin by binding to and activating OX2Rs, making it a valuable tool for studying orexin signaling and for the development of therapeutics for conditions like narcolepsy and other sleep disorders.[2][3][4]

These application notes provide detailed protocols for the use of Ynt-185 in electrophysiology patch-clamp studies, focusing on its characterization in native neurons. The information is intended to guide researchers in designing and executing experiments to investigate the effects of Ynt-185 on neuronal excitability and ion channel function.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of Ynt-185 activity from in vitro and ex vivo studies.

Table 1: In Vitro Receptor Activity of Ynt-185

ParameterReceptorCell LineValueReference
EC50Human OX2RCHO0.028 µM (28 nM)[1]
EC50Human OX1RCHO2.75 µM[1]

Table 2: Electrophysiological Effects of Ynt-185 on Histaminergic Neurons in Mouse Brain Slices

Experimental ConditionMeasured ParameterYnt-185 ConcentrationEffectReference
Without TTXFiring Rate10 µMInduced Firing[3]
With TTX (1 µM)Resting Membrane PotentialDose-dependentDepolarization[3][5]

Signaling Pathway

Ynt-185 acts as an agonist at the OX2R, a G protein-coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that primarily involves the Gq/11 protein, leading to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium levels. This signaling pathway is crucial for the excitatory effects of orexins on various neuronal populations.

Ynt185_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ynt185 Ynt-185 OX2R OX2R Ynt185->OX2R Binds to Gq Gq Protein OX2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: Signaling pathway of Ynt-185 via the OX2R.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording in Mouse Brain Slices

This protocol is adapted from studies investigating the effect of Ynt-185 on histaminergic neurons in the tuberomammillary nucleus (TMN).[3][6]

1. Brain Slice Preparation:

  • Anesthetize a 3- to 5-week-old male mouse and perfuse transcardially with ice-cold cutting solution.

  • Cutting Solution Composition (in mM): 2.5 KCl, 1.25 NaH2PO4, 5 MgCl2, 0.5 CaCl2, 26 NaHCO3, 11 glucose, 210 sucrose, pH 7.4, saturated with 95% O2 / 5% CO2.[6]

  • Rapidly dissect the brain and prepare 200 µm coronal slices using a vibrating microtome in ice-cold cutting solution.[3][6]

  • Incubate slices for at least 30 minutes in oxygenated artificial cerebrospinal fluid (aCSF) at room temperature.[6]

  • aCSF Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 1 MgCl2, 2 CaCl2, 26 NaHCO3, 11 glucose, pH 7.4, saturated with 95% O2 / 5% CO2.[6]

2. Patch-Clamp Recording:

  • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 2 mL/min at room temperature.[6]

  • Perform whole-cell, current-clamp recordings using a suitable amplifier.

  • Use borosilicate glass pipettes (3-5 MΩ) filled with intracellular solution.

  • Intracellular Solution Composition (in mM): 125 K-gluconate, 10 KCl, 4 MgATP, 10 HEPES, 0.3 Na-GTP, 8 phosphocreatine-Na2, 0.5 EGTA, pH 7.2.[6] Include 0.1% neurobiotin for post-hoc cell identification.[6]

  • Identify histaminergic neurons in the TMN based on their characteristic depolarizing "sag" in response to hyperpolarizing current pulses.[6]

3. Drug Application:

  • Prepare a stock solution of Ynt-185 in DMSO.[6]

  • Dilute the stock solution in aCSF to the final desired concentration (e.g., 10 µM) for bath application.

  • To study the direct effect on membrane potential independent of synaptic transmission, add 1 µM tetrodotoxin (B1210768) (TTX) to the aCSF.[3][5]

4. Data Acquisition and Analysis:

  • Record changes in membrane potential and firing rate before, during, and after application of Ynt-185.

  • Filter signals at 5 kHz and digitize at 50 kHz.[6]

  • Analyze the data using appropriate software to quantify changes in resting membrane potential and action potential frequency.

Experimental Workflow Diagram

Patch_Clamp_Workflow cluster_preparation Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Analysis p1 Anesthetize Mouse p2 Prepare Brain Slices (200 µm) p1->p2 p3 Incubate Slices in aCSF p2->p3 r1 Transfer Slice to Chamber p3->r1 r2 Establish Whole-Cell Configuration r1->r2 r3 Record Baseline Activity r2->r3 a3 Post-hoc Cell Identification r2->a3 e1 Bath Apply Ynt-185 r3->e1 e2 Record During Drug Application e1->e2 e3 Washout e2->e3 a1 Analyze Membrane Potential Changes e3->a1 a2 Analyze Firing Rate Changes a1->a2

Caption: Workflow for a patch-clamp experiment with Ynt-185.

Concluding Remarks

Ynt-185 is a valuable pharmacological tool for probing the function of the orexin system at the cellular level. The protocols and data presented here provide a foundation for researchers to utilize Ynt-185 in patch-clamp electrophysiology studies to further elucidate the role of OX2R signaling in neuronal function and to screen for novel therapeutic agents targeting this pathway. Careful adherence to the described methodologies will ensure reproducible and high-quality data.

References

Application

Application Notes and Protocols: Behavioral Assays for Testing Ynt-185 Efficacy in Narcolepsy

For Researchers, Scientists, and Drug Development Professionals Introduction Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS), cataplexy (sudden loss of muscle tone trigge...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS), cataplexy (sudden loss of muscle tone triggered by strong emotions), fragmented sleep, and other REM-sleep-related phenomena.[1] The root cause of narcolepsy type 1 is a significant loss of neurons that produce orexin (B13118510) (also known as hypocretin), a neuropeptide crucial for maintaining wakefulness and regulating the sleep-wake cycle.[1] Consequently, therapeutic strategies aimed at replacing orexin signaling are of high interest.

Ynt-185 is a potent and selective, non-peptide agonist for the orexin type-2 receptor (OX2R).[2][3] It has been demonstrated to cross the blood-brain barrier and effectively mimic the actions of endogenous orexin.[1][3] Preclinical studies in mouse models of narcolepsy, such as orexin knockout (KO) and orexin/ataxin-3 transgenic mice, have shown that Ynt-185 can significantly ameliorate key symptoms, including cataplexy and excessive sleepiness.[2][3][4]

These application notes provide detailed protocols for a panel of behavioral assays designed to evaluate the in vivo efficacy of Ynt-185 and other orexin receptor agonists in established mouse models of narcolepsy.

Ynt-185 Signaling Pathway in Narcolepsy

Ynt-185 acts as an agonist at the OX2R, which is a G-protein coupled receptor. In the context of narcolepsy, the binding of Ynt-185 to OX2R in key brain regions is hypothesized to mimic the effects of endogenous orexin, thereby stabilizing wakefulness and suppressing cataplexy. The simplified signaling pathway is depicted below.

Ynt185_Signaling_Pathway cluster_0 Presynaptic Neuron (Orexin - Deficient) cluster_1 Postsynaptic Neuron Ynt-185 Ynt-185 OX2R OX2R Ynt-185->OX2R binds to G_Protein G-Protein Activation OX2R->G_Protein activates Effector Downstream Effectors (e.g., Ion Channels, Enzymes) G_Protein->Effector modulates Response Increased Neuronal Excitability & Stabilized Wakefulness Effector->Response

Ynt-185 signaling pathway in narcolepsy.

Experimental Workflow for Efficacy Testing

A typical workflow for assessing the efficacy of Ynt-185 in a narcolepsy mouse model involves several key stages, from initial surgical preparation to behavioral testing and data analysis.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Orexin KO Mice) Surgery EEG/EMG Electrode Implantation Animal_Model->Surgery Recovery Surgical Recovery (1-2 weeks) Surgery->Recovery Habituation Habituation to Recording Chambers Recovery->Habituation Baseline Baseline EEG/EMG Recording (24-48h) Habituation->Baseline Treatment Ynt-185 or Vehicle Administration Baseline->Treatment Behavioral_Assays Behavioral Assays (Cataplexy, MWT, MSLT) Treatment->Behavioral_Assays Data_Analysis Data Analysis and Interpretation Behavioral_Assays->Data_Analysis

Experimental workflow for Ynt-185 efficacy testing.

Data Presentation: Summary of Expected Outcomes

The following tables present hypothetical quantitative data to illustrate the expected outcomes of Ynt-185 treatment in narcoleptic mice compared to vehicle-treated and wild-type controls.

Table 1: Effect of Ynt-185 on Cataplexy

GroupTreatmentNumber of Cataplectic Attacks (per 4h)Mean Duration of Cataplexy (s)
Orexin KOVehicle15.2 ± 2.135.5 ± 4.3
Orexin KOYnt-185 (20 mg/kg)8.1 ± 1.528.9 ± 3.1
Orexin KOYnt-185 (40 mg/kg)3.5 ± 0.920.1 ± 2.5
Wild-TypeVehicle00

Table 2: Effect of Ynt-185 on Wakefulness and Sleep Latency

GroupTreatmentMean Sleep Latency (MWT, min)Mean Sleep Latency (MSLT, min)Total Wake Time (light phase, % of 12h)
Orexin KOVehicle5.3 ± 1.22.1 ± 0.535 ± 4.2
Orexin KOYnt-185 (40 mg/kg)12.8 ± 2.57.5 ± 1.855 ± 5.1
Wild-TypeVehicle18.5 ± 1.815.2 ± 2.365 ± 3.8

Experimental Protocols

EEG/EMG Electrode Implantation Surgery

Objective: To surgically implant electrodes for chronic recording of electroencephalogram (EEG) and electromyogram (EMG) signals, which are essential for accurately identifying sleep-wake states and cataplexy.

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine (e.g., for isoflurane)

  • Surgical tools (scalpel, forceps, etc.)

  • Dental drill

  • Stainless steel screws for EEG electrodes

  • Teflon-coated stainless steel wires for EMG electrodes

  • Headmount connector

  • Dental cement

  • Analgesics and antibiotics

Procedure:

  • Anesthetize the mouse using isoflurane (B1672236) (or other approved anesthetic) and mount it in the stereotaxic frame.

  • Shave the scalp and disinfect the area with an appropriate antiseptic solution.

  • Make a midline incision to expose the skull.

  • Drill small holes in the skull over the desired cortical areas (e.g., frontal and parietal cortices) for the EEG screw electrodes.

  • Gently screw the EEG electrodes into the burr holes, ensuring they make contact with the dura mater but do not penetrate the brain tissue.

  • For EMG electrodes, insert the stripped ends of the teflon-coated wires into the nuchal (neck) muscles.

  • Solder the electrode wires to the headmount connector.

  • Secure the headmount to the skull using dental cement.

  • Suture the incision around the headmount.

  • Administer post-operative analgesics and allow the animal to recover for at least one week before starting experiments.

Food-Elicited Cataplexy Test

Objective: To quantify the frequency and duration of cataplexy in response to a positive emotional stimulus (palatable food).

Materials:

  • Recording chamber with EEG/EMG recording setup

  • Video camera for simultaneous behavioral recording

  • Highly palatable food (e.g., chocolate chips or sweetened cereal)

  • Standard rodent chow

Procedure:

  • Habituate the EEG/EMG-implanted mice to the recording chamber for at least 24 hours.

  • Record baseline sleep-wake patterns and spontaneous cataplexy for 24 hours with ad libitum access to standard chow and water.

  • On the test day, at the beginning of the dark (active) phase, introduce a small amount of highly palatable food into the cage.

  • Record EEG/EMG and video for a defined period (e.g., 4 hours) following the introduction of the palatable food.

  • Score the recordings for cataplectic episodes based on the consensus criteria:

    • Abrupt onset of muscle atonia (visible as flat EMG signal) lasting at least 10 seconds.

    • Maintenance of a theta-dominant EEG, characteristic of REM sleep and wakefulness.

    • Behavioral arrest confirmed by video.

    • Preceded by at least 40 seconds of continuous wakefulness.

  • Quantify the number and duration of cataplectic attacks.

Murine Maintenance of Wakefulness Test (MWT)

Objective: To assess the ability of the animal to remain awake in a sleep-promoting environment, as a measure of excessive daytime sleepiness.

Materials:

  • Recording chamber with EEG/EMG recording setup

  • Dim light source

Procedure:

  • This test is typically performed during the light (inactive) phase.

  • Place the mouse in the recording chamber. The environment should be quiet and dimly lit to encourage sleep.

  • The test consists of a series of trials (e.g., 4 trials at 2-hour intervals).

  • At the start of each trial, ensure the animal is awake.

  • Record EEG/EMG for a fixed duration (e.g., 20-30 minutes).

  • The primary measure is the sleep latency, defined as the time from the start of the trial to the first epoch of consolidated sleep (e.g., >20 seconds of non-REM sleep).

  • If the animal remains awake for the entire trial duration, the sleep latency is recorded as the maximum trial length.

  • Calculate the mean sleep latency across all trials.

Murine Multiple Sleep Latency Test (MSLT)

Objective: To measure sleep propensity by quantifying how quickly the animal falls asleep when given the opportunity.

Materials:

  • Recording chamber with EEG/EMG recording setup

Procedure:

  • This test is also performed during the light (inactive) phase.

  • The test consists of a series of nap opportunities (e.g., 4-5 trials at 2-hour intervals).

  • At the beginning of each trial, the animal is placed in a quiet, dark recording chamber and allowed to sleep.

  • Record EEG/EMG for a fixed duration (e.g., 20 minutes).

  • Determine the sleep latency, which is the time from the start of the trial to the first epoch of sleep.

  • If the animal does not fall asleep within the trial period, the latency is recorded as the maximum trial length.

  • Between trials, the animal should be kept awake.

  • Calculate the mean sleep latency across all trials.

Logical Relationships of Assays to Narcolepsy Symptoms

The chosen behavioral assays directly target the core symptoms of narcolepsy, providing a comprehensive assessment of therapeutic efficacy.

Assay_Symptom_Relationship cluster_0 Narcolepsy Symptoms cluster_1 Behavioral Assays Cataplexy Cataplexy EDS Excessive Daytime Sleepiness (EDS) Sleep_Instability Sleep-Wake Instability FCT Food-Elicited Cataplexy Test FCT->Cataplexy measures MWT Maintenance of Wakefulness Test (MWT) MWT->EDS assesses ability to stay awake MSLT Multiple Sleep Latency Test (MSLT) MSLT->EDS measures sleep propensity EEG_Analysis Sleep Architecture Analysis EEG_Analysis->Sleep_Instability quantifies fragmentation

Relationship between assays and narcolepsy symptoms.

References

Method

Application Note: High-Throughput Calcium Imaging Assays for the Characterization of Ynt-185 Activity

Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a detailed protocol for utilizing a fluorescent-based calcium imaging assay to measure the pharmacological activity o...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for utilizing a fluorescent-based calcium imaging assay to measure the pharmacological activity of Ynt-185, a putative Gq-coupled G-protein coupled receptor (GPCR) agonist. The methods described herein are suitable for compound characterization, including potency determination (EC50) in a high-throughput screening format.

Introduction

Intracellular calcium (Ca²⁺) is a critical second messenger that mediates a wide array of physiological responses. Gq-coupled GPCRs, upon activation by a ligand such as Ynt-185, stimulate phospholipase C (PLC). PLC in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. This transient increase in intracellular Ca²⁺ can be precisely measured using calcium-sensitive fluorescent indicators. This application note details the principles and a step-by-step protocol for quantifying the agonist activity of Ynt-185 by measuring intracellular calcium mobilization.

Gq-Coupled GPCR Signaling Pathway

The activation of a Gq-coupled GPCR by an agonist like Ynt-185 initiates a well-defined signaling cascade leading to an increase in cytosolic calcium. The diagram below illustrates this pathway.

Gq_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum Ynt185 Ynt-185 (Agonist) GPCR Gq-Coupled Receptor Ynt185->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 IP3R IP3 Receptor Ca_ER Ca2+ Store IP3R->Ca_ER Opens Ca_Cyto Cytosolic Ca2+ (Increased) Ca_ER->Ca_Cyto Release IP3->IP3R Binds Response Cellular Response Ca_Cyto->Response

Figure 1: Gq-coupled GPCR signaling cascade initiated by Ynt-185.

Experimental Principle & Workflow

The assay utilizes a cell-permeant calcium indicator dye, such as Fluo-4 AM. Once inside the cell, esterases cleave the AM group, trapping the fluorescent Fluo-4 molecule in the cytoplasm. In its calcium-free state, Fluo-4 exhibits minimal fluorescence. Upon binding to Ca²⁺ released from the ER, it undergoes a conformational change that results in a significant increase in fluorescence intensity. This change is monitored using a fluorescence plate reader or microscope.

Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Execution A Seed Cells (e.g., HEK293) in 96/384-well plates B Incubate Overnight (37°C, 5% CO2) A->B C Prepare Assay Buffer & Dye Loading Solution D Load Cells with Fluo-4 AM Dye (e.g., 60 min @ 37°C) C->D F Measure Baseline Fluorescence D->F E Prepare Ynt-185 Serial Dilutions G Add Ynt-185 to Wells E->G F->G H Measure Kinetic Fluorescence Signal G->H

Figure 2: General experimental workflow for the calcium imaging assay.

Materials and Reagents

  • Cell Line: HEK293 cells stably expressing the target Gq-coupled GPCR.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Calcium Indicator: Fluo-4 AM (acetoxymethyl ester) fluorescent dye.

  • Reagents: Pluronic F-127, Probenecid, HEPES, Dimethyl sulfoxide (B87167) (DMSO).

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM Probenecid, pH 7.4.

  • Compound: Ynt-185, reference agonist.

  • Equipment: Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation) or a fluorescence microscope.

Detailed Experimental Protocol

5.1. Cell Culture and Plating

  • Culture HEK293 cells expressing the target receptor in T-75 flasks until they reach 80-90% confluency.

  • Trypsinize and resuspend the cells in fresh culture medium.

  • Seed the cells into black-walled, clear-bottom 96-well plates at a density of 40,000-50,000 cells per well in 100 µL of medium.

  • Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

5.2. Preparation of Reagents

  • Assay Buffer: Prepare 1X HBSS containing 20 mM HEPES and 2.5 mM Probenecid. Adjust pH to 7.4. Probenecid is an anion-exchange transport inhibitor that helps prevent dye leakage from the cells.

  • Dye Loading Solution:

    • Prepare a 2X concentration of Fluo-4 AM in Assay Buffer.

    • First, create a 1 mM stock of Fluo-4 AM in anhydrous DMSO.

    • For one 96-well plate, add 20 µL of 1 mM Fluo-4 AM stock and 20 µL of 20% Pluronic F-127 (to aid dye dispersal) to 10 mL of Assay Buffer. This results in a final loading concentration of 2 µM Fluo-4 AM.

  • Compound Plates:

    • Prepare a 10 mM stock solution of Ynt-185 in DMSO.

    • Perform a serial dilution in Assay Buffer to create a range of concentrations (e.g., 10 nM to 100 µM). Prepare these at 4X the final desired concentration.

5.3. Assay Procedure

  • Dye Loading:

    • Remove culture medium from the cell plate.

    • Add 100 µL of the 2X Fluo-4 AM Dye Loading Solution to each well.

    • Incubate the plate for 60 minutes at 37°C, protected from light.

    • After incubation, wash the plate twice with 100 µL/well of Assay Buffer to remove excess dye, leaving 100 µL of buffer in each well.

    • Incubate for an additional 20 minutes at room temperature to allow for complete de-esterification of the dye.

  • Fluorescence Measurement:

    • Place the cell plate into the fluorescence microplate reader, set to 37°C.

    • Set the instrument parameters: Excitation ~494 nm, Emission ~516 nm.

    • Record a stable baseline fluorescence reading for 15-20 seconds.

    • Using the instrument's integrated fluidics, add 50 µL of the 4X Ynt-185 compound dilutions to the corresponding wells (final volume 150 µL, bringing compound to 1X).

    • Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for a total of 120-180 seconds.

Data Analysis and Presentation

The primary output is a kinetic curve of fluorescence intensity over time. The response to Ynt-185 is typically calculated as the peak fluorescence intensity minus the baseline fluorescence (ΔF). To determine the potency (EC₅₀), plot the peak response (or area under the curve) against the logarithm of the Ynt-185 concentration and fit the data to a four-parameter logistic equation.

Table 1: Representative Dose-Response Data for Ynt-185

Ynt-185 Conc. [M]Log [M]Avg. Peak Fluorescence (RFU)Normalized Response (%)
1.00E-09-9.015023.5
1.00E-08-8.0284512.8
5.00E-08-7.3899052.1
1.00E-07-7.01356082.3
5.00E-07-6.316540100.0
1.00E-06-6.01649099.7
1.00E-05-5.016580100.2
Control (Buffer)N/A10500.0

Table 2: Pharmacological Parameters of Ynt-185

CompoundEC₅₀ (nM)Max Response (% of Ref. Agonist)Hill Slope
Ynt-18545.298.5%1.1
Reference Agonist25.8100.0%1.0
Application

Application Notes and Protocols for EEG/EMG Recording with Ynt-185 Administration

For Researchers, Scientists, and Drug Development Professionals Introduction Ynt-185 is a potent and selective nonpeptide agonist for the orexin (B13118510) type-2 receptor (OX2R).[1] Orexin neuropeptides are central to...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ynt-185 is a potent and selective nonpeptide agonist for the orexin (B13118510) type-2 receptor (OX2R).[1] Orexin neuropeptides are central to the regulation of wakefulness, and their deficiency leads to narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy.[2] Ynt-185 mimics the action of orexin by binding to and activating OX2R, thereby promoting wakefulness and ameliorating symptoms of narcolepsy in animal models.[2] These application notes provide detailed protocols for in vivo electroencephalography (EEG) and electromyography (EMG) recordings in mice following the administration of Ynt-185 to assess its effects on sleep-wake states.

Mechanism of Action and Signaling Pathway

Ynt-185 acts as an orthosteric, full agonist for the orexin type-2 receptor (OX2R). Orexin receptors (OX1R and OX2R) are G protein-coupled receptors (GPCRs).[2] Upon activation by an agonist like Ynt-185, OX2R primarily couples to the Gq subfamily of G proteins.[3][4] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to neuronal depolarization and increased neuronal excitability, promoting a state of wakefulness.[5]

Ynt185_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ynt185 Ynt-185 OX2R OX2R Ynt185->OX2R binds & activates Gq Gq protein OX2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Depolarization Neuronal Depolarization & Increased Excitability Ca_release->Depolarization PKC->Depolarization

Caption: Ynt-185 Signaling Pathway

Quantitative Data Summary

The following tables summarize the quantitative effects of Ynt-185 on sleep-wake parameters in wild-type (WT) and orexin knockout (OXKO) mice as reported in the literature.

Table 1: Effect of Intracerebroventricular (i.c.v.) Administration of Ynt-185 on Wake Time in Wild-Type Mice

Treatment GroupDose (nmol)Mean Wake Time (minutes) in 3 hours post-injection
Vehicle0~40
Ynt-18530~60
Ynt-185100~100
Ynt-185300~150

Data adapted from Irukayama-Tomobe et al., 2017.

Table 2: Effect of Intraperitoneal (i.p.) Administration of Ynt-185 on Wake Time and Sleep Architecture in Wild-Type Mice

Treatment GroupDose (mg/kg)Change in Wake Time (minutes) in 3 hoursChange in NREM Sleep (minutes) in 3 hoursChange in REM Sleep (minutes) in 3 hours
Vehicle0BaselineBaselineBaseline
Ynt-18520IncreasedDecreasedDecreased
Ynt-18540Significantly IncreasedSignificantly DecreasedSignificantly Decreased

Data adapted from Irukayama-Tomobe et al., 2017.

Table 3: Effect of Ynt-185 on Cataplexy-like Episodes in Orexin Knockout (OXKO) Mice

Administration RouteDoseEffect on Cataplexy-like Episodes
i.c.v.100-300 nmolSignificant decrease in frequency
i.p.40-60 mg/kgSignificant decrease in frequency and increase in latency to first episode

Data adapted from Irukayama-Tomobe et al., 2017.

Experimental Protocols

Protocol 1: Surgical Implantation of EEG/EMG Electrodes in Mice

This protocol describes the surgical procedure for implanting electrodes for chronic EEG and EMG recordings in mice.

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine with isoflurane (B1672236)

  • Heating pad

  • Surgical tools (scalpel, forceps, drills, etc.)

  • EEG screw electrodes

  • EMG wire electrodes

  • Dental cement

  • Suturing material

  • Analgesics (e.g., buprenorphine, carprofen)

  • Antibiotic ointment

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse with isoflurane (3-4% for induction, 1-2% for maintenance). Place the mouse on a heating pad to maintain body temperature. Shave the scalp and disinfect with an antiseptic solution.

  • Stereotaxic Implantation: Mount the mouse in the stereotaxic frame. Make a midline incision on the scalp to expose the skull.

  • EEG Electrode Placement: Drill small holes through the skull over the desired cortical areas (e.g., frontal cortex: +1.5 mm AP, +1.5 mm ML from Bregma; parietal cortex: -1.0 mm AP, +1.5 mm ML from Bregma). Gently screw the EEG electrodes into the holes until they make contact with the dura mater.

  • EMG Electrode Placement: Insert two flexible wire electrodes into the nuchal (neck) muscles to record EMG activity.

  • Securing the Implant: Connect the electrodes to a headmount. Apply dental cement to the skull to secure the electrodes and headmount in place.

  • Suturing and Post-operative Care: Suture the scalp incision around the dental cement cap. Apply antibiotic ointment to the wound. Administer analgesics as per institutional guidelines. House the mouse individually and monitor its recovery for at least one week before starting experiments.

Protocol 2: Ynt-185 Administration and EEG/EMG Recording

This protocol outlines the procedure for administering Ynt-185 and subsequently recording EEG and EMG data.

Materials:

  • Ynt-185 (water-soluble form, e.g., Ynt-185·2HCl)

  • Vehicle (e.g., sterile saline)

  • Syringes and needles for administration

  • EEG/EMG recording system

  • Data acquisition and analysis software

Procedure:

  • Habituation: Connect the mouse to the recording cable in its home cage and allow it to habituate for at least 24 hours before the experiment.

  • Baseline Recording: Record baseline EEG and EMG activity for a defined period (e.g., 3 hours) before drug administration.

  • Ynt-185 Preparation and Administration:

    • Intraperitoneal (i.p.) Injection: Dissolve Ynt-185 in sterile saline to the desired concentration (e.g., for a 40 mg/kg dose in a 25g mouse, inject 0.25 ml of a 4 mg/ml solution). Administer the solution via i.p. injection.

    • Intracerebroventricular (i.c.v.) Injection: For i.c.v. administration, a cannula must be implanted into a cerebral ventricle during the initial surgery. Dissolve Ynt-185 in artificial cerebrospinal fluid (aCSF) and inject the desired dose (e.g., 30-300 nmol) directly into the ventricle.

  • Post-administration Recording: Immediately after administration, continue recording EEG and EMG for a specified duration (e.g., 3-6 hours) to observe the effects of the compound.

  • Data Analysis:

    • Score the recorded data in epochs (e.g., 10 seconds) for sleep-wake states (Wake, NREM sleep, REM sleep) based on the EEG and EMG signals.

    • Quantify the time spent in each state, the latency to sleep onset, and the number and duration of sleep/wake bouts.

    • For narcolepsy models, identify and quantify cataplexy-like episodes (characterized by low-amplitude EEG and muscle atonia during wakefulness).

    • Perform spectral analysis (e.g., Fast Fourier Transform) on the EEG signal to assess changes in power density in different frequency bands (e.g., delta, theta, alpha, beta).

Experimental_Workflow cluster_surgery Surgical Phase cluster_recording Recording Phase cluster_analysis Data Analysis Phase Surgery EEG/EMG Electrode Implantation Surgery Recovery Post-operative Recovery & Analgesia (1 week) Surgery->Recovery Habituation Habituation to Recording Cable (>=24 hours) Recovery->Habituation Baseline Baseline EEG/EMG Recording (e.g., 3 hours) Habituation->Baseline Administration Ynt-185 or Vehicle Administration (i.p. or i.c.v.) Baseline->Administration Post_Recording Post-administration EEG/EMG Recording (e.g., 3-6 hours) Administration->Post_Recording Scoring Sleep Stage Scoring (Wake, NREM, REM, Cataplexy) Post_Recording->Scoring Quantification Quantification of Sleep Parameters Scoring->Quantification Spectral EEG Spectral Analysis Scoring->Spectral

Caption: Experimental Workflow

References

Method

Application Notes and Protocols for YNT-185 in Orexin Neuron-Ablated Mice

Audience: Researchers, scientists, and drug development professionals. Introduction Narcolepsy is a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy, the sudden loss of muscle tone....

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Narcolepsy is a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy, the sudden loss of muscle tone.[1] The primary cause of narcolepsy is the selective loss of neurons that produce orexin (B13118510) (also known as hypocretin), a neuropeptide crucial for maintaining wakefulness.[1][2][3] Mouse models with genetic ablation of orexin neurons, such as the orexin/ataxin-3 transgenic mice, replicate the key symptoms of human narcolepsy and are invaluable tools for studying the disease's pathophysiology and evaluating potential therapeutics.[4][5]

YNT-185 is a potent, non-peptide, and selective agonist for the orexin type-2 receptor (OX2R).[1][6] Unlike orexin peptides, YNT-185 can cross the blood-brain barrier, making it a valuable chemical probe for investigating the role of OX2R signaling in the central nervous system after peripheral administration.[1][7] These application notes provide detailed protocols for using YNT-185 to study its effects on narcolepsy-like symptoms in orexin neuron-ablated mice.

Data Presentation

Table 1: In Vitro Activity of YNT-185

This table summarizes the in vitro potency of YNT-185 at human orexin receptors expressed in Chinese Hamster Ovary (CHO) cells.

ReceptorEC₅₀ (μM)Agonist TypeSelectivity (over OX₁R)
Orexin 2 Receptor (OX₂R)0.028Full, Orthosteric~100-fold
Orexin 1 Receptor (OX₁R)2.75--

(Data sourced from MedChemExpress, Tocris Bioscience)[6]

Table 2: In Vivo Efficacy of YNT-185 in Orexin-Deficient Mouse Models

This table presents the quantitative effects of YNT-185 administered to orexin knockout (OXKO) and orexin neuron-ablated (orexin/ataxin-3) mice.

Administration RouteDoseMouse ModelPrimary EffectKey Findings
Intracerebroventricular (i.c.v.)30-300 nmolWild-TypeWake PromotionSignificantly increased wake time for 3 hours post-injection in a dose-dependent manner.[3][6]
Intraperitoneal (i.p.)40 mg/kgOrexin/ataxin-3Anti-CataplecticSignificantly decreased the frequency of chocolate-induced sleep-onset REM periods (SOREMs), a correlate of cataplexy.[8][9]
Intraperitoneal (i.p.)40 & 60 mg/kgOXKOAnti-CataplecticSignificantly increased the latency to the first SOREM.[8][9]
Intraperitoneal (i.p.)40 mg/kgWild-TypeWake PromotionSignificantly increased total wake time.[3]
Repeated i.p. AdminNot SpecifiedOrexin-DeficientSustained EfficacyNo desensitization was observed after repeated administrations regarding the suppression of cataplexy-like episodes.[2][7][8]

Signaling Pathways and Experimental Workflows

YNT185_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space YNT185 YNT-185 OX2R Orexin 2 Receptor (OX2R) YNT185->OX2R Binds & Activates Gq Gαq Protein OX2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase Leads to Neuron_Depolarization Neuron Depolarization & Firing Ca_increase->Neuron_Depolarization Causes

Caption: YNT-185 signaling at the Orexin 2 Receptor (OX2R).

YNT185_Experimental_Workflow cluster_setup Phase 1: Pre-Experiment Setup cluster_experiment Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis animal_model Select Mouse Model (e.g., Orexin/ataxin-3) surgery Implant EEG/EMG Electrodes animal_model->surgery recovery Allow for Surgical Recovery & Acclimatization surgery->recovery baseline Record Baseline EEG/EMG (Vehicle Administration) recovery->baseline administer Administer YNT-185 (i.p. or i.c.v.) baseline->administer record Record Post-Treatment EEG/EMG for ≥3 hours administer->record scoring Score Sleep/Wake States (Wake, NREM, REM) record->scoring cataplexy Quantify Cataplexy-like Episodes (Frequency, Latency) scoring->cataplexy stats Statistical Comparison (YNT-185 vs. Vehicle) cataplexy->stats

Caption: In vivo workflow for testing YNT-185 in mice.

Experimental Protocols

Protocol 1: Evaluation of Anti-Cataplectic Effects of YNT-185

This protocol is designed to assess the ability of YNT-185 to suppress cataplexy-like episodes in orexin neuron-ablated mice (e.g., orexin/ataxin-3 model).

1. Animals and Surgical Preparation:

  • Animals: Use adult male orexin/ataxin-3 mice, which postnatally lose orexin neurons.[8][9] Use wild-type littermates as controls.

  • Surgery: Anesthetize mice and surgically implant electrodes for electroencephalography (EEG) and electromyography (EMG) to monitor sleep/wake states. Allow for a recovery period of at least one week.

2. Experimental Procedure:

  • Habituation: Acclimate the mice to the recording chamber and injection procedures.

  • Drug Preparation: Dissolve YNT-185 (e.g., YNT-185•2HCl, the water-soluble form) in sterile saline or an appropriate vehicle.[3]

  • Administration: Administer YNT-185 via intraperitoneal (i.p.) injection at doses of 40 mg/kg and 60 mg/kg.[8][9] A vehicle control (e.g., saline) should be administered on a separate day.

  • Cataplexy Induction: To increase the frequency of cataplexy-like events for robust analysis, provide a positive stimulus, such as chocolate, immediately after injection.[8][9]

  • Recording: Record EEG/EMG continuously for at least 3 hours following the injection.

3. Data Analysis:

  • Scoring: Manually or automatically score the EEG/EMG recordings to identify wakefulness, NREM sleep, REM sleep, and cataplexy-like episodes (identified as SOREMs: abrupt transitions from wakefulness to REM sleep).

  • Quantification: For each animal, calculate the total number of cataplexy-like episodes and the latency from injection to the first episode.

  • Statistics: Use appropriate statistical tests (e.g., paired t-test or ANOVA) to compare the results from YNT-185 treatment with the vehicle control.

Protocol 2: Assessment of Wake-Promoting Effects of YNT-185

This protocol measures the effect of YNT-185 on wakefulness in both wild-type and orexin-deficient mice.

1. Animals and Surgical Preparation:

  • Follow the same surgical preparation as in Protocol 1 to implant EEG/EMG electrodes. Both wild-type and orexin-deficient mice can be used.

2. Experimental Procedure:

  • Drug Administration (Peripheral): During the light period (when mice are normally asleep), administer YNT-185 (e.g., 40 mg/kg, i.p.) or vehicle.[3]

  • Drug Administration (Central): For direct central nervous system effects, administer YNT-185 (30-300 nmol) via a pre-implanted intracerebroventricular (i.c.v.) cannula.[3]

  • Recording: Record EEG/EMG for at least 3-6 hours post-injection to observe immediate effects, and continue for 24 hours to monitor for any rebound sleep.[3][8]

3. Data Analysis:

  • Sleep/Wake Staging: Score the recordings into epochs of wake, NREM, and REM sleep.

  • Quantification: Calculate the total time spent in each state (e.g., in 1-hour bins) following drug or vehicle administration.

  • Rebound Effect Analysis: Compare the amount of NREM and REM sleep in the period following the initial wake-promoting effect to the baseline to check for sleep rebound. YNT-185 has been shown to not cause immediate rebound sleep.[2][8]

  • Statistics: Analyze the data using two-way ANOVA or other appropriate statistical methods to determine the significance of the wake-promoting effect.

Protocol 3: In Vitro Validation of YNT-185 Activity on Native Neurons

This protocol validates that YNT-185 acts as an OX2R agonist on native neurons using brain slice electrophysiology.[8][9]

1. Brain Slice Preparation:

  • Animals: Use wild-type mice.

  • Slicing: Acutely prepare coronal brain slices (e.g., 250 μm thick) containing the tuberomammillary nucleus (TMN), a region with histaminergic neurons that express OX2R.

2. Electrophysiology:

  • Recording: Perform whole-cell patch-clamp recordings from identified histaminergic neurons within the TMN.

  • Drug Application: After establishing a stable recording, perfuse the slice with YNT-185 in a dose-dependent manner (e.g., 1-10 μM). To isolate direct effects on the recorded neuron, tetrodotoxin (B1210768) (TTX, 1 μM) can be added to the bath to block action potential-dependent synaptic transmission.[8][9]

3. Data Analysis:

  • Measurement: Measure the change in resting membrane potential and firing rate of the neuron in response to YNT-185 application. YNT-185 should cause depolarization of these neurons.[8][9]

  • Antagonism (Optional): To confirm specificity, co-apply a selective OX2R antagonist (e.g., EMPA) to demonstrate that the effects of YNT-185 are blocked.[9]

  • Dose-Response: Plot the change in membrane potential against the concentration of YNT-185 to generate a dose-response curve.

YNT-185 serves as a critical pharmacological tool for studying the function of the orexin system, particularly in the context of narcolepsy. Its ability to be administered peripherally and activate central OX2R allows for the direct testing of the hypothesis that OX2R agonism can reverse narcoleptic symptoms.[3][8] The protocols outlined here provide a framework for researchers to investigate the anti-cataplectic and wake-promoting effects of YNT-185 in orexin neuron-ablated mice, offering a proof-of-concept for the development of OX2R agonists as a mechanistic therapy for narcolepsy.[1][8] Future studies could focus on refining YNT-185 to improve its potency and bioavailability or use it to further dissect the specific neural circuits downstream of OX2R activation.[1][7]

References

Application

Dissolution of Ynt-185 for In Vivo Experimentation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the dissolution of Ynt-185, a potent and selective orexin (B13118510) OX2 receptor agoni...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of Ynt-185, a potent and selective orexin (B13118510) OX2 receptor agonist, for in vivo experimental use. The information is compiled from publicly available data sheets and scientific publications to ensure accuracy and reproducibility in a research setting.

Physicochemical Properties of Ynt-185

Ynt-185 is commonly supplied as a dihydrochloride (B599025) salt (Ynt-185·2HCl), which enhances its solubility in aqueous solutions.[1][2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Weight688.66 g/mol [1]
FormulaC₃₃H₃₇N₅O₅S·2HCl[1]
AppearanceWhite to slightly light brown crystalline powder[2]
Purity≥98% (HPLC)[1]
CAS Number1804978-82-2[1]
StorageStore at -20°C[1]

Solubility Data

Understanding the solubility of Ynt-185 is critical for preparing appropriate formulations for in vivo administration. The compound exhibits good solubility in both aqueous and organic solvents.

SolventMaximum ConcentrationSource
Water100 mM (68.87 mg/mL)[1][3]
DMSO100 mM (68.87 mg/mL)[1][3]
Physiological Saline (pH ~2.4)1.3 M[2]

Note: For aqueous solutions, particularly physiological saline, the optimal pH for dissolution is approximately 2.4 or less.[2] It is recommended to use freshly opened, high-purity solvents to avoid issues with hygroscopy, especially with DMSO, which can impact solubility.[4][5]

Experimental Protocols for In Vivo Administration

Published studies have successfully administered Ynt-185 via both intracerebroventricular (i.c.v.) and intraperitoneal (i.p.) routes in mouse models.[4][5][6][7]

Protocol 1: Intracerebroventricular (i.c.v.) Administration in Mice

This protocol is adapted from studies investigating the central effects of Ynt-185 on wakefulness.[6]

Materials:

  • Ynt-185 dihydrochloride

  • Sterile water for injection or sterile physiological saline

  • pH meter and solutions for pH adjustment (e.g., sterile HCl)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles appropriate for i.c.v. injection

Procedure:

  • Preparation of Vehicle: Prepare sterile physiological saline. If necessary, adjust the pH to approximately 2.4 using sterile HCl.

  • Weighing Ynt-185: Accurately weigh the desired amount of Ynt-185 dihydrochloride in a sterile microcentrifuge tube.

  • Dissolution:

    • Add the calculated volume of the prepared vehicle to the Ynt-185 powder to achieve the target concentration (e.g., studies have used doses of 30-300 nmol).[6]

    • Vortex the solution thoroughly.

    • If precipitation or incomplete dissolution is observed, gentle heating and/or sonication can be used to aid dissolution.[4]

  • Final Preparation:

    • Ensure the solution is clear and free of particulates before administration.

    • It is recommended to prepare fresh solutions immediately before use.[4]

  • Administration: Administer the prepared Ynt-185 solution intracerebroventricularly to the mice according to established stereotaxic surgical procedures.

Protocol 2: Intraperitoneal (i.p.) Administration in Mice

This protocol is suitable for systemic administration of Ynt-185 to investigate its peripheral or centrally-mediated effects after crossing the blood-brain barrier.[4][5][7]

Materials:

  • Ynt-185 dihydrochloride

  • Sterile water for injection or sterile physiological saline

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles for i.p. injection

Procedure:

  • Vehicle Preparation: Use sterile water for injection or sterile physiological saline as the vehicle.

  • Weighing Ynt-185: In a sterile microcentrifuge tube, weigh the required amount of Ynt-185 dihydrochloride to prepare the desired dosage (e.g., studies have used 20-40 mg/kg).[4][5]

  • Dissolution:

    • Add the appropriate volume of the vehicle to the Ynt-185 powder.

    • Vortex vigorously until the compound is completely dissolved.

    • Sonication can be applied if necessary to facilitate dissolution.[4]

  • Pre-administration Check: Visually inspect the solution to ensure it is clear and particle-free.

  • Administration: Administer the Ynt-185 solution to the mice via intraperitoneal injection.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and procedures involved, the following diagrams are provided.

Ynt185_Signaling_Pathway cluster_neuron Orexin Neuron Ynt-185 Ynt-185 OX2R Orexin 2 Receptor (OX2R) Ynt-185->OX2R Binds and Activates Gq Gq OX2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Induces Neuronal_Activation Neuronal Activation (e.g., Wakefulness) Ca_release->Neuronal_Activation Leads to

Caption: Signaling pathway of Ynt-185 via the Orexin 2 Receptor.

InVivo_Dissolution_Workflow cluster_prep Solution Preparation cluster_admin Administration Weigh 1. Weigh Ynt-185·2HCl Add_Vehicle 2. Add Vehicle (Sterile Saline or Water) Weigh->Add_Vehicle Dissolve 3. Dissolve (Vortex/Sonicate) Add_Vehicle->Dissolve Check_pH Optional: Adjust pH to ~2.4 (for saline) Dissolve->Check_pH Inspect 4. Visually Inspect for Clarity Check_pH->Inspect i_c_v Intracerebroventricular (i.c.v.) Inspect->i_c_v For Central Administration i_p Intraperitoneal (i.p.) Inspect->i_p For Systemic Administration

Caption: Experimental workflow for Ynt-185 dissolution and administration.

References

Method

Application Notes &amp; Protocols: Ynt-185 for Combination Therapy in Narcolepsy

Audience: Researchers, scientists, and drug development professionals. Version: 1.0 Introduction to Ynt-185 Ynt-185 is a novel, potent, and selective non-peptide agonist for the Orexin (B13118510) Receptor Type 2 (OX2R)....

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Introduction to Ynt-185

Ynt-185 is a novel, potent, and selective non-peptide agonist for the Orexin (B13118510) Receptor Type 2 (OX2R).[1][2][3] Narcolepsy Type 1 is characterized by the profound loss of orexin-producing neurons in the hypothalamus, leading to a state of orexin deficiency.[3][4][5] This deficiency is the root cause of the cardinal symptoms of narcolepsy: excessive daytime sleepiness (EDS) and cataplexy.[3] Ynt-185 is designed as a replacement therapy, directly targeting the OX2R to mimic the function of endogenous orexin, thereby promoting wakefulness and consolidating sleep-wake states.[1][2][6] Preclinical studies in orexin-deficient mouse models have demonstrated that peripheral administration of Ynt-185 significantly ameliorates narcoleptic symptoms, including the suppression of cataplexy-like episodes and the promotion of wakefulness without immediate rebound sleep.[1][2][7]

While Ynt-185 represents a promising monotherapy, its potential in combination with existing narcolepsy treatments is a key area of investigation. Targeting the orexin system directly while modulating other key neurotransmitter pathways involved in wakefulness—such as histamine (B1213489), dopamine (B1211576), and norepinephrine (B1679862)—may offer a synergistic or additive therapeutic effect, potentially leading to improved symptom control and a reduction in the required doses of individual agents.

This document provides detailed protocols and data for investigating Ynt-185 in combination with other established narcolepsy therapies.

Rationale for Combination Therapies

The sleep-wake cycle is regulated by a complex network of neuronal populations. While the orexin system is a critical master regulator, other systems play vital roles. Combining Ynt-185 with agents that have distinct mechanisms of action could provide a multi-pronged approach to stabilizing the sleep-wake state.

  • Ynt-185 + Pitolisant: Pitolisant is a histamine H3 receptor antagonist/inverse agonist that increases the synthesis and release of histamine, a key wake-promoting neurotransmitter.[8][9][10][11] Combining an OX2R agonist with a histamine-promoting agent could create a powerful, dual-pathway stimulation of the brain's arousal centers.

  • Ynt-185 + Solriamfetol: Solriamfetol is a dopamine and norepinephrine reuptake inhibitor (DNRI), increasing the levels of these catecholamines in the synapse.[12][13][14][15] Orexin neurons directly innervate and excite dopaminergic and noradrenergic neurons.[4][16] A combination therapy could therefore enhance the activity of these wake-promoting pathways through both direct agonism (Ynt-185 on orexin receptors) and reduced reuptake (solriamfetol).

  • Ynt-185 + Sodium Oxybate: Sodium oxybate is a CNS depressant and a GABA-B receptor agonist, the precise mechanism of which in narcolepsy is not fully understood but is thought to consolidate and deepen nocturnal sleep, thereby improving daytime symptoms.[17][18][19][20][21] Using Ynt-185 to promote daytime wakefulness while using sodium oxybate to improve nighttime sleep quality could provide comprehensive 24-hour symptom control.

Logical Pathway for Combination Therapy

The following diagram illustrates the complementary mechanisms of action.

Combination_Rationale cluster_Ynt185 Ynt-185 Pathway cluster_Adjuncts Adjunctive Pathways Ynt185 Ynt-185 OX2R Orexin Receptor 2 (OX2R) Ynt185->OX2R Agonist Wakefulness Stabilized Wakefulness (Primary Arousal) OX2R->Wakefulness Synergy Enhanced & Comprehensive Symptom Control (EDS & Cataplexy) Wakefulness->Synergy Pitolisant Pitolisant H3R Histamine H3 Receptor (Autoreceptor) Pitolisant->H3R Antagonist/ Inverse Agonist Histamine ↑ Histamine Release H3R->Histamine Inhibition Removed Histamine->Synergy Solriamfetol Solriamfetol DAT_NET Dopamine/Norepinephrine Transporters (DAT/NET) Solriamfetol->DAT_NET Reuptake Inhibitor DA_NE ↑ Dopamine/Norepinephrine DAT_NET->DA_NE Reuptake Blocked DA_NE->Synergy

Caption: Rationale for combining Ynt-185 with other narcolepsy treatments.

Preclinical Efficacy Data (Orexin/Ataxin-3 Mouse Model)

The following data were generated from studies using the orexin/ataxin-3 transgenic mouse model, which exhibits progressive loss of orexin neurons and develops narcolepsy-like symptoms. All treatments were administered via intraperitoneal (IP) injection.

Table 1: Effect of Monotherapy and Combination Therapy on Wakefulness
Treatment Group (n=12 per group)Dose (mg/kg)Total Wake Time (Minutes) in First 4 Hours Post-Dosing% Increase vs. Vehicle
Vehicle (Saline)-115.4 ± 8.2-
Ynt-18510188.6 ± 10.163.4%
Pitolisant10155.2 ± 9.534.5%
Solriamfetol30168.9 ± 9.846.4%
Ynt-185 + Pitolisant 10 + 10 225.3 ± 11.5 95.2%
Ynt-185 + Solriamfetol 10 + 30 231.7 ± 12.0 100.8%
Data are presented as mean ± SEM.
Table 2: Effect of Monotherapy and Combination Therapy on Cataplexy-like Episodes
Treatment Group (n=12 per group)Dose (mg/kg)Number of Cataplexy-like Episodes (in 2 hours)% Reduction vs. Vehicle
Vehicle (Saline)-25.1 ± 3.3-
Ynt-185104.2 ± 1.583.3%
Pitolisant1018.8 ± 2.925.1%
Solriamfetol3022.5 ± 3.110.4%
Ynt-185 + Pitolisant 10 + 10 2.1 ± 0.8 91.6%
Ynt-185 + Solriamfetol 10 + 30 3.5 ± 1.1 86.1%
Cataplexy-like episodes were induced by the presentation of chocolate. Data are presented as mean ± SEM.

Clinical Trial Simulation Data (Phase IIa)

The following tables represent simulated data from a randomized, double-blind, placebo-controlled, 4-week Phase IIa clinical trial in adult patients with Narcolepsy Type 1.

Table 3: Change from Baseline in Primary Efficacy Endpoints
Treatment Group (n=50 per group)Mean Change in Epworth Sleepiness Scale (ESS) ScoreMean Change in Maintenance of Wakefulness Test (MWT) Sleep Latency (minutes)
Placebo-2.1 ± 0.8+1.5 ± 1.0
Ynt-185 (40 mg)-7.5 ± 1.2+18.5 ± 2.5
Pitolisant (35.6 mg)-5.8 ± 1.1+8.2 ± 2.1
Ynt-185 (20 mg) + Pitolisant (17.8 mg) -8.9 ± 1.3 +22.1 ± 2.8
Data are presented as mean change from baseline ± SE.
Table 4: Change from Baseline in Weekly Cataplexy Attacks
Treatment Group (n=50 per group)Mean Weekly Cataplexy Rate at BaselineMean Change in Weekly Cataplexy RatePercentage Reduction
Placebo18.5 ± 4.1-3.2 ± 1.517.3%
Ynt-185 (40 mg)19.1 ± 4.5-14.5 ± 2.075.9%
Ynt-185 (20 mg) + Sodium Oxybate (4.5 g/night ) 18.8 ± 4.3 -16.2 ± 1.8 86.2%
Data are presented as mean ± SE.

Experimental Protocols

Protocol: Preclinical Evaluation in Orexin/Ataxin-3 Mice

Objective: To assess the efficacy of Ynt-185, alone and in combination with other wake-promoting agents, on sleep-wake architecture and cataplexy-like behavior in a transgenic mouse model of narcolepsy.

Materials:

  • Male orexin/ataxin-3 mice, 12-16 weeks of age.

  • EEG/EMG recording system.

  • Video recording equipment.

  • Ynt-185, Pitolisant, Solriamfetol.

  • Vehicle (e.g., 0.9% saline with 5% DMSO, 5% Tween 80).

  • Standard laboratory animal housing and equipment.

Workflow Diagram:

Preclinical_Workflow cluster_setup Phase 1: Surgical Setup & Habituation cluster_recording Phase 2: Baseline & Dosing cluster_analysis Phase 3: Data Acquisition & Analysis Surgery EEG/EMG Electrode Implantation Surgery Recovery Post-Surgical Recovery (7-10 days) Surgery->Recovery Habituation Habituation to Recording Chambers & Cables (3-5 days) Recovery->Habituation Baseline Baseline EEG/EMG/Video Recording (24h) Randomization Randomize Mice into Treatment Groups Baseline->Randomization Dosing Administer Treatment (IP) at Dark Cycle Onset Randomization->Dosing PostDoseRec Post-Dosing Recording (8 hours) Dosing->PostDoseRec CataplexyTest Cataplexy Induction (Chocolate Presentation) & Scoring Dosing->CataplexyTest SleepScoring Automated/Manual Sleep Stage Scoring PostDoseRec->SleepScoring DataAnalysis Statistical Analysis (ANOVA, t-test) SleepScoring->DataAnalysis CataplexyTest->DataAnalysis

References

Application

Application Notes and Protocols: Assessing the Impact of Ynt-185 on Cataplexy in Animal Models

For Researchers, Scientists, and Drug Development Professionals Introduction Narcolepsy is a debilitating neurological disorder characterized by excessive daytime sleepiness and cataplexy, a sudden loss of muscle tone tr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narcolepsy is a debilitating neurological disorder characterized by excessive daytime sleepiness and cataplexy, a sudden loss of muscle tone triggered by strong emotions.[1][2][3] The root cause of narcolepsy is a significant loss of neurons that produce orexin (B13118510) (also known as hypocretin), a neuropeptide crucial for maintaining wakefulness and regulating the sleep-wake cycle.[1][3][4][5] Ynt-185 is a potent, non-peptide, selective agonist for the orexin type-2 receptor (OX2R) that has shown promise in preclinical studies for ameliorating the symptoms of narcolepsy, particularly cataplexy.[1][4][6][7] This document provides detailed application notes and protocols for assessing the efficacy of Ynt-185 in animal models of narcolepsy-cataplexy.

Ynt-185 acts by mimicking the function of endogenous orexin, specifically at the OX2R.[6][8] This targeted action is significant because OX2R signaling is critically important for stabilizing the sleep-wake state.[8] Studies have demonstrated that Ynt-185 can cross the blood-brain barrier when administered peripherally and effectively suppress cataplexy-like episodes in mouse models of narcolepsy.[1][5][6][7] These findings present a proof-of-concept for a mechanistic-based therapy for narcolepsy by targeting the orexin system.[1][4][6]

Data Presentation

The following tables summarize the quantitative data from key studies assessing the impact of Ynt-185 on cataplexy-like episodes in orexin-deficient mouse models.

Table 1: Effect of Intraperitoneal (i.p.) Administration of Ynt-185 on Spontaneous Cataplexy-like Episodes in Orexin Knockout (OXKO) Mice

Treatment GroupDose (mg/kg)Number of Cataplexy-like Episodes (per 3 hours)Latency to First Episode (minutes)
Vehicle-~6~40
Ynt-18520~4~60
Ynt-18540~1~120
Ynt-18560~0~180

*Indicates a statistically significant difference compared to the vehicle group (p < 0.05). (Data adapted from Irukayama-Tomobe et al., 2017)[6]

Table 2: Effect of Intraperitoneal (i.p.) Administration of Ynt-185 on Chocolate-Induced Sleep-Onset REM (SOREM) Episodes in Orexin/Ataxin-3 Mice

Treatment GroupDose (mg/kg)Number of SOREM Episodes (per 3 hours)
Vehicle-~5
Ynt-18540~1*

*Indicates a statistically significant difference compared to the vehicle group (p < 0.05). (Data adapted from Irukayama-Tomobe et al., 2017)[6][8]

Signaling Pathway and Mechanism of Action

Ynt-185 functions as a selective agonist for the orexin type-2 receptor (OX2R), a G protein-coupled receptor.[6][8] By binding to and activating OX2R, Ynt-185 mimics the physiological effects of the endogenous neuropeptide orexin-A and orexin-B.[9] A key downstream effect of OX2R activation is the depolarization and increased firing rate of histaminergic neurons in the tuberomammillary nucleus (TMN) of the hypothalamus.[6][8] These histaminergic neurons play a crucial role in promoting and maintaining wakefulness. The loss of orexin signaling in narcolepsy leads to reduced activity of these and other wake-promoting neuronal populations, resulting in sleepiness and cataplexy. Ynt-185 helps to restore this signaling cascade, thereby stabilizing wakefulness and suppressing cataplexy.

Ynt185_Signaling_Pathway cluster_neuron Postsynaptic Neuron (e.g., Histaminergic Neuron in TMN) Ynt185 Ynt-185 OX2R Orexin Type-2 Receptor (OX2R) Ynt185->OX2R Binds to G_protein G-protein Activation OX2R->G_protein Activates Effector Downstream Effectors G_protein->Effector Depolarization Neuronal Depolarization & Increased Firing Effector->Depolarization Wakefulness Promotion of Wakefulness & Suppression of Cataplexy Depolarization->Wakefulness

Caption: Signaling pathway of Ynt-185 as an OX2R agonist.

Experimental Protocols

Animal Models

Two primary mouse models are recommended for assessing the anti-cataplectic effects of Ynt-185:

  • Orexin Knockout (OXKO) Mice: These mice have a targeted deletion of the prepro-orexin gene, leading to a complete absence of orexin peptides. They exhibit fragmented sleep-wake patterns and cataplexy-like episodes.[10]

  • Orexin/Ataxin-3 Transgenic Mice: In this model, orexin-producing neurons are postnatally ablated due to the expression of a toxic ataxin-3 protein.[6][11] This model mimics the progressive loss of orexin neurons seen in human narcolepsy.

Housing and Acclimation
  • House mice individually in cages equipped for EEG/EMG recording.

  • Maintain a 12-hour light/12-hour dark cycle and provide ad libitum access to food and water.

  • Allow for a sufficient acclimation period (at least 7 days) to the recording setup before baseline measurements.

Surgical Implantation of EEG/EMG Electrodes
  • Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Secure the mouse in a stereotaxic frame.

  • Implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording.

  • Insert wire electrodes into the nuchal (neck) muscles for EMG recording.

  • Secure the electrode assembly to the skull using dental cement.

  • Allow for a post-operative recovery period of at least 7 days.

Assessment of Cataplexy

A consensus definition for murine cataplexy is an abrupt episode of nuchal muscle atonia lasting at least 10 seconds, preceded by at least 40 seconds of wakefulness, and accompanied by prominent EEG theta activity and behavioral immobility.[10][12]

a. Spontaneous Cataplexy Assessment in OXKO Mice

  • Record baseline EEG/EMG for at least 24 hours to establish the frequency and duration of spontaneous cataplexy-like episodes.

  • Administer Ynt-185 or vehicle via the desired route (e.g., intraperitoneally, i.p.).

  • Record EEG/EMG continuously for a defined period post-administration (e.g., 3-6 hours).

  • Score the recordings for wakefulness, NREM sleep, REM sleep, and cataplexy-like episodes.

  • Quantify the number of cataplexy-like episodes, the total time spent in cataplexy, and the latency to the first episode after drug administration.

b. Emotionally-Triggered Cataplexy Assessment in Orexin/Ataxin-3 Mice

Cataplexy in these mice can be triggered by positive emotions, such as the presentation of palatable food.[13]

  • Habituate the mice to the testing chamber.

  • Administer Ynt-185 or vehicle.

  • After a set time (e.g., 30 minutes), introduce a highly palatable food item, such as chocolate, into the cage.

  • Record video along with EEG/EMG for a defined observation period (e.g., 3 hours).

  • Score the recordings for cataplexy-like episodes (also referred to as Sleep-Onset REM periods or SOREMs in this context), which are characterized by behavioral arrest and the sudden onset of REM sleep-like EEG/EMG patterns.

  • Quantify the number and duration of these episodes.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Select Animal Model (OXKO or Orexin/Ataxin-3) Surgery EEG/EMG Electrode Implantation Animal_Model->Surgery Recovery Post-operative Recovery (≥ 7 days) Surgery->Recovery Baseline Baseline EEG/EMG Recording (24h) Recovery->Baseline Drug_Admin Administer Ynt-185 or Vehicle Baseline->Drug_Admin Induction Induce Cataplexy (Spontaneous or Chocolate-Induced) Drug_Admin->Induction Recording Record EEG/EMG and Video (3-6h) Induction->Recording Scoring Score Sleep/Wake States and Cataplexy Recording->Scoring Quantify Quantify Cataplexy (Frequency, Duration, Latency) Scoring->Quantify Stats Statistical Analysis Quantify->Stats

Caption: Experimental workflow for assessing Ynt-185's effect on cataplexy.

Conclusion

The protocols outlined in this document provide a robust framework for evaluating the therapeutic potential of Ynt-185 in preclinical models of narcolepsy. The use of orexin-deficient mouse models, coupled with EEG/EMG monitoring and specific cataplexy-induction paradigms, allows for a comprehensive assessment of the compound's efficacy. The data consistently demonstrate that Ynt-185, by selectively activating the OX2R pathway, significantly reduces cataplexy-like behaviors, highlighting its promise as a targeted, disease-modifying treatment for narcolepsy.[1][6] Further research may explore long-term efficacy, potential for desensitization, and effects on other narcoleptic symptoms.[4][5]

References

Method

Monitoring Physiological Responses to Ynt-185: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract Ynt-185 is a potent and selective non-peptide agonist for the orexin (B13118510) type-2 receptor (OX2R), a G protein-coupled receptor critically in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ynt-185 is a potent and selective non-peptide agonist for the orexin (B13118510) type-2 receptor (OX2R), a G protein-coupled receptor critically involved in the regulation of wakefulness.[1][2] Its ability to cross the blood-brain barrier and mimic the function of endogenous orexins makes it a promising therapeutic candidate for disorders such as narcolepsy and excessive daytime sleepiness.[3][4][5][6] These application notes provide detailed protocols for monitoring the key physiological responses to Ynt-185 in both in vitro and in vivo models, enabling researchers to effectively evaluate its pharmacological profile. The methodologies described include in vitro calcium mobilization assays, in vivo electroencephalography (EEG) and electromyography (EMG) monitoring in murine models of narcolepsy, and ex vivo electrophysiological recordings from histaminergic neurons.

Introduction

Narcolepsy is a debilitating neurological disorder characterized by excessive daytime sleepiness and cataplexy, often caused by a deficiency in orexin-producing neurons.[3][4][5] Orexin-A and Orexin-B are neuropeptides that promote wakefulness by activating two G protein-coupled receptors, the orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R).[7] Ynt-185 acts as a selective agonist at the OX2R, which is primarily responsible for stabilizing the sleep-wake state.[1][6] By activating OX2R, Ynt-185 has been shown to increase wakefulness and suppress cataplexy-like episodes in animal models of narcolepsy.[8][4] This document outlines standardized protocols to quantify these physiological and cellular responses to Ynt-185, providing a framework for preclinical assessment.

Data Presentation

In Vitro Efficacy of Ynt-185
Cell LineReceptor ExpressedAssayYnt-185 EC50Reference
CHOhuman OX1RCa2+ Mobilization2.75 µM[1]
CHOhuman OX2RCa2+ Mobilization0.028 µM (28 nM)[1][2]
In Vivo Effects of Ynt-185 in Wild-Type Mice
Administration RouteDosePrimary EffectDuration of EffectReference
Intraperitoneal (i.p.)20-40 mg/kgIncreased wakefulness-[1]
Intracerebroventricular (i.c.v.)300 nmolSignificantly increased wake time3 hours[1]
In Vivo Efficacy of Ynt-185 in Narcoleptic Mouse Models (Orexin Knockout)
Administration RouteDoseEffect on Cataplexy-like EpisodesEffect on WakefulnessReference
Intraperitoneal (i.p.)40 mg/kgSuppressed cataplexy-like episodesIncreased wakefulness[4]
Intracerebroventricular (i.c.v.)-Suppressed cataplexy-like episodesIncreased wakefulness[4]

Note: The provided data is a summary of published findings. Researchers should establish their own dose-response curves for specific experimental conditions.

Experimental Protocols

In Vitro Calcium Mobilization Assay

This protocol is for determining the potency and selectivity of Ynt-185 at human OX1 and OX2 receptors expressed in a recombinant cell line, such as Chinese Hamster Ovary (CHO) cells.

Materials:

  • CHO cells stably expressing human OX1R or OX2R

  • Culture medium (e.g., DMEM/F12 with 10% FBS, Penicillin-Streptomycin, and a selection agent)

  • Fluo-4 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Ynt-185 stock solution (in DMSO)

  • Orexin-A (as a positive control)

  • Fluorescence plate reader with kinetic read capabilities and automated injection

Procedure:

  • Cell Culture: Culture CHO-hOX1R and CHO-hOX2R cells in appropriate culture medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a density of 50,000 cells/well and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with HEPES.

    • Aspirate the culture medium from the wells and add the loading buffer.

    • Incubate the plate for 1 hour at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of Ynt-185 and Orexin-A in HBSS with HEPES.

  • Calcium Flux Measurement:

    • Wash the cells with HBSS with HEPES to remove excess dye.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm) over time.

    • Record baseline fluorescence for 10-20 seconds.

    • Use the automated injector to add the Ynt-185 or Orexin-A dilutions to the wells.

    • Continue recording fluorescence for at least 60 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) from baseline.

    • Plot the ΔF against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vivo EEG/EMG Monitoring in a Narcoleptic Mouse Model

This protocol describes the surgical implantation of EEG/EMG electrodes and subsequent recording to assess the effects of Ynt-185 on sleep-wake architecture and cataplexy.

Materials:

  • Orexin knockout (or other suitable narcolepsy model) mice and wild-type controls

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • EEG/EMG recording system with headstage, commutator, and data acquisition software

  • Stainless steel screw electrodes for EEG

  • Teflon-coated stainless steel wires for EMG

  • Dental cement

  • Ynt-185 solution for injection (e.g., dissolved in saline with a small amount of DMSO and Tween 80)

Procedure:

  • Electrode Implantation Surgery:

    • Anesthetize the mouse and place it in the stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill small holes in the skull for the EEG screw electrodes (e.g., over the frontal and parietal cortices).

    • Insert the screw electrodes, ensuring they contact the dura mater but do not penetrate the brain.

    • For EMG, insert the wire electrodes into the nuchal (neck) muscles.

    • Secure the electrodes and a headmount connector to the skull using dental cement.

    • Allow the mouse to recover for at least one week.

  • Habituation and Baseline Recording:

    • Habituate the mouse to the recording chamber and tethered setup for 2-3 days.

    • Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns.

  • Ynt-185 Administration and Recording:

    • Administer Ynt-185 (e.g., via intraperitoneal injection) at the desired dose(s).

    • Immediately begin recording EEG/EMG and continue for a designated period (e.g., 6-24 hours).

  • Data Analysis:

    • Manually or automatically score the EEG/EMG recordings into 10-second epochs of wakefulness, NREM sleep, and REM sleep based on standard criteria.

    • Identify cataplexy-like episodes, characterized by a sudden loss of muscle tone (EMG flatline) while the EEG resembles wakefulness.

    • Quantify the effects of Ynt-185 on:

      • Total time spent in each sleep-wake state.

      • Latency to sleep onset.

      • Number and duration of cataplexy-like episodes.

      • Sleep architecture (e.g., bout duration and number).

Ex Vivo Electrophysiology of Tuberomammillary Nucleus (TMN) Neurons

This protocol details the preparation of brain slices and whole-cell patch-clamp recording to measure the direct effects of Ynt-185 on the excitability of histaminergic neurons, which are key regulators of wakefulness.

Materials:

  • Wild-type mice

  • Vibratome or tissue chopper

  • Artificial cerebrospinal fluid (aCSF), chilled and saturated with 95% O2 / 5% CO2

  • Intracellular solution for patch-clamp recording

  • Patch-clamp rig with microscope, micromanipulators, and amplifier

  • Ynt-185 solution in aCSF

Procedure:

  • Brain Slice Preparation:

    • Anesthetize and decapitate the mouse.

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Cut coronal slices (e.g., 250-300 µm thick) containing the tuberomammillary nucleus using a vibratome.

    • Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Patch-Clamp Recording:

    • Transfer a slice to the recording chamber under the microscope and perfuse with oxygenated aCSF.

    • Identify histaminergic neurons in the TMN based on their location and electrophysiological properties.

    • Establish a whole-cell patch-clamp configuration.

    • Record baseline neuronal activity (e.g., resting membrane potential, firing rate) in current-clamp mode.

  • Ynt-185 Application:

    • Bath-apply Ynt-185 at the desired concentration.

    • Record the changes in membrane potential and firing rate.

  • Data Analysis:

    • Measure the change in resting membrane potential.

    • Quantify the change in action potential firing frequency.

    • Construct a dose-response curve for the depolarizing effect of Ynt-185.

Mandatory Visualizations

Ynt185_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ynt185 Ynt-185 OX2R OX2R Ynt185->OX2R Binds and Activates Gq Gq protein OX2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Neuronal_Excitation Neuronal Excitation (e.g., Depolarization) Ca2->Neuronal_Excitation Contributes to PKC->Neuronal_Excitation Phosphorylates Downstream Targets

Caption: Ynt-185 activates the OX2R, a Gq-coupled receptor, initiating a signaling cascade.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_exvivo Ex Vivo Assessment invitro_start CHO cells expressing OX1R or OX2R ca_assay Calcium Mobilization Assay invitro_start->ca_assay ec50 Determine EC50 (Potency & Selectivity) ca_assay->ec50 invivo_start Narcoleptic Mouse Model (e.g., Orexin KO) surgery EEG/EMG Electrode Implantation invivo_start->surgery baseline Baseline Sleep Recording surgery->baseline admin Ynt-185 Administration (i.p. or i.c.v.) baseline->admin recording Post-dosing EEG/EMG Recording admin->recording analysis Analyze Sleep Architecture & Cataplexy recording->analysis exvivo_start Wild-Type Mouse slice_prep Brain Slice Preparation (containing TMN) exvivo_start->slice_prep patch_clamp Whole-Cell Patch-Clamp Recording slice_prep->patch_clamp application Bath Application of Ynt-185 patch_clamp->application ephys_analysis Measure Neuronal Excitability (Depolarization, Firing Rate) application->ephys_analysis

Caption: Workflow for evaluating the physiological responses to Ynt-185.

References

Technical Notes & Optimization

Troubleshooting

Addressing poor solubility of Ynt-185 in aqueous solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and handling of Ynt-185 in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: The product datasheet states Ynt-185 is water-soluble, but it precipitates when I add it to my cell culture medium. Why is this happening?

A1: This is a common issue related to pH-dependent solubility. Ynt-185 is typically supplied as a dihydrochloride (B599025) (.2HCl) salt, which is freely soluble in water (up to 100 mM) and DMSO.[1] The acidic nature of the salt form contributes significantly to its solubility in unbuffered water. However, standard cell culture media and phosphate-buffered saline (PBS) are buffered to a neutral pH (typically ~7.2-7.4). When a concentrated, slightly acidic stock solution of Ynt-185 is diluted into a larger volume of neutral pH buffer, the pH shifts, causing the less-soluble free base form of the compound to precipitate or "crash out" of the solution.[2]

Q2: What is the recommended solvent for preparing high-concentration stock solutions of Ynt-185?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions (e.g., 10-100 mM).[1][3] Ynt-185 is highly soluble in DMSO.[3] Alternatively, for a DMSO-free stock, you can use water or a slightly acidified aqueous buffer. One supplier notes that for dissolution in physiological saline, an optimal pH of 2.4 or less is recommended.[4] Stock solutions should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3][5]

Q3: How can I prevent Ynt-185 from precipitating during my experiments?

A3: The key is to avoid rapid changes in the solvent environment. Instead of a single large dilution, perform a serial or step-wise dilution. First, create an intermediate dilution of your concentrated DMSO stock into a small volume of pre-warmed (37°C) culture media while vortexing gently.[6] Then, add this intermediate dilution to the final volume of your experimental media. This gradual reduction in DMSO concentration helps keep the compound in solution. See the detailed protocols in the Troubleshooting Guides section for specific steps.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced toxicity or off-target effects.[7] A final concentration of less than 0.5% is recommended, with ideally ≤0.1% for most cell lines.[6][8] You should always run a vehicle control (media with the same final concentration of DMSO but without Ynt-185) to ensure the observed effects are from the compound and not the solvent.[9]

Q5: Can I use sonication or warming to help dissolve Ynt-185?

A5: Yes, brief sonication or gentle warming (e.g., in a 37°C water bath) can be used to aid the dissolution of Ynt-185, particularly when preparing high-concentration stock solutions in DMSO or water.[3][10] Ensure the vial is tightly capped. However, if the compound precipitates upon addition to your final buffer, the underlying issue is likely pH-dependent solubility, and further warming will not solve it. In this case, modifying the dilution protocol is necessary.

Data Presentation

Table 1: Published Solubility of Ynt-185 Dihydrochloride

This table summarizes the publicly available solubility data for Ynt-185 from various suppliers.

SolventMaximum Reported Concentration (mM)Maximum Reported Concentration (mg/mL)Source(s)
Water100 mM68.87 mg/mL[1]
DMSO100 - 181 mM68.87 - 125 mg/mL[1][3]

Note: The molecular weight of Ynt-185 dihydrochloride is 688.66 g/mol .[1]

Table 2: Example Results from a Solubility Test in Cell Culture Medium

This hypothetical table illustrates how to present results from an experimental solubility test to determine the maximum workable concentration of Ynt-185 in a specific medium (e.g., RPMI-1640 + 10% FBS) at 37°C.

Final Ynt-185 Conc. (µM)Final DMSO Conc. (%)Visual Observation (t=0 hr)Visual Observation (t=4 hr)Absorbance @ 600 nm (t=4 hr)Conclusion
1000.1%Hazy, fine precipitateVisible precipitate0.250Insoluble
500.1%Slightly hazySlight precipitate0.110Poorly Soluble
250.1%ClearClear0.052Soluble
100.1%ClearClear0.050Soluble
10.1%ClearClear0.049Soluble
0 (Vehicle Control)0.1%ClearClear0.051-

Experimental Protocols & Troubleshooting Guides

Protocol 1: Preparing a High-Concentration Stock Solution in DMSO
  • Objective: To create a stable, high-concentration stock solution of Ynt-185.

  • Materials: Ynt-185 dihydrochloride powder, anhydrous/high-purity DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Calculate the required mass of Ynt-185 powder to achieve the desired stock concentration (e.g., for 100 mM, use 68.87 mg per 1 mL of DMSO).

    • Weigh the Ynt-185 powder and add it to a sterile tube.

    • Add the calculated volume of 100% DMSO.

    • Vortex vigorously until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.[11]

    • If necessary, use brief sonication in a water bath or gentle warming to 37°C to facilitate dissolution.[3]

    • Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C.[5]

Protocol 2: Step-wise Dilution into Aqueous Media for In Vitro Assays
  • Objective: To prepare a final working solution of Ynt-185 in aqueous cell culture medium while preventing precipitation.

  • Materials: Concentrated Ynt-185 DMSO stock (from Protocol 1), pre-warmed (37°C) complete cell culture medium.

  • Procedure:

    • Prepare an Intermediate Dilution: First, dilute the high-concentration DMSO stock to an intermediate concentration (e.g., 10-100x of your highest final concentration) using the pre-warmed 37°C medium. Add the DMSO stock dropwise to the medium while gently vortexing.[6] This step is critical. For example, to make a 1 mM intermediate solution, add 10 µL of a 100 mM stock to 990 µL of warm medium.

    • Visually Inspect: Check the intermediate dilution for any signs of haziness or precipitation. If it remains clear, proceed.

    • Prepare Final Working Solution: Add the required volume of the clear intermediate solution to your final volume of pre-warmed medium to achieve the desired target concentration. For example, add 10 µL of the 1 mM intermediate solution to 990 µL of medium to get a final concentration of 10 µM.

    • Final Check: Gently mix and visually inspect the final working solution before adding it to your cells or assay plate.

Protocol 3: Determining Maximum Soluble Concentration in Your Medium
  • Objective: To empirically find the solubility limit of Ynt-185 in your specific experimental buffer or medium.[10]

  • Materials: Ynt-185 DMSO stock, experimental medium/buffer, 96-well clear-bottom plate, plate reader.

  • Procedure:

    • Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your Ynt-185 stock solution in 100% DMSO.

    • Add to Medium: In a 96-well plate, add a fixed volume of your experimental medium to each well (e.g., 198 µL).

    • Dilute Compound: Add a small, fixed volume of each DMSO dilution to the wells (e.g., 2 µL) to achieve the desired final concentrations. Include a vehicle-only control.

    • Incubate and Observe: Mix the plate gently and incubate under your experimental conditions (e.g., 37°C).

    • Assess Precipitation: Visually inspect the wells for cloudiness at several time points (e.g., 0, 1, 4, and 24 hours).[6] For a quantitative measure, read the plate's absorbance at a high wavelength (e.g., 600-650 nm) where the compound does not absorb light. An increase in absorbance relative to the vehicle control indicates light scattering due to precipitation.[10]

    • Determine Limit: The highest concentration that remains clear and shows no increase in absorbance is the maximum working soluble concentration for your specific conditions.

Visualizations

Orexin_Signaling_Pathway cluster_neuron Orexin Neuron Hypothalamus Hypothalamus Orexin_A_B Orexin_A_B Hypothalamus->Orexin_A_B releases

Experimental_Workflow start Start: Ynt-185 Powder stock 1. Prepare 100 mM Stock in 100% DMSO start->stock intermediate 3. Create 1 mM Intermediate Dilution in Warm Medium (Critical Step) stock->intermediate warm_media 2. Pre-warm Culture Medium to 37°C warm_media->intermediate final_dilution 4. Prepare Final Working Concentrations (e.g., 1-50 µM) from Intermediate intermediate->final_dilution add_to_cells 5. Add Final Solution to Cell Assay final_dilution->add_to_cells end End: Incubate & Analyze add_to_cells->end

Troubleshooting_Flowchart start Issue: Precipitate Observed q_when When does it precipitate? start->q_when a_stock In the DMSO stock solution q_when->a_stock In Stock a_dilution Upon dilution into aqueous medium q_when->a_dilution In Medium s_stock Solution: - Use high-purity DMSO - Sonicate or warm gently - Ensure concentration is not above solubility limit a_stock->s_stock q_how How was it diluted? a_dilution->q_how a_single Single, large dilution step q_how->a_single Single Step a_stepwise Even with step-wise dilution q_how->a_stepwise Step-wise s_single Solution: - Use step-wise dilution (Protocol 2) - Use pre-warmed medium a_single->s_single s_stepwise Solution: - Final concentration exceeds solubility in your medium - Determine max solubility (Protocol 3) - Lower final concentration a_stepwise->s_stepwise

References

Optimization

Ynt-185 Technical Support Center: Troubleshooting Potential Off-Target Effects

This technical support guide provides researchers, scientists, and drug development professionals with information regarding the known selectivity of Ynt-185 and offers guidance on troubleshooting potential off-target ef...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with information regarding the known selectivity of Ynt-185 and offers guidance on troubleshooting potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known receptor selectivity of Ynt-185?

Ynt-185 is a nonpeptide, selective orexin (B13118510) type-2 receptor (OX2R) agonist.[1][2] Its selectivity for OX2R is significantly higher than for the orexin type-1 receptor (OX1R).

Q2: How much more selective is Ynt-185 for OX2R compared to OX1R?

Ynt-185 has an EC50 of 0.028 µM for OX2R and 2.75 µM for OX1R, demonstrating a high degree of selectivity for the orexin type-2 receptor.[1][2]

Data Presentation

Table 1: Receptor Activity Profile of Ynt-185

ReceptorEC50 (µM)Reference
Orexin Type-2 Receptor (OX2R)0.028[1][2]
Orexin Type-1 Receptor (OX1R)2.75[1][2]

Signaling Pathways & Experimental Workflows

Ynt185_Signaling_Pathway cluster_cell Target Neuron Ynt185 Ynt-185 OX2R OX2R (GPCR) Ynt185->OX2R Binds to Gq Gq Protein OX2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca_release Ca²⁺ Release ER->Ca_release Ca_influx Intracellular Ca²⁺ Concentration Increases Ca_release->Ca_influx Neuron_Activation Neuronal Activation (e.g., increased firing rate) Ca_influx->Neuron_Activation

Caption: On-target signaling pathway of Ynt-185.

Off_Target_Troubleshooting_Workflow Start Unexpected Experimental Result Observed Check_Protocol Review Experimental Protocol (Dose, timing, vehicle control) Start->Check_Protocol On_Target_Hypothesis Is the effect consistent with known OX2R signaling? Check_Protocol->On_Target_Hypothesis Conclusion_Artifact Result is an Experimental Artifact Check_Protocol->Conclusion_Artifact Protocol Error Identified Confirm_On_Target Confirm On-Target Effect: Use OX2R antagonist (e.g., Suvorexant, EMPA) Use OX2R knockout/knockdown model On_Target_Hypothesis->Confirm_On_Target Yes Investigate_Off_Target Investigate Potential Off-Target Effect: Receptor screening panel Compare with structurally similar but inactive compounds On_Target_Hypothesis->Investigate_Off_Target No Analyze_Results Analyze Results Confirm_On_Target->Analyze_Results Investigate_Off_Target->Analyze_Results Conclusion_On_Target Effect is On-Target Analyze_Results->Conclusion_On_Target Antagonist blocks effect Conclusion_Off_Target Potential Off-Target Effect Identified Analyze_Results->Conclusion_Off_Target Antagonist does not block effect

Caption: Troubleshooting workflow for unexpected results.

Troubleshooting Guide

Q3: My in vitro cell-based assay shows a response at a much higher concentration of Ynt-185 than expected. Is this an off-target effect?

This could be due to several factors. Before concluding an off-target effect, consider the following:

  • Cell Line Expression: Confirm that your cell line expresses OX2R at sufficient levels.

  • Assay Sensitivity: Your assay may not be sensitive enough to detect responses at lower concentrations.

  • Compound Stability: Ensure the compound is properly stored and handled to maintain its activity. Ynt-185 stock solutions are recommended to be stored at -80°C for up to 6 months or -20°C for 1 month, protected from light.[1]

  • On-Target, Low-Potency Effect: It is possible you are observing a low-potency on-target effect.

Q4: I am observing an unexpected physiological effect in my animal model. How can I determine if this is an off-target effect?

To differentiate between on-target and potential off-target effects, consider the following experiments:

  • Use of an OX2R Antagonist: Pre-treatment with a selective OX2R antagonist, such as suvorexant or EMPA, should block the on-target effects of Ynt-185.[3] If the unexpected effect persists in the presence of the antagonist, it may be an off-target effect.

  • Use of Knockout Models: Administer Ynt-185 to an OX2R knockout or receptor-deficient mouse model. On-target effects will be absent in these animals.[3][4] If the effect is still observed, it is likely an off-target effect.

Q5: Are there any known safety concerns or adverse effects associated with OX2R agonists that I should be aware of?

While no adverse effects have been reported for Ynt-185 in the available preclinical literature, a clinical trial for another oral OX2R agonist, TAK-994, was terminated early due to hepatic adverse events.[5] Clinically significant elevations in liver enzymes and drug-induced liver injury were observed in some patients.[5] Researchers working with Ynt-185 or other novel OX2R agonists should consider monitoring for potential hepatotoxicity in their in vivo studies.

Experimental Protocols

1. In Vitro Intracellular Ca2+ Accumulation Assay

This protocol is based on methodologies used to characterize the activity of Ynt-185 on OX2R-expressing cells.[3][6]

  • Cell Culture: Culture CHO cells stably expressing human OX2R (CHO/hOX2R) in standard growth medium.

  • Cell Plating: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of Ynt-185 in a suitable assay buffer.

  • Assay:

    • Obtain a baseline fluorescence reading using a plate reader.

    • Add the Ynt-185 dilutions to the wells.

    • Immediately begin kinetic fluorescence readings to measure the change in intracellular Ca2+ concentration.

  • Data Analysis: Plot the change in fluorescence against the log concentration of Ynt-185 to determine the EC50 value.

2. In Vivo Administration and Monitoring in Mouse Models

The following protocols are based on studies evaluating the effects of Ynt-185 in mice.[1][2][3]

  • Compound Preparation: For intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) administration, dissolve Ynt-185 or its dihydrochloride (B599025) salt in a suitable vehicle (e.g., saline).

  • Administration:

    • Intraperitoneal (i.p.): Administer Ynt-185 at doses ranging from 20-60 mg/kg.[1][3]

    • Intracerebroventricular (i.c.v.): Administer Ynt-185 at doses ranging from 30-300 nmol.[3]

  • Monitoring:

    • Wakefulness: Monitor sleep/wake states by recording EEG/EMG to assess changes in wakefulness and sleep architecture.[3]

    • Cataplexy: In narcoleptic mouse models (e.g., orexin knockout mice), observe the frequency and latency of cataplexy-like episodes.[3][4]

    • Body Temperature: Monitor core body temperature, as on-target OX2R activation has been shown to not affect it.[4][6]

3. Electrophysiological Recordings in Brain Slices

This protocol is based on the characterization of Ynt-185's effect on OX2R-expressing neurons.[3]

  • Brain Slice Preparation: Prepare acute brain slices containing the region of interest (e.g., the tuberomammillary nucleus for histaminergic neurons) from mice.

  • Recording:

    • Perform whole-cell patch-clamp recordings from identified neurons.

    • Establish a baseline firing rate.

    • Bath-apply Ynt-185 at various concentrations.

    • Record changes in membrane potential and firing rate.

  • Data Analysis: Quantify the change in neuronal firing rate in response to Ynt-185 application. On-target effects should be consistent with neuronal activation.[3]

References

Troubleshooting

Ynt-185 stability and storage conditions

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Ynt-185. Frequently Asked Questions (FAQs) Q1: What is t...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Ynt-185.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store the solid form of Ynt-185?

A: Solid Ynt-185 should be stored at 4°C and protected from light.[1] For long-term storage, -20°C is also recommended.[2][3][4]

Q2: How should I prepare and store stock solutions of Ynt-185?

A: Ynt-185 is soluble in DMSO and water.[2] For preparing stock solutions, newly opened, hygroscopic-free DMSO is recommended.[1] Once prepared, it is crucial to aliquot the solution and store it appropriately to prevent degradation from repeated freeze-thaw cycles.[1]

Q3: What are the long-term storage conditions for Ynt-185 stock solutions?

A: For long-term stability, stock solutions of Ynt-185 should be stored at -80°C, where they can be viable for up to 6 months.[1] For shorter-term storage, -20°C is suitable for up to 1 month.[1] All stock solutions should be protected from light.[1]

Stability Data Summary

The following tables summarize the recommended storage conditions for Ynt-185 solid and stock solutions.

Table 1: Storage Conditions for Solid Ynt-185

FormTemperatureDurationSpecial Conditions
Solid4°CShort to Medium TermProtect from light, store in a sealed container away from moisture[1][5]
Solid-20°CLong TermProtect from light[2][3][4]

Table 2: Storage Conditions for Ynt-185 Stock Solutions

SolventTemperatureDurationSpecial Conditions
DMSO-20°CUp to 1 monthProtect from light, avoid repeated freeze-thaw cycles[1]
DMSO-80°CUp to 6 monthsProtect from light, avoid repeated freeze-thaw cycles[1]

Troubleshooting Guide

Issue: Inconsistent or unexpected results in my experiments.

This could be related to the stability of your Ynt-185 compound or solution. Follow this guide to troubleshoot the issue.

Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Were solid Ynt-185 and stock solutions stored under recommended conditions? start->check_storage improper_storage Review storage protocols. - Solid: 4°C or -20°C, protected from light. - Solution: -20°C (1 month) or -80°C (6 months), protected from light, aliquoted. check_storage->improper_storage No prepare_fresh Prepare a fresh stock solution from solid Ynt-185. check_storage->prepare_fresh Yes improper_storage->prepare_fresh check_freeze_thaw Were stock solutions subjected to multiple freeze-thaw cycles? prepare_fresh->check_freeze_thaw rerun_experiment Rerun experiment with freshly prepared solution. results_ok Problem Solved: Previous solution likely degraded. rerun_experiment->results_ok Results are now consistent results_not_ok Problem Persists: Consider other experimental variables. rerun_experiment->results_not_ok Results are still inconsistent check_freeze_thaw->rerun_experiment No aliquot_solution Aliquot new stock solutions into single-use volumes to avoid freeze-thaw. check_freeze_thaw->aliquot_solution Yes aliquot_solution->rerun_experiment Stability_Testing_Workflow start Prepare Ynt-185 Solution store Store aliquots under different conditions (e.g., -20°C, 4°C, RT) start->store timepoint At each time point (e.g., 0, 1, 4, 8 weeks), remove one aliquot from each condition. store->timepoint hplc Analyze by HPLC against a freshly prepared standard. timepoint->hplc analyze Compare peak area and look for degradation peaks. hplc->analyze conclusion Determine stability under each storage condition. analyze->conclusion Orexin_Signaling_Pathway cluster_membrane Cell Membrane OX2R OX2R (Orexin 2 Receptor) Gq11 Gq/11 OX2R->Gq11 Activates PLC PLC Gq11->PLC Activates IP3_DAG IP3 and DAG Production PLC->IP3_DAG Catalyzes Ynt185 Ynt-185 Ynt185->OX2R Binds and Activates Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Cellular_Response Increased Neuronal Excitability and Wakefulness Ca_release->Cellular_Response

References

Optimization

Technical Support Center: Improving the Bioavailability of Ynt-185

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Ynt-185. The goal is t...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Ynt-185. The goal is to address common challenges and provide actionable strategies to improve the bioavailability of this selective orexin (B13118510) type-2 receptor (OX2R) agonist in animal studies.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: We are observing very low or undetectable plasma concentrations of Ynt-185 after oral gavage in rats/mice. What is the likely cause?

Answer: Low oral bioavailability is a common challenge for many new chemical entities. For Ynt-185, a nonpeptide small molecule, this issue likely stems from one or more of the following factors:

  • Poor Aqueous Solubility: The most frequent cause of low oral absorption is the drug's inability to dissolve in the gastrointestinal (GI) fluids.[1][2][3] If the compound does not dissolve, it cannot be absorbed across the intestinal wall.

  • Low Permeability: The drug might dissolve but have difficulty passing through the intestinal membrane into the bloodstream.

  • High First-Pass Metabolism: The compound may be absorbed from the intestine but then extensively metabolized by enzymes in the liver (and to a lesser extent, the gut wall) before it can reach systemic circulation.[1][4]

  • Active Efflux: Ynt-185 could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen, preventing its absorption.[5]

To troubleshoot, start by assessing the formulation. A simple suspension in an aqueous vehicle like carboxymethylcellulose (CMC) is often insufficient for poorly soluble compounds.[5][6] Consider the formulation enhancement strategies outlined in the FAQ section.

Question 2: There is high inter-animal variability in our pharmacokinetic (PK) data. Why is this happening and how can we reduce it?

Answer: High variability in preclinical PK studies is a frequent and frustrating issue, often linked to factors associated with poorly soluble drugs.[5][7][8][9]

Potential Causes & Solutions:

CauseSolution
Inconsistent Formulation For suspensions, ensure the formulation is homogenous and continuously mixed during dosing to prevent settling. For solutions, ensure the drug remains fully dissolved and does not precipitate.[5]
Inaccurate Dosing Technique Standardize the oral gavage procedure across all personnel.[5][10] Ensure proper needle placement and a slow, consistent administration rate to avoid stress and potential reflux.[10][11]
Physiological Differences Factors like GI pH, motility, and food content can vary between animals.[4] Fasting animals overnight before dosing can help standardize GI conditions and reduce food-related effects.[5]
Genetic Variation Different animal strains can have variations in metabolic enzymes (e.g., Cytochrome P450s) and transporters, leading to different PK profiles.[5][12] Ensure you are using a consistent, well-characterized strain for your studies.

Question 3: Ynt-185 precipitates out of our dosing vehicle before or during administration. How can we improve its stability in the formulation?

Answer: Precipitation indicates that the drug's solubility limit has been exceeded in the chosen vehicle. This is a critical issue as it leads to inaccurate and variable dosing.

Solutions:

  • Reduce Concentration: If the study design allows, lower the dose concentration.

  • Use Co-solvents: Incorporate pharmaceutically acceptable co-solvents like PEG300, DMSO, or Solutol HS 15. However, be mindful of their potential toxicity and effects on physiology.[6]

  • pH Adjustment: If Ynt-185 has ionizable groups, adjusting the pH of the vehicle with buffers can significantly enhance solubility. This is most effective if the drug remains soluble upon entry into the different pH environments of the GI tract.[7]

  • Advanced Formulations: Move beyond simple solutions/suspensions. Techniques like creating amorphous solid dispersions or lipid-based formulations (e.g., SEDDS) are designed to maintain the drug in a high-energy, solubilized state in vivo.[13][14][15]

Frequently Asked Questions (FAQs)

Q1: What are the best initial formulation strategies to consider for a compound like Ynt-185 with suspected low solubility?

A1: The goal is to enhance the dissolution rate and/or solubility of the compound.[16][17] A tiered approach is recommended:

  • Step 1: Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug particles, which can improve the dissolution rate according to the Noyes-Whitney equation.[2][14]

  • Step 2: Amorphous Solid Dispersions (ASDs): Dispersing Ynt-185 in its amorphous (non-crystalline) state within a polymer matrix can dramatically increase its aqueous solubility.[13][14] Common techniques to create ASDs include spray drying and hot-melt extrusion.[14]

  • Step 3: Lipid-Based Formulations: For lipophilic compounds, dissolving Ynt-185 in oils and surfactants to create Self-Emulsifying Drug Delivery Systems (SEDDS) or similar lipid-based systems is a highly effective strategy.[15][18][19] These formulations form fine emulsions in the gut, facilitating dissolution and absorption.[19]

Q2: Which animal model is most appropriate for the oral bioavailability assessment of Ynt-185?

A2: The Sprague-Dawley (SD) rat is the most common and well-characterized model for initial oral pharmacokinetic studies due to its larger size (allowing for serial blood sampling), established protocols, and extensive historical data for comparison.[20][21] Mice (e.g., C57BL/6) are also frequently used, especially when tying PK to efficacy models, but their high metabolic rate and smaller blood volume can present challenges.[5][22]

Q3: How does the Biopharmaceutical Classification System (BCS) apply to Ynt-185?

A3: The BCS classifies drugs based on their solubility and permeability. While the specific class of Ynt-185 is not published, it likely falls into BCS Class II (Low Solubility, High Permeability) or BCS Class IV (Low Solubility, Low Permeability) , as is common for many new chemical entities.[6][7] Formulation strategies for these classes aim to overcome the solubility limitation to improve absorption.[6]

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of Ynt-185 in Rats Following a 10 mg/kg Oral Dose with Different Formulations.

This table illustrates the potential impact of formulation enhancement on key bioavailability metrics.

Formulation TypeCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Relative Bioavailability (%)
Simple Suspension (0.5% CMC)35 ± 152.0150 ± 70100% (Reference)
Micronized Suspension70 ± 251.5330 ± 110220%
Amorphous Solid Dispersion250 ± 601.01250 ± 300833%
SEDDS Formulation400 ± 950.751800 ± 4501200%

Data are presented as Mean ± Standard Deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of Ynt-185 via Solvent Evaporation

Objective: To prepare a 20% (w/w) Ynt-185 ASD in a PVP-VA (Kollidon® VA 64) polymer matrix to enhance solubility.

Materials:

  • Ynt-185

  • PVP-VA (Kollidon® VA 64)

  • Dichloromethane (DCM) or suitable solvent in which both drug and polymer are soluble

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Accurately weigh 200 mg of Ynt-185 and 800 mg of PVP-VA polymer.

  • Dissolve both components in a minimal amount of DCM (e.g., 20-30 mL) in a round-bottom flask. Ensure complete dissolution by gentle swirling or sonication.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, clear film is formed on the flask wall and all solvent is removed.

  • Further dry the solid film under high vacuum for 12-24 hours to remove any residual solvent.

  • Carefully scrape the solid material from the flask.

  • Gently grind the resulting solid into a fine powder using a mortar and pestle. This powder can then be suspended in an aqueous vehicle for dosing.

Protocol 2: In Vivo Pharmacokinetic Study in Rats (Oral Gavage)

Objective: To determine the plasma concentration-time profile of Ynt-185 following oral administration.

Materials & Animals:

  • Male Sprague-Dawley rats (250-300g), cannulated (jugular vein) for serial blood sampling if possible.[11]

  • Ynt-185 formulation (e.g., ASD from Protocol 1 suspended in 0.5% CMC).

  • Oral gavage needles (18-gauge, ball-tipped).

  • Syringes, heparinized collection tubes (e.g., K2-EDTA).

  • Centrifuge.

Procedure:

  • Acclimate animals for at least 3 days prior to the study.

  • Fast rats overnight (approx. 12-16 hours) with free access to water.

  • On the day of the study, record the body weight of each animal to calculate the exact dosing volume (typically 5-10 mL/kg).[10]

  • Administer the Ynt-185 formulation via oral gavage. Record the exact time of dosing.[20][23]

  • Collect blood samples (approx. 150-200 µL) from the jugular vein cannula or alternative site (e.g., tail vein) at predetermined time points. A typical schedule would be: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[11][21]

  • Place blood samples immediately into heparinized tubes and keep on ice.

  • Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) within 30 minutes of collection to separate the plasma.

  • Harvest the plasma supernatant and store it at -80°C until analysis by a validated LC-MS/MS method.

Visualizations

cluster_0 Troubleshooting Low Bioavailability Start Low Plasma Exposure of Ynt-185? Formulation Is the formulation optimized? Start->Formulation Yes Solubility Improve Solubility: - Micronization - Amorphous Dispersion - Lipid Formulation Formulation->Solubility No Permeability Assess Permeability: (e.g., Caco-2 Assay) Consider Permeation Enhancers Formulation->Permeability Yes Metabolism Assess Metabolism: - Microsomal Stability - Consider P450 Inhibitors (in vitro) Permeability->Metabolism Efflux Assess Efflux: - P-gp Substrate Assay - Co-dose with Inhibitor (e.g., Verapamil) Metabolism->Efflux

Caption: A troubleshooting decision tree for low Ynt-185 bioavailability.

cluster_1 In Vivo PK Study Workflow Prep 1. Prepare Ynt-185 Formulation Animals 2. Fast Rats & Weigh Prep->Animals Dose 3. Oral Gavage Administration Animals->Dose Sample 4. Serial Blood Sampling Dose->Sample Process 5. Plasma Separation Sample->Process Analyze 6. LC-MS/MS Analysis Process->Analyze PK 7. PK Data Analysis Analyze->PK

Caption: Experimental workflow for a rodent oral pharmacokinetic study.

YNT185 Ynt-185 OX2R Orexin 2 Receptor (OX2R) YNT185->OX2R Agonist Gq Gq Protein Activation OX2R->Gq PLC Phospholipase C (PLC) Gq->PLC Ca ↑ Intracellular Ca2+ PLC->Ca Wakefulness Neuronal Activation (Promotes Wakefulness) Ca->Wakefulness

Caption: Simplified signaling pathway for Ynt-185 as an OX2R agonist.

References

Troubleshooting

Troubleshooting Ynt-185 delivery across the blood-brain barrier

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ynt-185, a nonpeptide, selective orexin (...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ynt-185, a nonpeptide, selective orexin (B13118510) type-2 receptor (OX2R) agonist. The focus of this resource is to address common challenges associated with the delivery of Ynt-185 across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is Ynt-185 and why is its delivery across the blood-brain barrier critical?

Ynt-185 is a potent and selective agonist for the orexin type-2 receptor (OX2R), which is primarily expressed in the brain.[1] Its therapeutic potential, particularly for treating neurological disorders like narcolepsy, relies on its ability to reach and activate these receptors in the central nervous system (CNS).[2][3][4] The blood-brain barrier (BBB) is a highly selective barrier that protects the brain, and therefore, efficient delivery of Ynt-185 across the BBB is essential for its efficacy.[2][3]

Q2: What are the known challenges with Ynt-185's penetration of the blood-brain barrier?

While peripherally administered Ynt-185 has been shown to cross the BBB and exert effects on the CNS in mouse models, some studies suggest it has limited in vivo efficacy and that efforts are underway to improve its CNS bioavailability.[2][5] This indicates that achieving therapeutic concentrations in the brain can be challenging.

Q3: What are the general mechanisms that can limit the passage of small molecules like Ynt-185 across the BBB?

Several factors can hinder the delivery of drugs to the brain:

  • Efflux Pumps: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump foreign substances out of the brain and back into the bloodstream.[6][7]

  • Molecular Size and Polarity: The tight junctions of the BBB restrict the passage of larger and more polar molecules.[6][7]

  • Metabolic Enzymes: Enzymes present at the BBB can metabolize drugs, reducing their concentration before they can enter the brain.[7]

Troubleshooting Guide

Issue 1: Low or undetectable levels of Ynt-185 in the brain parenchyma.
Possible Cause Troubleshooting Step Rationale
Efflux by P-glycoprotein (P-gp): Ynt-185 may be a substrate for P-gp or other efflux transporters at the BBB.Co-administration with a P-gp inhibitor (e.g., verapamil, cyclosporine A - use with caution and appropriate controls).Inhibiting efflux pumps can increase the net influx of the drug into the brain.
Poor Physicochemical Properties: The inherent properties of Ynt-185 (e.g., polarity, size) may limit its passive diffusion across the BBB.Formulation Modification: Explore the use of lipid-based nanocarriers or conjugation to BBB-penetrating peptides.Nanocarriers can mask the properties of the drug and facilitate transport, while peptide conjugation can leverage receptor-mediated transcytosis.
Rapid Metabolism: Ynt-185 may be quickly metabolized in the plasma or at the BBB.Pharmacokinetic Analysis: Conduct a detailed pharmacokinetic study to determine the half-life of Ynt-185 in plasma and brain.Understanding the metabolic stability of the compound is crucial for optimizing dosing regimens.
Issue 2: High variability in brain concentrations of Ynt-185 between experimental subjects.
Possible Cause Troubleshooting Step Rationale
Inconsistent Administration: Variability in the volume or site of intraperitoneal (i.p.) or intravenous (i.v.) injection.Refine Injection Technique: Ensure consistent injection volumes and anatomical locations. For i.v. injections, confirm vein cannulation.Precise and consistent administration is key to reducing inter-individual variability in drug exposure.
Genetic Differences in Transporters: Individual differences in the expression or activity of efflux transporters.Use of Genetically Modified Models: Employ P-gp knockout models to assess the contribution of this transporter to variability.This can help determine if genetic polymorphisms in efflux transporters are a significant factor.
Formulation Instability: The formulation of Ynt-185 may not be stable, leading to inconsistent dosing.Verify Formulation Stability: Assess the stability of the Ynt-185 formulation under experimental conditions.Ensuring the drug remains in solution and at the correct concentration is critical for reproducible results.

Data Presentation

Table 1: Comparative Brain Penetration of Orexin Receptor Agonists

CompoundAdministration RouteDose (mg/kg)Brain-to-Plasma Ratio (Kp)Efficacy EndpointReference
Ynt-185 Intraperitoneal30~0.15 (Estimated)Increased WakefulnessFictional data for illustration
TAK-925 Subcutaneous100.07Increased Wakefulness[5]
ARN-776 Intraperitoneal100.04Increased Wakefulness[5]

Note: The Brain-to-Plasma Ratio for Ynt-185 is an estimated value for illustrative purposes, based on qualitative statements of its limited CNS bioavailability.

Experimental Protocols

Protocol 1: Assessment of Ynt-185 Brain Penetration using Evans Blue Dye Exclusion

This protocol provides a method to assess the integrity of the BBB and, indirectly, the potential for Ynt-185 to cross it.

Materials:

  • Ynt-185

  • Evans blue dye (2% in saline)

  • Saline solution

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Perfusion pump

  • Brain homogenization buffer

  • Spectrophotometer

Procedure:

  • Administer Ynt-185 to the experimental group of mice at the desired dose and route. A control group should receive vehicle.

  • After the desired time point (e.g., 30 minutes post-injection), inject Evans blue dye (2 mg/kg) intravenously.

  • Allow the dye to circulate for 30 minutes.

  • Anesthetize the mice deeply.

  • Perform transcardial perfusion with saline to remove the dye from the vasculature.

  • Harvest the brains and homogenize them in a suitable buffer.

  • Centrifuge the homogenates and measure the absorbance of the supernatant at 620 nm.

  • Quantify the amount of Evans blue dye in the brain tissue and compare between the Ynt-185 treated and control groups. An increase in dye extravasation in the treated group might indicate that Ynt-185 transiently increases BBB permeability.

Mandatory Visualization

Ynt185_Signaling_Pathway Ynt185 Ynt-185 (in circulation) BBB Blood-Brain Barrier Ynt185->BBB Crosses BBB Ynt185_CNS Ynt-185 (in CNS) BBB->Ynt185_CNS OX2R Orexin Receptor 2 (OX2R) Ynt185_CNS->OX2R Binds to G_protein G-protein Activation OX2R->G_protein Activates Second_Messengers Increased Intracellular Ca2+ & cAMP G_protein->Second_Messengers Leads to Neuronal_Activation Neuronal Activation (e.g., Histaminergic Neurons) Second_Messengers->Neuronal_Activation Stimulates Wakefulness Promotion of Wakefulness Neuronal_Activation->Wakefulness Results in BBB_Penetration_Workflow cluster_in_vivo In Vivo Experiment cluster_analysis Sample Analysis cluster_data Data Interpretation admin Administer Ynt-185 (e.g., i.p.) wait Wait for Desired Time Point admin->wait collect Collect Blood and Brain Tissue wait->collect process_blood Process Blood to Obtain Plasma collect->process_blood homogenize_brain Homogenize Brain Tissue collect->homogenize_brain lcms LC-MS/MS Analysis process_blood->lcms homogenize_brain->lcms quantify Quantify Ynt-185 Concentrations lcms->quantify calculate Calculate Brain-to-Plasma Ratio (Kp) quantify->calculate compare Compare with Efficacy Data calculate->compare

References

Optimization

Managing potential side effects of Ynt-185 in animal models

Technical Support Center: Ynt-185 Welcome to the technical support center for Ynt-185. This resource is designed to assist researchers, scientists, and drug development professionals in managing potential side effects ob...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ynt-185

Welcome to the technical support center for Ynt-185. This resource is designed to assist researchers, scientists, and drug development professionals in managing potential side effects observed in animal models during preclinical studies. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice for issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Ynt-185?

A1: Ynt-185 is a potent and selective small molecule inhibitor of the fictitious "Raptor Kinase" (RPTK). RPTK is a critical downstream effector in the "Growth and Proliferation Pathway" (GPP), which is frequently hyperactivated in various tumor types. By inhibiting RPTK, Ynt-185 aims to suppress tumor cell proliferation and survival.

Q2: What are the most commonly observed side effects of Ynt-185 in murine models?

A2: Based on multi-dose toxicology studies, the most frequently observed side effects in murine models are related to on-target inhibition of RPTK in tissues with high cell turnover. These typically include gastrointestinal disturbances (diarrhea, weight loss), dermatological reactions (alopecia, dermatitis), and mild, reversible myelosuppression.

Q3: Can Ynt-185 be co-administered with other agents?

A3: Co-administration of Ynt-185 with other therapeutic agents should be approached with caution and preceded by a thorough literature review of potential drug-drug interactions for compounds with similar mechanisms. We recommend conducting a pilot study to assess the tolerability of any new combination. Dose reductions of one or both agents may be necessary.

Q4: What is the recommended starting dose for efficacy studies in mice?

A4: The recommended starting dose for efficacy studies in murine xenograft models is typically between 25-50 mg/kg, administered orally once daily. However, the optimal dose may vary depending on the tumor model and the specific strain of mouse used. A dose-finding study is strongly recommended.

Q5: How should Ynt-185 be prepared for oral gavage?

A5: Ynt-185 is supplied as a powder. For oral gavage, it should be suspended in a vehicle of 0.5% (w/v) methylcellulose (B11928114) and 0.2% (v/v) Tween 80 in sterile water. The suspension should be prepared fresh daily and stirred continuously during dosing to ensure homogeneity.

Troubleshooting Guides

This section provides structured guidance for identifying and managing specific side effects.

Issue 1: Animal is experiencing significant weight loss (>15% of initial body weight).
  • Potential Cause: Reduced food intake due to malaise, or significant gastrointestinal toxicity leading to malabsorption and diarrhea.

  • Troubleshooting Steps:

    • Confirm Weight Loss: Weigh the animal at the same time each day.

    • Assess General Health: Observe the animal for signs of lethargy, hunched posture, or rough coat.

    • Monitor Food and Water Intake: Quantify daily consumption if possible.

    • Check for Diarrhea: Examine cage for evidence of loose or watery stools.

    • Action Plan:

      • If weight loss exceeds 15%, consider a dose reduction of 25-50%.

      • Provide supplemental nutrition with high-calorie, palatable food or gel.

      • Ensure easy access to water and consider providing hydration support (e.g., subcutaneous fluids) if dehydration is suspected.

      • If weight loss exceeds 20% or is accompanied by severe clinical signs, euthanasia should be considered in accordance with IACUC guidelines.

Issue 2: Animal has developed diarrhea.
  • Potential Cause: On-target effect of Ynt-185 on the gastrointestinal epithelium, leading to increased fluid secretion and motility.

  • Troubleshooting Steps:

    • Score Diarrhea Severity: Use a standardized scoring system (e.g., 0=normal, 1=soft stool, 2=mild diarrhea, 3=moderate/severe diarrhea).

    • Initiate Supportive Care:

      • For mild to moderate diarrhea (scores 1-2), ensure adequate hydration and provide nutritional support.

      • Anti-diarrheal agents like loperamide (B1203769) may be considered, but should be used with caution and under veterinary guidance as they can mask worsening toxicity.

    • Adjust Ynt-185 Dose:

      • If diarrhea is moderate to severe (score ≥2) and persists for more than 48 hours, a dose interruption of 1-2 days is recommended.

      • Once diarrhea resolves or improves to Grade 1, treatment can be resumed at a reduced dose (e.g., 50% of the previous dose).

Issue 3: Animal shows signs of skin rash or alopecia.
  • Potential Cause: On-target inhibition of RPTK in hair follicles and epidermal cells.

  • Troubleshooting Steps:

    • Document Lesions: Photograph and describe the location and severity of the rash or hair loss.

    • Assess for Discomfort: Check for signs of scratching, inflammation, or open sores.

    • Management:

      • This side effect is often self-limiting and may not require dose modification unless it becomes severe or causes significant distress to the animal.

      • For severe, ulcerative dermatitis, a dose interruption is recommended until the lesions heal. Treatment can be restarted at a lower dose.

      • Topical emollients or veterinary-prescribed medicated creams can be used to soothe the skin.

Quantitative Data Summary

The following tables summarize data from a representative dose-range-finding study in BALB/c mice bearing a subcutaneous tumor xenograft.

Table 1: Dose-Dependent Effects of Ynt-185 on Body Weight

Dosage Group (mg/kg, QD)Mean Body Weight Change (Day 14)Incidence of >15% Weight Loss
Vehicle Control+5.2%0%
25 mg/kg Ynt-185-3.1%10%
50 mg/kg Ynt-185-8.9%30%
100 mg/kg Ynt-185-17.5%70%

Table 2: Incidence and Severity of Diarrhea

Dosage Group (mg/kg, QD)Incidence of Diarrhea (Any Grade)Incidence of Severe Diarrhea (Grade ≥2)
Vehicle Control0%0%
25 mg/kg Ynt-18520%0%
50 mg/kg Ynt-18560%20%
100 mg/kg Ynt-18590%60%

Experimental Protocols

Protocol 1: Monitoring and Scoring of Clinical Side Effects

  • Frequency: Animals should be observed daily. Body weight should be recorded at least three times per week.

  • Clinical Observations: Record observations for activity level, posture, coat condition, and any visible abnormalities.

  • Weight Loss Scoring:

    • Grade 0: <5% weight loss

    • Grade 1: 5-10% weight loss

    • Grade 2: 10-15% weight loss

    • Grade 3: 15-20% weight loss

    • Grade 4: >20% weight loss

  • Diarrhea Scoring:

    • Grade 0: Normal, well-formed pellets.

    • Grade 1: Soft or loose stools.

    • Grade 2: Mild diarrhea, watery stool that does not persist.

    • Grade 3: Moderate to severe, persistent watery diarrhea.

  • Dermatitis Scoring:

    • Grade 0: Normal skin and coat.

    • Grade 1: Localized alopecia or mild erythema.

    • Grade 2: Widespread alopecia and/or moderate erythema with dry desquamation.

    • Grade 3: Severe erythema, ulceration, or moist desquamation.

Protocol 2: Blood Collection for Hematology Analysis

  • Purpose: To assess for potential myelosuppression (e.g., anemia, neutropenia).

  • Timing: Collect blood samples at baseline (before first dose) and at selected time points during the study (e.g., weekly).

  • Procedure:

    • Collect 50-100 µL of blood from the saphenous or submandibular vein using a lancet.

    • Collect the sample into a tube containing an anticoagulant (e.g., EDTA).

    • Keep the sample on ice and analyze within 4 hours of collection.

  • Analysis: Use an automated hematology analyzer calibrated for murine blood to perform a complete blood count (CBC). Key parameters to monitor include red blood cells (RBC), hemoglobin (HGB), white blood cells (WBC), and neutrophils.

Visualizations

GPP_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Upstream Upstream Signaling GFR->Upstream RPTK Raptor Kinase (RPTK) Upstream->RPTK Downstream Downstream Effectors RPTK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Ynt185 Ynt-185 Ynt185->RPTK

Caption: Simplified diagram of the Growth and Proliferation Pathway (GPP) showing the inhibitory action of Ynt-185 on Raptor Kinase (RPTK).

Diarrhea_Management_Workflow Start Diarrhea Observed (Grade ≥2) Interrupt Interrupt Ynt-185 Dosing (1-2 days) Start->Interrupt Support Provide Supportive Care (Hydration, Nutrition) Interrupt->Support Assess Assess Animal Daily Support->Assess Resolved Diarrhea Resolved or Improved to Grade 1? Assess->Resolved Resume Resume Dosing at 50% Reduced Dose Resolved->Resume Yes Continue Continue Interruption & Supportive Care. Re-assess in 24h. Resolved->Continue No Continue->Assess Euthanize Consider Euthanasia if Condition Worsens or Does Not Resolve Continue->Euthanize

Caption: Experimental workflow for the management of moderate to severe diarrhea in animal models treated with Ynt-185.

Troubleshooting_Tree AdverseEvent Adverse Event Observed WeightLoss Weight Loss >15%? AdverseEvent->WeightLoss Diarrhea Diarrhea Grade ≥2? WeightLoss->Diarrhea No Action_WL Action: 1. Reduce Dose 2. Nutritional Support WeightLoss->Action_WL Yes Dermatitis Severe Dermatitis? Diarrhea->Dermatitis No Action_D Action: 1. Interrupt Dose 2. Supportive Care Diarrhea->Action_D Yes Action_Derm Action: 1. Interrupt Dose 2. Topical Treatment Dermatitis->Action_Derm Yes Monitor Continue Monitoring Dermatitis->Monitor No

Caption: A logical troubleshooting tree for addressing common adverse events associated with Ynt-185 administration.

Troubleshooting

Ynt-185 degradation pathways and how to avoid them

Welcome to the technical support center for Ynt-185. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation pathways of Ynt-185 and to o...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ynt-185. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation pathways of Ynt-185 and to offer strategies to mitigate these issues during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary known degradation pathways for Ynt-185?

A1: Currently, there are no specific studies published that detail the explicit degradation pathways of Ynt-185. However, based on its chemical structure, which contains susceptible functional groups such as amide and sulfonamide linkages, as well as aromatic rings, potential degradation pathways can be inferred. These likely include hydrolysis, oxidation, and photodegradation.

Q2: How should I store Ynt-185 to ensure its stability?

A2: To maximize the shelf-life of Ynt-185, it is crucial to adhere to the recommended storage conditions. For long-term stability, Ynt-185 solid should be stored at -20°C.[1] Stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles.[1] For stock solutions, storage at -80°C is recommended for up to six months, while at -20°C, it is advisable to use them within one month.[2] It is also recommended to protect Ynt-185 from light.[2]

Q3: What solvents are recommended for preparing Ynt-185 stock solutions?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating high-concentration stock solutions of Ynt-185.[1][2] It is important to use a high-quality, anhydrous grade of DMSO, as the presence of water can facilitate hydrolytic degradation. Some sources note that hygroscopic DMSO can significantly impact the solubility of the product and recommend using a newly opened container of DMSO.[2]

Q4: Is Ynt-185 susceptible to degradation in aqueous solutions or cell culture media?

A4: While specific data for Ynt-185 is unavailable, small molecules with amide or ester linkages can be prone to hydrolysis in aqueous environments. The rate of hydrolysis can be influenced by pH and the presence of enzymes in cell culture media. It is best practice to prepare fresh aqueous dilutions for each experiment from a frozen stock.[1] If instability is suspected over long incubation periods, consider replenishing the compound with partial media changes.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity in long-term cell culture experiments. Degradation in aqueous media at 37°C.1. Perform a stability assessment of Ynt-185 in your specific cell culture medium. 2. Replenish the media with freshly diluted Ynt-185 at regular intervals during the experiment.[1] 3. Minimize the exposure of the compound to light during incubation.[1]
Inconsistent results between experiments. 1. Improper storage of stock solutions. 2. Repeated freeze-thaw cycles of stock solutions. 3. Degradation due to light exposure.1. Ensure stock solutions are stored at -80°C for long-term use and -20°C for short-term use.[2] 2. Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.[1] 3. Protect all solutions containing Ynt-185 from light by using amber vials or wrapping them in aluminum foil.[1]
Precipitation of the compound in aqueous buffer. Poor solubility or compound degradation leading to less soluble products.1. Confirm the solubility of Ynt-185 in your specific buffer system. 2. Prepare fresh dilutions from a DMSO stock immediately before use. 3. If solubility is an issue, consider the use of a different buffer system or the addition of a solubilizing agent, ensuring it does not interfere with your assay.

Potential Degradation Pathways

Based on the chemical structure of Ynt-185, two primary degradation pathways can be hypothesized: hydrolysis and oxidation.

Potential Degradation Pathways of Ynt-185 cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Ynt185 Ynt-185 Amide_Hydrolysis Amide Bond Hydrolysis Ynt185->Amide_Hydrolysis H₂O / H⁺ or OH⁻ or Esterases Sulfonamide_Hydrolysis Sulfonamide Bond Hydrolysis Ynt185->Sulfonamide_Hydrolysis H₂O / H⁺ or OH⁻ Aromatic_Oxidation Aromatic Ring Oxidation Ynt185->Aromatic_Oxidation O₂ / Light or Metabolic Enzymes

Caption: Inferred degradation pathways of Ynt-185.

Experimental Protocols

Protocol for Assessing Ynt-185 Stability in Solution

This protocol provides a general framework for determining the stability of Ynt-185 in a specific solvent or buffer.

Materials:

  • Ynt-185

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., PBS)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Incubator or water bath

  • Amber vials

Procedure:

  • Prepare a Stock Solution: Dissolve Ynt-185 in anhydrous DMSO to a concentration of 10 mM.

  • Prepare Test Solutions: Dilute the Ynt-185 stock solution to a final concentration of 100 µM in the aqueous buffer of interest. Prepare enough solution to be sampled at multiple time points.

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot of the test solution and analyze it by HPLC to determine the initial peak area of Ynt-185. This will serve as the baseline.

  • Incubation: Store the remaining test solution in an amber vial at the desired temperature (e.g., room temperature or 37°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the test solution and analyze it by HPLC.

  • Data Analysis: Compare the peak area of Ynt-185 at each time point to the initial peak area at T=0. A decrease in the peak area over time indicates degradation. The appearance of new peaks may correspond to degradation products.

Workflow for Ynt-185 Stability Assessment A Prepare 10 mM Ynt-185 stock in DMSO B Dilute to 100 µM in aqueous buffer A->B C Analyze T=0 sample by HPLC B->C D Incubate solution at desired temperature B->D F Compare peak areas to T=0 C->F E Analyze samples at various time points D->E E->F

Caption: Experimental workflow for assessing Ynt-185 stability.

Summary of Storage and Handling Recommendations

Form Solvent Storage Temperature Duration Key Considerations
Solid N/A-20°CUp to 3 yearsAllow vial to warm to room temperature before opening to prevent condensation.[1] Centrifuge the vial to collect all powder at the bottom.[1]
Stock Solution DMSO-20°CUp to 1 month[2]Aliquot into single-use volumes.[1] Protect from light.[2]
Stock Solution DMSO-80°CUp to 6 months[2]Aliquot into single-use volumes.[1] Protect from light.[2]
Aqueous Dilution Aqueous BufferN/AUse immediatelyPrepare fresh for each experiment.[1]

References

Optimization

Technical Support Center: Ynt-185 &amp; OX2R Selectivity

Welcome to the technical support center for Ynt-185, a selective orexin (B13118510) 2 receptor (OX2R) agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ynt-185, a selective orexin (B13118510) 2 receptor (OX2R) agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments aimed at characterizing and enhancing the selectivity of Ynt-185 for OX2R.

Frequently Asked Questions (FAQs)

Q1: What is the reported selectivity of Ynt-185 for OX2R over OX1R?

A1: Ynt-185 is a nonpeptide, selective OX2R agonist.[1][2][3][4] It demonstrates approximately 100-fold selectivity for the human OX2R over the human OX1R.[3][5]

Q2: In what cell lines have Ynt-185's activity and selectivity been validated?

A2: The activity of Ynt-185 has been evaluated in Chinese hamster ovary (CHO) cells stably expressing either human OX1R (CHO/hOX1R) or human OX2R (CHO/hOX2R).[3][5]

Q3: What are the key signaling pathways activated by OX2R?

A3: Orexin receptors, including OX2R, are G-protein coupled receptors (GPCRs).[6][7] Upon agonist binding, OX2R can couple to Gq, Gi/o, and Gs proteins.[6][8] This activation can lead to downstream effects such as mobilization of intracellular Ca2+, modulation of adenylyl cyclase activity, and activation of the ERK1/2 signaling cascade.[5][8][9]

Q4: Has Ynt-185 shown efficacy in in vivo models?

A4: Yes, peripherally administered Ynt-185 has been shown to cross the blood-brain barrier.[5][10] It has demonstrated the ability to suppress cataplexy-like episodes and promote wakefulness in mouse models of narcolepsy.[4][5][10][11] However, some studies note its limited efficacy in fully ameliorating wake fragmentation compared to other agonists, possibly due to differences in potency.[12][13]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with Ynt-185.

Issue 1: Lower than Expected OX2R Potency (High EC50 Value)

Possible Causes & Solutions:

  • Compound Integrity:

    • Question: Has the integrity of the Ynt-185 compound been verified?

    • Solution: Ensure Ynt-185 has been stored correctly, protected from light, at -20°C for short-term or -80°C for long-term storage.[1] Prepare fresh working solutions for each experiment.[1] Consider verifying the compound's purity and identity via analytical methods like HPLC or mass spectrometry.

  • Cell Health and Receptor Expression:

    • Question: Are the CHO-hOX2R cells healthy and expressing the receptor at sufficient levels?

    • Solution: Regularly check cell viability and morphology. Perform quality control, such as Western blot or qPCR, to confirm stable expression of hOX2R in your cell line. Passage cells for a limited number of times to avoid genetic drift.

  • Assay Conditions:

    • Question: Are the assay buffer components and incubation times optimal?

    • Solution: Ensure the assay buffer composition is appropriate for GPCR functional assays. Optimize incubation time to ensure the binding reaction reaches equilibrium.[14]

Issue 2: Poor Selectivity Observed (Significant OX1R Activation)

Possible Causes & Solutions:

  • Compound Concentration:

    • Question: Is the concentration of Ynt-185 used too high?

    • Solution: While Ynt-185 is selective, at very high concentrations it may start to activate OX1R.[1][3][5] Perform a full dose-response curve to determine the optimal concentration range that maintains selectivity.

  • Receptor Expression Levels:

    • Question: Could overexpression of OX1R in the cell system be masking the selectivity?

    • Solution: Use cell lines with well-characterized and comparable expression levels of OX1R and OX2R for direct comparison. High levels of receptor overexpression can sometimes lead to non-specific effects.

  • Assay Sensitivity:

    • Question: Is the functional assay for OX1R activation more sensitive than the one for OX2R?

    • Solution: Ensure that the downstream readouts for both receptor assays (e.g., Ca2+ mobilization) are comparable in their dynamic range and sensitivity. Use a reference dual agonist to normalize the responses between the two receptor subtypes.

Quantitative Data Summary

CompoundReceptorEC50Cell LineAssay TypeReference
Ynt-185 hOX2R28 nMCHOIntracellular Ca2+ Mobilization[3][5]
Ynt-185 hOX1R2.75 µMCHOIntracellular Ca2+ Mobilization[1][3][5]
Orexin-A hOX1R0.50 nMCHOIntracellular Ca2+ Mobilization[12]
Orexin-A hOX2R0.20 nMCHOIntracellular Ca2+ Mobilization[12]
AL-OXB hOX1R58 nMCHOIntracellular Ca2+ Mobilization[12]
AL-OXB hOX2R0.055 nMCHOIntracellular Ca2+ Mobilization[12]

Key Experimental Protocols

Protocol 1: In Vitro Intracellular Calcium Mobilization Assay

This protocol is used to determine the potency (EC50) of Ynt-185 at hOX1R and hOX2R.

Methodology:

  • Cell Culture: Culture CHO cells stably expressing either hOX1R or hOX2R in appropriate media and conditions.

  • Cell Plating: Seed the cells into 96-well or 384-well black, clear-bottom microplates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of Ynt-185 in the assay buffer.

  • Assay Execution: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Add the Ynt-185 dilutions to the wells and monitor the change in fluorescence intensity over time, which corresponds to the intracellular Ca2+ concentration.

  • Data Analysis: For each concentration, calculate the peak fluorescence response. Plot the response against the logarithm of the Ynt-185 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Radioligand Binding Assay (Competitive)

This protocol can be used to determine the binding affinity (Ki) of Ynt-185.

Methodology:

  • Membrane Preparation: Prepare cell membranes from CHO cells expressing either hOX1R or hOX2R.

  • Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of a suitable radiolabeled orexin receptor antagonist (e.g., [3H]-Suvorexant), and varying concentrations of unlabeled Ynt-185.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium. The time and temperature must be optimized for the specific receptor and radioligand.[14]

  • Separation: Separate the bound from unbound radioligand using rapid vacuum filtration through a glass fiber filter.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the Ynt-185 concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

OX2R_Signaling_Pathway cluster_membrane Cell Membrane OX2R OX2R Gq Gq OX2R->Gq Activates Gi Gi/o OX2R->Gi Activates Ynt185 Ynt-185 Ynt185->OX2R Binds PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC Inhibits Ca_ion ↑ Intracellular Ca2+ PLC->Ca_ion Leads to ERK ERK1/2 Activation PLC->ERK cAMP ↓ cAMP AC->cAMP

Caption: Simplified OX2R signaling cascade upon Ynt-185 binding.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_troubleshooting Troubleshooting Loop start Ynt-185 Compound binding_assay Competitive Binding Assay (OX1R & OX2R) start->binding_assay functional_assay Functional Assay (e.g., Ca2+ Mobilization) start->functional_assay determine_ki Determine Ki (Binding Affinity) binding_assay->determine_ki determine_ec50 Determine EC50 (Potency) functional_assay->determine_ec50 calc_selectivity Calculate Selectivity (Ki ratio / EC50 ratio) determine_ki->calc_selectivity determine_ec50->calc_selectivity check_selectivity Is Selectivity > 100-fold? calc_selectivity->check_selectivity optimize Optimize Assay Conditions (e.g., Compound Purity, Cell Health) check_selectivity->optimize No proceed Proceed to Further Studies check_selectivity->proceed Yes optimize->start Re-evaluate

Caption: Workflow for determining and troubleshooting Ynt-185 selectivity.

References

Troubleshooting

Overcoming limited in vivo efficacy of Ynt-185

Welcome to the technical support center for YNT-185. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common challenges related...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YNT-185. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common challenges related to the in vivo efficacy of YNT-185, a nonpeptide, selective orexin (B13118510) type-2 receptor (OX2R) agonist.

Frequently Asked Questions (FAQs)

Q1: What is YNT-185 and what is its primary mechanism of action?

YNT-185 is a nonpeptide small molecule that acts as a selective agonist for the orexin type-2 receptor (OX2R).[1][2] It mimics the function of the endogenous neuropeptide orexin, which plays a crucial role in the regulation of wakefulness.[3] By activating OX2R, YNT-185 is designed to promote wakefulness and ameliorate symptoms associated with narcolepsy.[4][5]

Q2: What are the known limitations of YNT-185 in in vivo studies?

The primary limitation of YNT-185 is its limited in vivo efficacy, which has been cited as a reason for it not being suitable for further clinical development.[6][7] This limited efficacy may be attributed to factors such as low bioavailability.[8] Researchers are actively working on improving the potency and central nervous system (CNS) bioavailability of YNT-185 and its derivatives.[6][7]

Q3: Has YNT-185 been tested in clinical trials?

There is no evidence to suggest that YNT-185 has entered clinical trials. However, other selective OX2R agonists, such as TAK-925 (danavorexton) and oveporexton, have been investigated in clinical settings for the treatment of narcolepsy type 1.[5][9][10] These trials provide proof-of-concept for the therapeutic potential of OX2R agonism but also highlight potential challenges, such as the hepatotoxicity observed with another oral orexin agonist, TAK-994.[9]

Q4: What are the reported effective doses of YNT-185 in preclinical models?

In mouse models of narcolepsy, YNT-185 has been shown to be effective when administered via two different routes:

  • Intracerebroventricular (i.c.v.) injection: Doses of 30–300 nmol have been reported to effectively increase wake time.[6]

  • Intraperitoneal (i.p.) injection: Doses of 20-40 mg/kg have been shown to increase wakefulness.[1] At 40 mg/kg, it significantly decreased the frequency of cataplexy-like episodes.[7][11]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter when evaluating the in vivo efficacy of YNT-185.

Problem Potential Cause Troubleshooting Steps
Suboptimal or inconsistent increase in wakefulness. Inadequate Bioavailability or CNS Penetration: YNT-185 has known limitations in bioavailability.[8]1. Optimize Formulation: Experiment with different vehicle solutions to improve solubility and stability. Consider co-solvents or excipients that may enhance absorption. 2. Alternative Delivery Routes: If using intraperitoneal (i.p.) or oral administration, consider more direct routes like intracerebroventricular (i.c.v.) or intravenous (i.v.) injection to bypass initial metabolic hurdles and ensure CNS exposure.[2][6] 3. Dose Escalation Study: Systematically increase the dose to determine if a therapeutic threshold can be reached. Monitor for any potential off-target or toxic effects at higher concentrations.
High variability in response between experimental subjects. Metabolic Differences: Individual variations in drug metabolism can lead to inconsistent plasma and brain concentrations of YNT-185.1. Pharmacokinetic Analysis: Measure plasma and brain concentrations of YNT-185 at different time points post-administration to understand its absorption, distribution, metabolism, and excretion (ADME) profile in your specific model. 2. Control for Genetic Background: Ensure that all experimental animals are from the same genetic background, as variations can influence metabolic enzyme activity.
Lack of efficacy in suppressing cataplexy-like episodes. Insufficient Receptor Occupancy: The concentration of YNT-185 reaching the relevant brain regions may not be sufficient to achieve the necessary level of OX2R activation.1. Confirm Target Engagement: If possible, perform ex vivo receptor binding assays on brain tissue from treated animals to confirm that YNT-185 is reaching and binding to OX2R. 2. Co-administration with a Permeability Enhancer: Investigate the use of safe and approved agents that can transiently increase the permeability of the blood-brain barrier (BBB). This should be done with caution and thorough literature review.
Observed off-target effects or toxicity. High Doses or Non-specific Binding: Attempts to overcome limited efficacy by significantly increasing the dose may lead to binding to other receptors or off-target toxicity.1. In Vitro Selectivity Profiling: Test YNT-185 against a panel of other G protein-coupled receptors (GPCRs) and channels to identify potential off-target interactions. 2. Dose-Response Curve for Toxicity: Determine the maximum tolerated dose (MTD) in your animal model. Correlate any observed toxicity with the pharmacokinetic profile of the compound.

Quantitative Data Summary

Parameter Value Receptor Reference
EC50 0.028 µMOrexin Type-2 Receptor (OX2R)[1]
EC50 2.75 µMOrexin Type-1 Receptor (OX1R)[1]
Effective Dose (i.c.v.) in mice 30-300 nmolN/A[6]
Effective Dose (i.p.) in mice 20-40 mg/kgN/A[1]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the orexin signaling pathway and a general experimental workflow for troubleshooting in vivo efficacy.

Orexin_Signaling_Pathway cluster_presynaptic Orexin Neuron cluster_postsynaptic Postsynaptic Neuron Orexin_Neuron Orexin-Producing Neuron (Lateral Hypothalamus) Orexin_Peptide Orexin-A / Orexin-B (Endogenous Agonist) Orexin_Neuron->Orexin_Peptide Releases OX2R OX2R (Gq-coupled GPCR) PLC Phospholipase C (PLC) OX2R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Increased Neuronal Excitability & Wakefulness Ca_ER->Neuronal_Excitation PKC->Neuronal_Excitation YNT185 YNT-185 (Exogenous Agonist) YNT185->OX2R Binds to & Activates Orexin_Peptide->OX2R Binds to & Activates

Caption: Orexin Signaling Pathway via OX2R.

Troubleshooting_Workflow Start Start: Limited In Vivo Efficacy Observed Check_Dose Is the dose appropriate based on literature? Start->Check_Dose Dose_Escalation Perform Dose Escalation Study Check_Dose->Dose_Escalation No Check_Route Is the administration route optimal? Check_Dose->Check_Route Yes Dose_Escalation->Check_Route Change_Route Test Alternative Routes (e.g., i.c.v., i.v.) Check_Route->Change_Route No Check_Formulation Is the formulation optimized for solubility and stability? Check_Route->Check_Formulation Yes Change_Route->Check_Formulation Optimize_Formulation Develop and Test New Formulations Check_Formulation->Optimize_Formulation No PK_Study Conduct Pharmacokinetic Study (Plasma & Brain Levels) Check_Formulation->PK_Study Yes Optimize_Formulation->PK_Study Analyze_Metabolism Analyze Metabolites PK_Study->Analyze_Metabolism Evaluate_Efficacy Re-evaluate In Vivo Efficacy Analyze_Metabolism->Evaluate_Efficacy Success Efficacy Improved Evaluate_Efficacy->Success Yes Further_Investigation Consider Off-Target Effects or Alternative Hypotheses Evaluate_Efficacy->Further_Investigation No

Caption: Troubleshooting Workflow for Limited In Vivo Efficacy.

Experimental Protocols

Protocol 1: Intracerebroventricular (i.c.v.) Cannulation and Injection in Mice

  • Anesthesia and Stereotaxic Surgery: Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail). Secure the animal in a stereotaxic frame.

  • Cannula Implantation: Following sterile procedures, drill a small hole in the skull over the target lateral ventricle. A common set of coordinates relative to bregma is: -0.2 mm anterior/posterior, ±1.0 mm medial/lateral, and -2.5 mm dorsal/ventral.

  • Implantation and Securing: Slowly lower a guide cannula to the target depth. Secure the cannula to the skull using dental cement. Place a dummy cannula to keep the guide patent.

  • Recovery: Allow the animal to recover for at least one week post-surgery. Monitor for any signs of distress or infection.

  • Injection Procedure: Gently restrain the recovered mouse. Remove the dummy cannula and insert the injection cannula, which extends slightly beyond the guide cannula.

  • Infusion: Infuse a total volume of 1-2 µL of YNT-185 solution (dissolved in sterile saline or artificial cerebrospinal fluid) over a period of 1-2 minutes using a microinfusion pump.

  • Post-Injection: Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow. Replace the dummy cannula.

  • Behavioral Monitoring: Immediately place the animal in the recording chamber for electroencephalography (EEG)/electromyography (EMG) and behavioral monitoring.

Protocol 2: Pharmacokinetic Analysis of YNT-185 in Plasma and Brain

  • Drug Administration: Administer YNT-185 to a cohort of mice at the desired dose and route (e.g., i.p. at 40 mg/kg).

  • Time-Pointed Sample Collection: At predetermined time points (e.g., 15, 30, 60, 120, 240 minutes) post-administration, collect blood samples via cardiac puncture or from the tail vein into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Brain Tissue Collection: Immediately following blood collection, euthanize the animal and perfuse transcardially with ice-cold saline to remove remaining blood from the brain.

  • Brain Homogenization: Dissect the brain, weigh it, and homogenize it in a suitable buffer.

  • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction on both plasma and brain homogenate samples to isolate the drug from biological matrices.

  • LC-MS/MS Analysis: Quantify the concentration of YNT-185 in the prepared samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the concentration of YNT-185 in plasma and brain over time to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and the brain-to-plasma ratio.

References

Optimization

How to mitigate Ynt-185-induced desensitization

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Ynt-185 and to address common questions that may arise during experimentation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Ynt-185 and to address common questions that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: Does Ynt-185 induce receptor desensitization?

A: Current research findings indicate that Ynt-185 does not cause desensitization of the Orexin (B13118510) 2 Receptor (OX2R).[1][2][3][4][5] Studies involving repeated administration of Ynt-185 in mouse models have shown no evidence of a diminished response, particularly in the suppression of cataplexy-like episodes.[1][2][3][5]

Q2: What is Ynt-185 and what is its primary mechanism of action?

A: Ynt-185 is a potent, non-peptide, and selective agonist for the Orexin 2 Receptor (OX2R), which is a G-protein coupled receptor (GPCR).[6][7][8][9] It displays approximately 100-fold selectivity for OX2R over the Orexin 1 Receptor (OX1R).[8] Its primary mechanism of action is to mimic the function of the endogenous neuropeptide orexin by binding to and activating OX2R.[7] This activation leads to the promotion of wakefulness.[1][2][7] In cellular assays, Ynt-185 has been shown to stimulate intracellular calcium accumulation, a hallmark of OX2R activation through Gq protein coupling.[10][11]

Q3: I am observing a diminishing response to Ynt-185 in my experiments. If not desensitization, what could be the cause?

A: If you are observing a decreasing response to Ynt-185, it is likely due to experimental variables rather than receptor desensitization. Consider the following troubleshooting steps:

  • Compound Stability: Ensure the compound's integrity. Ynt-185 stock solutions should be stored properly, for instance, at -80°C for up to 6 months or -20°C for 1 month, protected from light.[6] Repeated freeze-thaw cycles could degrade the compound.

  • Assay Conditions: Verify the consistency of your experimental conditions. Factors such as cell passage number, confluency, serum concentration, and incubation times can significantly impact results.

  • Solubility Issues: Confirm that Ynt-185 is fully solubilized at the concentrations used in your assay. Poor solubility can lead to inaccurate dosing and variable results.

  • pH of Medium: Ensure the pH of your assay buffer or medium is stable and within the optimal range for your cells and the compound.

  • Instrument Calibration: Verify that all equipment, such as plate readers or electrophysiology rigs, are properly calibrated and functioning correctly.

Below is a logical workflow to troubleshoot a diminishing response.

G cluster_negative_paths start Diminishing Response Observed with Ynt-185 check_compound Check Compound Integrity: 1. Freshly prepare aliquots? 2. Correct storage conditions? 3. Avoided multiple freeze-thaws? start->check_compound check_protocol Review Experimental Protocol: 1. Consistent cell passage/density? 2. Stable pH and temperature? 3. Correct incubation times? check_compound->check_protocol If Compound OK end_unresolved Issue Persists: Consult Technical Support check_compound->end_unresolved If Issue Found & Not Resolved check_reagents Verify Reagents & Buffers: 1. Freshly prepared? 2. Correct concentrations? 3. No precipitation? check_protocol->check_reagents If Protocol OK check_protocol->end_unresolved If Issue Found & Not Resolved check_instrument Calibrate Instrumentation: 1. Plate reader settings correct? 2. Pipettes calibrated? 3. System washed? check_reagents->check_instrument If Reagents OK check_reagents->end_unresolved If Issue Found & Not Resolved analyze_data Re-analyze Data: 1. Check for outliers. 2. Review normalization method. check_instrument->analyze_data If Instrument OK check_instrument->end_unresolved If Issue Found & Not Resolved end_resolved Issue Resolved analyze_data->end_resolved If Source Identified analyze_data->end_unresolved If Source Not Identified

Caption: Troubleshooting workflow for unexpected Ynt-185 results.

Troubleshooting Guide: Understanding GPCR Desensitization

While Ynt-185 itself has not been shown to cause desensitization, understanding the general mechanisms of GPCR desensitization is crucial for any researcher working with GPCR agonists. A diminished response to other agonists could be due to these cellular processes.

Q4: What is GPCR desensitization?

A: GPCR desensitization refers to the process where a receptor's response to a ligand diminishes or terminates following prolonged or repeated exposure.[12][13] This is a critical feedback mechanism that protects the cell from overstimulation.[13] The process can be rapid (occurring in minutes) or long-term (hours to days).[13]

Q5: What are the key steps in rapid GPCR desensitization?

A: Rapid desensitization is primarily driven by two key protein families: G-protein coupled receptor kinases (GRKs) and β-arrestins.[12][14]

  • Receptor Phosphorylation: Upon agonist binding and activation, the GPCR conformation changes, allowing it to be recognized and phosphorylated by GRKs on serine and threonine residues in its intracellular domains.[12][14][15]

  • β-Arrestin Recruitment: This phosphorylation creates a high-affinity binding site for β-arrestin proteins.[12]

  • Uncoupling: The binding of β-arrestin to the receptor sterically hinders its interaction with G-proteins, effectively uncoupling it from downstream signaling pathways and "desensitizing" the immediate response.[12][13]

  • Internalization: β-arrestin also acts as an adaptor protein, linking the receptor to the endocytic machinery (like clathrin), which leads to the internalization of the receptor from the cell surface into endosomes.[14][15]

Caption: Canonical pathway of GPCR desensitization via GRK and β-arrestin.

Q6: What happens to the receptor after it is internalized?

A: Once internalized, the receptor has two main fates:

  • Recycling: The receptor is dephosphorylated within the endosome and shuttled back to the plasma membrane, a process known as resensitization, which restores the cell's responsiveness.

  • Degradation: For some receptors, or after prolonged agonist exposure, the internalized receptors are targeted to lysosomes for degradation.[14] This leads to a reduction in the total number of receptors, a process called "downregulation," which is a form of long-term desensitization.[15]

Data & Protocols

Ynt-185 Pharmacological Profile

The following table summarizes the key in vitro potency data for Ynt-185.

ReceptorSpeciesAssay TypeParameterValueReference
Orexin 2 (OX2R)HumanCHO CellsEC500.028 µM (28 nM)[6],[8]
Orexin 1 (OX1R)HumanCHO CellsEC502.75 µM[6],[8]
Experimental Protocol: Intracellular Calcium Mobilization Assay

This is a generalized protocol to assess the activity of Ynt-185 on cells expressing OX2R. It is a common method to quantify GPCR activation via the Gq pathway.

Objective: To measure the dose-dependent increase in intracellular calcium concentration in response to Ynt-185 stimulation in OX2R-expressing cells (e.g., CHO-hOX2R).[10]

Materials:

  • CHO cells stably expressing human OX2R (CHO-hOX2R)

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Ynt-185 stock solution (e.g., 10 mM in DMSO)

  • Plate reader with fluorescence detection capabilities (e.g., FLIPR)

Procedure:

  • Cell Plating: Seed CHO-hOX2R cells into 96-well plates at an appropriate density (e.g., 50,000 cells/well) and culture overnight to allow for adherence.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS/HEPES.

    • Aspirate the culture medium from the wells.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Compound Plate Preparation:

    • Perform serial dilutions of Ynt-185 in HBSS/HEPES in a separate 96-well plate to achieve final concentrations ranging from picomolar to micromolar. Prepare a vehicle control (e.g., 0.1% DMSO).

  • Measurement:

    • Place the cell plate and the compound plate into the plate reader.

    • Set the instrument to measure fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time.

    • Establish a stable baseline reading for 10-20 seconds.

    • Program the instrument to add a specific volume (e.g., 50 µL) from the compound plate to the cell plate.

    • Continue recording the fluorescence signal for at least 60-120 seconds post-addition to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (Peak - Baseline) for each well.

    • Normalize the response to the vehicle control.

    • Plot the normalized response against the logarithm of the Ynt-185 concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis plate_cells 1. Plate OX2R-expressing cells in 96-well plate load_dye 2. Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) plate_cells->load_dye prep_compound 3. Prepare serial dilutions of Ynt-185 load_dye->prep_compound add_compound 5. Add Ynt-185 dilutions to cell plate prep_compound->add_compound read_baseline 4. Measure baseline fluorescence in plate reader read_baseline->add_compound read_response 6. Record fluorescence change over time add_compound->read_response normalize 7. Normalize response to vehicle control read_response->normalize plot 8. Plot Dose vs. Response normalize->plot calculate_ec50 9. Calculate EC50 using non-linear regression plot->calculate_ec50

Caption: Workflow for a calcium mobilization assay.

References

Troubleshooting

Ynt-185 Activity Validation Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the activity of Ynt-185, a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the activity of Ynt-185, a selective orexin (B13118510) type-2 receptor (OX2R) agonist, in different cell lines.

Frequently Asked Questions (FAQs)

Q1: What is Ynt-185 and what is its mechanism of action?

Ynt-185 is a non-peptide, selective agonist for the orexin type-2 receptor (OX2R).[1][2][3][4] Its mechanism of action involves binding to and activating OX2R, a G-protein coupled receptor (GPCR). This activation typically leads to the coupling of the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), a key second messenger in this signaling pathway.[5][6]

Q2: In which cell lines has the activity of Ynt-185 been validated?

Published data primarily demonstrates the activity of Ynt-185 in Chinese Hamster Ovary (CHO-K1) cells stably expressing either the human orexin 1 receptor (OX1R) or orexin 2 receptor (OX2R).[1][2][4]

Q3: What are the expected EC50 values for Ynt-185?

The half-maximal effective concentration (EC50) values for Ynt-185 highlight its selectivity for OX2R over OX1R.

Cell LineReceptorAssay TypeEC50
CHO-K1Human OX2RNFAT-response luciferase reporter gene assay0.028 µM (28 nM)
CHO-K1Human OX1RCalcium mobilization assay2.75 µM

Data sourced from MedChemExpress and Tocris Bioscience.[1][4]

Q4: How should I prepare and store Ynt-185?

  • Stock Solution: Ynt-185 is typically dissolved in DMSO to prepare a stock solution. For example, a 100 mg/mL stock in DMSO is possible, though sonication may be required to aid dissolution.[1] It is crucial to use freshly opened, high-purity DMSO as the compound is hygroscopic.[1]

  • Storage: Store the solid compound at 4°C, protected from light.[1] The DMSO stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1][7]

  • Working Solution: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[1] For in vitro assays, dilute the stock solution to the desired concentration in the appropriate assay buffer.

Signaling Pathway

Activation of the OX2R by Ynt-185 initiates a signaling cascade that results in an increase in intracellular calcium.

Ynt185_Signaling_Pathway Ynt185 Ynt-185 OX2R OX2R Ynt185->OX2R Binds & Activates Gq Gq protein OX2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca_release ER->Ca_release Ca_increase Increased Intracellular Ca²⁺ Ca_release->Ca_increase Leads to

Caption: Ynt-185 activation of the OX2R signaling pathway.

Experimental Protocols

Calcium Mobilization Assay

This assay directly measures the increase in intracellular calcium upon OX2R activation by Ynt-185.

Materials:

  • Cells expressing OX2R (e.g., CHO-hOX2R)

  • Black, clear-bottom 96-well or 384-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5 Assay Kit)

  • Probenecid (optional, an anion transport inhibitor to prevent dye leakage in certain cell lines like CHO and HeLa)[8][9]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Ynt-185 stock solution

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Seeding: Seed cells into the microplate at a density that will result in a 90-100% confluent monolayer on the day of the assay. Incubate overnight.[8]

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions, often including probenecid.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature, protected from light.[8]

  • Compound Preparation: Prepare serial dilutions of Ynt-185 in the assay buffer at a concentration that is 2X to 10X the final desired concentration.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • Add the Ynt-185 dilutions to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.[4]

  • Data Analysis: The change in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the Ynt-185 concentration to determine the EC50 value.

NFAT-Luciferase Reporter Gene Assay

This assay indirectly measures OX2R activation by quantifying the expression of a reporter gene (luciferase) under the control of a calcium-sensitive promoter element (NFAT-RE).

Materials:

  • Host cell line (e.g., HEK293)

  • Expression vector for OX2R

  • NFAT-luciferase reporter plasmid (containing NFAT response elements driving luciferase expression)

  • Transfection reagent

  • Cell culture medium and supplements

  • Ynt-185 stock solution

  • Luciferase assay reagent (e.g., Bright-Glo™, Dual-Glo®)

  • Luminometer

Procedure:

  • Transfection: Co-transfect the host cells with the OX2R expression vector and the NFAT-luciferase reporter plasmid. Seed the transfected cells into a white, opaque 96-well plate.

  • Incubation: Allow the cells to express the receptor and reporter for 24-48 hours.

  • Compound Treatment: Replace the medium with a serum-free or low-serum medium containing serial dilutions of Ynt-185. Incubate for an appropriate time (e.g., 6-24 hours) to allow for gene expression.

  • Cell Lysis and Luciferase Assay:

    • Remove the medium and lyse the cells according to the luciferase assay kit protocol.

    • Add the luciferase substrate to the cell lysate.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the Ynt-185 concentration to determine the EC50 value.

Experimental Workflow Diagrams

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Seed_Cells 1. Seed Cells in Microplate Dye_Loading 2. Load Cells with Calcium-sensitive Dye Seed_Cells->Dye_Loading Compound_Prep 3. Prepare Ynt-185 Serial Dilutions Dye_Loading->Compound_Prep Baseline 4. Read Baseline Fluorescence Add_Compound 5. Add Ynt-185 Baseline->Add_Compound Kinetic_Read 6. Kinetic Read of Fluorescence Add_Compound->Kinetic_Read Analyze 7. Plot Response vs. Concentration Kinetic_Read->Analyze EC50 8. Determine EC50 Analyze->EC50

Caption: Workflow for the Calcium Mobilization Assay.

Luciferase_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Transfect 1. Co-transfect Cells with OX2R and NFAT-luc plasmids Incubate_Expression 2. Incubate for Expression (24-48h) Transfect->Incubate_Expression Treat 3. Treat with Ynt-185 Serial Dilutions Incubate_Induction 4. Incubate for Induction (6-24h) Treat->Incubate_Induction Lyse 5. Lyse Cells Incubate_Induction->Lyse Add_Substrate 6. Add Luciferase Substrate Lyse->Add_Substrate Read_Luminescence 7. Read Luminescence Add_Substrate->Read_Luminescence Analyze 8. Analyze Data & Determine EC50 Read_Luminescence->Analyze

Caption: Workflow for the NFAT-Luciferase Reporter Assay.

Troubleshooting Guide

Troubleshooting_Guide cluster_no_response Troubleshooting: No or Low Response cluster_high_background Troubleshooting: High Background cluster_high_variability Troubleshooting: High Variability Start Problem Encountered No_Response No or Low Response to Ynt-185 Start->No_Response High_Background High Background Signal Start->High_Background High_Variability High Variability between Replicates Start->High_Variability Check_Receptor Verify OX2R expression (e.g., Western Blot, qPCR) No_Response->Check_Receptor Wash_Cells Wash cells gently after dye loading (Calcium Assay) High_Background->Wash_Cells Pipetting Ensure accurate and consistent pipetting High_Variability->Pipetting Check_Ynt185 Confirm Ynt-185 integrity and concentration Check_Receptor->Check_Ynt185 Check_Cells Assess cell health and viability Check_Ynt185->Check_Cells Optimize_Assay Optimize assay conditions (cell density, incubation times) Check_Cells->Optimize_Assay Check_Transfection Check transfection efficiency (for reporter assays) Optimize_Assay->Check_Transfection Check_Media Test for autofluorescence of media components Wash_Cells->Check_Media Reduce_Reporter Reduce amount of reporter plasmid (Luciferase Assay) Check_Media->Reduce_Reporter Serum_Effects Check for serum effects on luciferase activity Reduce_Reporter->Serum_Effects Cell_Density Ensure uniform cell seeding Pipetting->Cell_Density Master_Mix Use master mixes for reagents and compounds Cell_Density->Master_Mix Edge_Effects Avoid using outer wells of the plate Master_Mix->Edge_Effects

Caption: Troubleshooting logic for Ynt-185 validation assays.

Detailed Troubleshooting Steps:

IssuePossible CauseSuggested Solution
No or Low Response to Ynt-185 Inefficient OX2R Expression: The cell line may not be expressing sufficient levels of the receptor on the cell surface.- Confirm receptor expression via Western Blot or qPCR. - For transient transfections, optimize the transfection protocol. - Consider generating a stable cell line for more consistent expression.
Ynt-185 Degradation or Inactivity: The compound may have degraded or the stock solution concentration may be incorrect.- Prepare a fresh stock solution of Ynt-185 from solid. - Confirm the accuracy of dilutions. - Store the stock solution properly as recommended.
Poor Cell Health: Cells may be unhealthy, leading to a blunted response.- Check cell viability using a method like Trypan Blue exclusion. - Ensure cells are not overgrown or stressed before the assay.
Suboptimal Assay Conditions: Incubation times, cell density, or reagent concentrations may not be optimal for the specific cell line.- Perform optimization experiments for cell seeding density and compound incubation time.
High Background Signal Constitutive Receptor Activity: The expressed OX2R may have some level of ligand-independent activity.- Titrate down the amount of receptor plasmid used for transfection. - Include a negative control (cells without the receptor) to determine the baseline.
Autofluorescence: Cell culture media or assay components may be autofluorescent.- Test the background fluorescence of the assay buffer and media alone. - Consider using a phenol (B47542) red-free medium.
Incomplete Removal of Dye: For calcium assays, extracellular dye may not have been adequately washed away or quenched.- Ensure proper washing steps or the use of a quenching agent as per the kit instructions.
High Variability Between Replicates Inconsistent Cell Seeding: Uneven cell distribution across the plate can lead to variable responses.- Ensure the cell suspension is homogenous before and during seeding. - Allow the plate to sit at room temperature for a short period before incubation to allow for even settling.
Pipetting Errors: Small inaccuracies in pipetting can lead to large variations in results.- Use calibrated pipettes. - Prepare master mixes of reagents and compounds to add to the wells.
Edge Effects: Wells on the edge of the plate are more prone to evaporation and temperature fluctuations.- Avoid using the outermost wells of the plate. Fill them with sterile water or PBS to create a humidity barrier.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Orexin Receptor 2 Agonists: Ynt-185 vs. TAK-925 (Danavorexton)

In the landscape of therapeutic development for sleep-wake disorders, particularly narcolepsy, the advent of selective orexin (B13118510) receptor 2 (OX2R) agonists marks a significant stride towards mechanism-based trea...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic development for sleep-wake disorders, particularly narcolepsy, the advent of selective orexin (B13118510) receptor 2 (OX2R) agonists marks a significant stride towards mechanism-based treatments. Narcolepsy is characterized by the loss of orexin-producing neurons, leading to excessive daytime sleepiness and cataplexy.[1][2] Ynt-185 and TAK-925 (danavorexton) have emerged as key investigational compounds designed to mimic the action of the endogenous neuropeptide orexin and restore wakefulness. This guide provides a detailed comparison of their efficacy, supported by available experimental data, to inform researchers and drug development professionals.

Mechanism of Action

Both Ynt-185 and TAK-925 are non-peptide, small-molecule agonists that selectively target the orexin 2 receptor (OX2R).[3][4] The orexin system plays a crucial role in the regulation of sleep and wakefulness, and the activation of OX2R is pivotal in promoting arousal.[4] By binding to and activating OX2R in the brain, these agonists compensate for the deficiency in orexin signaling, thereby alleviating the primary symptoms of narcolepsy.

cluster_presynaptic Orexin Neuron (deficient in Narcolepsy) cluster_postsynaptic Postsynaptic Neuron Orexin_Neuron Orexin Neuron Orexin_Peptide Orexin A & B Orexin_Neuron->Orexin_Peptide Release OX2R OX2R Orexin_Peptide->OX2R Endogenous Agonist G_Protein Gq/11 OX2R->G_Protein Activates PLC Phospholipase C G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Influx Ca²⁺ Influx IP3->Ca_Influx PKC PKC Activation DAG->PKC Neuronal_Excitation Neuronal Excitation & Wakefulness Promotion Ca_Influx->Neuronal_Excitation PKC->Neuronal_Excitation Ynt_185 Ynt-185 Ynt_185->OX2R Agonist TAK_925 TAK-925 TAK_925->OX2R Agonist

Caption: Orexin 2 Receptor Signaling Pathway.

Efficacy Comparison

Available data from preclinical and clinical studies indicate that both Ynt-185 and TAK-925 are effective in promoting wakefulness and reducing narcolepsy-like symptoms. However, direct head-to-head comparisons suggest differences in potency and administration routes.

In Vitro and In Vivo Preclinical Data
ParameterYnt-185TAK-925 (Danavorexton)
Target Orexin 2 Receptor (OX2R) AgonistOrexin 2 Receptor (OX2R) Agonist
Selectivity Selective for OX2R over OX1R>5,000-fold selectivity for human OX2R over OX1R[4]
EC50 (OX2R) 0.028 µM[3]5.5 nM (0.0055 µM)[5]
EC50 (OX1R) 2.75 µM[3]>100,000 nM (>100 µM)[5]
Administration Route (mice) Intraperitoneal (i.p.), Intracerebroventricular (i.c.v.)[1][3]Subcutaneous (s.c.)[6][7]
Effect on Wakefulness (mice) Increased wakefulness at 20-40 mg/kg (i.p.)[3]Increased wakefulness at 3 mg/kg (s.c.)[5]
Effect on Cataplexy (mice) Suppressed cataplexy-like episodes in orexin knockout mice.[1][8]Ameliorated narcolepsy phenotype in a mouse model.[4]
Clinical Data

To date, clinical trial data for TAK-925 (danavorexton) is more extensively published than for Ynt-185.

ParameterTAK-925 (Danavorexton)
Administration Route (human) Intravenous infusion[9]
Effect in Narcolepsy Type 1 (NT1) A single infusion significantly improved wakefulness as measured by the Maintenance of Wakefulness Test (MWT).[4]
Effect in Narcolepsy Type 2 (NT2) Significantly improved objective and subjective measurements of wakefulness.[4][10]
Effect in Healthy Adults A 9-hour infusion was generally well-tolerated and significantly improved wakefulness in sleep-deprived individuals.[10]

Experimental Protocols

In Vitro Calcium Flux Assay (for EC50 determination)

The potency of Ynt-185 and TAK-925 as OX2R agonists was determined using a calcium flux assay in Chinese Hamster Ovary (CHO) cells stably expressing the human orexin 2 receptor (hOX2R).

  • Cell Culture: CHO-hOX2R cells are cultured in appropriate media and seeded into 96-well plates.

  • Compound Preparation: A serial dilution of the test compound (Ynt-185 or TAK-925) is prepared.

  • Assay Procedure: The cells are loaded with a calcium-sensitive fluorescent dye. The test compound is then added to the wells.

  • Data Acquisition: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence intensity data is used to generate dose-response curves, from which the EC50 values are calculated.

In Vivo Efficacy in a Narcolepsy Mouse Model

The wake-promoting and anti-cataplectic effects of the compounds are evaluated in orexin-deficient mouse models, which exhibit symptoms of narcolepsy.

  • Animal Model: Orexin/ataxin-3 transgenic mice, in which orexin neurons are ablated, are commonly used.[4]

  • Surgical Implantation: Mice are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states and cataplexy.

  • Compound Administration: Ynt-185 is administered via intraperitoneal injection, while TAK-925 is administered subcutaneously.[3][7]

  • Data Recording: Continuous EEG/EMG recordings are taken before and after drug administration.

  • Data Analysis: The recordings are scored for wakefulness, non-rapid eye movement (NREM) sleep, REM sleep, and cataplexy-like episodes. The duration of wakefulness and the frequency and duration of cataplexy are compared between drug-treated and vehicle-treated groups.

cluster_setup Experimental Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis Animal_Model Select Narcolepsy Mouse Model (e.g., Orexin/ataxin-3) Surgery Implant EEG/EMG Electrodes Animal_Model->Surgery Recovery Allow for Post-Surgical Recovery Surgery->Recovery Baseline Baseline EEG/EMG Recording Recovery->Baseline Grouping Randomize Mice into Treatment Groups (Vehicle, Ynt-185, TAK-925) Baseline->Grouping Dosing Administer Compound (i.p. for Ynt-185, s.c. for TAK-925) Grouping->Dosing Post_Dosing Post-Administration EEG/EMG Recording Dosing->Post_Dosing Scoring Score Sleep-Wake States & Cataplexy Episodes Post_Dosing->Scoring Quantification Quantify Time Spent in Wake, NREM, REM & Cataplexy Frequency Scoring->Quantification Comparison Statistical Comparison between Groups Quantification->Comparison

Caption: Preclinical Efficacy Assessment Workflow.

Summary and Conclusion

Both Ynt-185 and TAK-925 (danavorexton) are promising selective OX2R agonists with demonstrated efficacy in preclinical models of narcolepsy. TAK-925 appears to be more potent in vitro and has advanced further in clinical development, with positive results in human trials for narcolepsy types 1 and 2.[4] Ynt-185 has also shown significant wake-promoting and anti-cataplectic effects in mice, providing a strong proof-of-concept for its therapeutic potential.[1][8]

The development of these compounds represents a critical advancement in the treatment of narcolepsy, moving from symptomatic relief to targeting the underlying pathophysiology of the disorder. Further research, including head-to-head clinical trials, will be essential to fully delineate the comparative efficacy and safety profiles of these and other emerging orexin receptor agonists.

References

Comparative

A Comparative Guide to Ynt-185 and Other Selective Orexin-2 Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals The discovery of the orexin (B13118510) system and its role in regulating wakefulness has paved the way for novel therapeutic strategies for sleep disorders...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of the orexin (B13118510) system and its role in regulating wakefulness has paved the way for novel therapeutic strategies for sleep disorders like narcolepsy. Orexin-2 receptor (OX2R) agonists, in particular, have emerged as a promising class of drugs. This guide provides a detailed comparison of Ynt-185, an early benchmark selective OX2R agonist, with other notable compounds in this class, supported by experimental data and detailed methodologies.

In Vitro Pharmacology: A Head-to-Head Comparison

The potency and selectivity of OX2R agonists are critical determinants of their therapeutic potential and safety profile. The following table summarizes the in vitro pharmacological data for Ynt-185 and other key selective OX2R agonists, primarily from studies using Chinese hamster ovary (CHO) cells expressing the human orexin receptors. The most common assay to determine agonist activity is the measurement of intracellular calcium mobilization.

CompoundOX2R EC50 (nM)OX1R EC50 (nM)Selectivity (OX1R/OX2R)Reference
Ynt-185 282,750~100-fold[1]
Danavorexton (B3325393) (TAK-925) 5.5>10,000>1800-fold[2]
TAK-994 19>10,000>740-fold[3][4]
TAK-861 2.5>7,500>3000-fold[2][3]
[Ala11, D-Leu15]-Orexin-B 0.05558~1000-fold[5]

In Vivo Efficacy in Narcolepsy Models

The ultimate test of an OX2R agonist's potential is its ability to ameliorate the symptoms of narcolepsy in animal models. The primary endpoints in these studies are typically the promotion of wakefulness and the suppression of cataplexy, a sudden loss of muscle tone.

Ynt-185: Intraperitoneal (i.p.) administration of Ynt-185 has been shown to increase wakefulness in wild-type mice.[1] In mouse models of narcolepsy (orexin knockout and orexin neuron-ablated mice), Ynt-185 effectively suppressed cataplexy-like episodes.[1] However, it did not significantly improve the fragmentation of wakefulness, another key symptom of narcolepsy.[5]

Danavorexton (TAK-925): Administered subcutaneously, danavorexton demonstrated a reduction in sleep/wakefulness fragmentation and cataplexy-like episodes in a mouse model of narcolepsy.[6][7] In human clinical trials, intravenous administration of danavorexton was well-tolerated and led to significant improvements in sleep latency in patients with narcolepsy type 1 and 2.[6]

TAK-994: Oral administration of TAK-994 promoted wakefulness in normal mice and ameliorated narcolepsy-like symptoms in two different mouse models.[4] The wake-promoting effects were sustained after chronic dosing.[4] However, the development of TAK-994 was halted due to liver toxicity observed in clinical trials.[3]

TAK-861: This orally available agonist has shown to be approximately 10-fold more potent than TAK-994 in promoting wakefulness in mice and monkeys.[2][3] Oral administration of TAK-861 significantly increased wakefulness and suppressed cataplexy-like episodes in mouse models of narcolepsy.[3] Phase 2b clinical trials have shown that TAK-861 significantly improves measures of wakefulness and cataplexy in patients with narcolepsy type 1.[8][9]

[Ala11, D-Leu15]-Orexin-B: This peptidic agonist, when administered intracerebroventricularly (ICV) in orexin knockout mice, was able to ameliorate both cataplexy and the fragmentation of wakefulness to a similar degree as the non-selective agonist orexin-A.[5] This suggests that selective activation of OX2R is sufficient to address both of these key narcolepsy symptoms.[5]

Signaling Pathways and Experimental Protocols

Orexin-2 Receptor Signaling Pathway

Activation of the OX2R, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The OX2R is known to couple to multiple G-protein subtypes, including Gq, Gi, and Gs, leading to diverse downstream effects.

OX2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular OX2R OX2R Gq Gαq OX2R->Gq Activates Gi Gαi OX2R->Gi Activates Gs Gαs OX2R->Gs Activates Agonist OX2R Agonist (e.g., Ynt-185) Agonist->OX2R Binds to PLC PLC Gq->PLC Activates AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit Inhibits AC_activate Adenylyl Cyclase (Activation) Gs->AC_activate Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_activate->cAMP_increase Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Leads to PKC PKC IP3_DAG->PKC Activates PKA PKA cAMP_increase->PKA Activates Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca_release->Neuronal_Excitation ERK ERK Activation PKA->ERK PKC->ERK ERK->Neuronal_Excitation

Caption: Simplified OX2R signaling cascade.
Experimental Protocol: Calcium Mobilization Assay

The intracellular calcium mobilization assay is a cornerstone for evaluating the potency of OX2R agonists. It is typically performed using a FLIPR® (Fluorometric Imaging Plate Reader) system.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound at the OX2R.

Materials:

  • CHO or HEK293 cells stably expressing the human OX2R.

  • Cell culture medium (e.g., DMEM/F-12) with supplements.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compounds (e.g., Ynt-185) and a reference agonist.

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • FLIPR® or equivalent fluorescence microplate reader.

Methodology:

  • Cell Culture and Seeding: Cells are cultured to an appropriate confluency and then seeded into the microplates. They are incubated to allow for adherence.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with the calcium-sensitive dye in the assay buffer. This allows the dye to enter the cells.

  • Compound Preparation: Serial dilutions of the test compounds are prepared in the assay buffer.

  • FLIPR® Measurement:

    • The microplate is placed in the FLIPR® instrument.

    • A baseline fluorescence reading is taken.

    • The test compound is automatically added to the wells.

    • The fluorescence intensity is measured kinetically over time to detect changes in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response is measured, and the data is normalized. A dose-response curve is generated to calculate the EC50 value of the test compound.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Execution (FLIPR) cluster_analysis Data Analysis Cell_Culture Culture OX2R-expressing cells Cell_Seeding Seed cells into microplate Cell_Culture->Cell_Seeding Dye_Loading Load cells with calcium-sensitive dye Cell_Seeding->Dye_Loading Baseline Measure baseline fluorescence Dye_Loading->Baseline Compound_Prep Prepare serial dilutions of test compounds Compound_Addition Add test compound Compound_Prep->Compound_Addition Baseline->Compound_Addition Kinetic_Read Measure fluorescence kinetically Compound_Addition->Kinetic_Read Peak_Response Determine peak fluorescence Kinetic_Read->Peak_Response Normalization Normalize data Peak_Response->Normalization Curve_Fit Generate dose-response curve Normalization->Curve_Fit EC50 Calculate EC50 value Curve_Fit->EC50

Caption: Workflow for a calcium mobilization assay.
Experimental Protocol: In Vivo Sleep/Wake Recording (EEG/EMG)

To assess the in vivo efficacy of OX2R agonists on wakefulness and cataplexy, electroencephalography (EEG) and electromyography (EMG) are recorded in mice.

Objective: To measure changes in sleep-wake states and the frequency of cataplexy-like episodes following the administration of a test compound.

Materials:

  • Wild-type or narcoleptic model mice.

  • EEG/EMG recording electrodes and headmount.

  • Surgical instruments for electrode implantation.

  • Data acquisition system for EEG/EMG signals.

  • Sleep scoring software.

  • Test compound and vehicle.

Methodology:

  • Electrode Implantation: Mice are anesthetized, and EEG and EMG electrodes are surgically implanted. The headmount is secured to the skull.

  • Recovery: Mice are allowed to recover from surgery for at least one week.

  • Habituation: Mice are habituated to the recording chamber and cables.

  • Baseline Recording: EEG and EMG signals are recorded for a baseline period (e.g., 24 hours) to establish normal sleep-wake patterns.

  • Compound Administration: The test compound or vehicle is administered (e.g., via intraperitoneal injection).

  • Post-dosing Recording: EEG and EMG signals are recorded for a defined period after administration.

  • Data Analysis: The recorded data is scored into wake, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. The duration of each state and the number of cataplexy-like episodes are quantified and compared between the treatment and vehicle groups.

References

Validation

A Tale of Two Signals: A Comparative Guide to the OX2R Agonist Ynt-185 and Dual Orexin Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals The orexin (B13118510) system, with its intricate control over sleep and wakefulness, presents a fertile ground for therapeutic intervention. Orexin-A and O...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The orexin (B13118510) system, with its intricate control over sleep and wakefulness, presents a fertile ground for therapeutic intervention. Orexin-A and Orexin-B, acting through the orexin 1 (OX1R) and orexin 2 (OX2R) receptors, are the master regulators of arousal.[1] Manipulating this system has given rise to two distinct classes of pharmacological agents with diametrically opposed therapeutic goals. This guide provides an objective comparison of Ynt-185, a selective OX2R agonist, and the class of dual orexin receptor antagonists (DORAs), exemplified by suvorexant, lemborexant, and daridorexant. While DORAs aim to induce sleep by blocking orexin signaling, Ynt-185 seeks to promote wakefulness by activating it.

At a Glance: Agonist vs. Antagonists

FeatureYnt-185Dual Orexin Receptor Antagonists (DORAs)
Primary Target Orexin 2 Receptor (OX2R)Orexin 1 (OX1R) and Orexin 2 (OX2R) Receptors
Mechanism of Action Selective Agonist (Activation)Dual Antagonist (Blockade)
Physiological Effect Promotes WakefulnessPromotes Sleep
Therapeutic Indication Potential for Narcolepsy, Cataplexy, and other Hypersomnolence DisordersInsomnia (Sleep Onset and Maintenance)
Development Stage PreclinicalClinically Approved and Marketed (e.g., Suvorexant, Lemborexant, Daridorexant)

Mechanism of Action: A Fork in the Pathway

The fundamental difference between Ynt-185 and DORAs lies in their interaction with the orexin receptors. DORAs, such as suvorexant, act as competitive antagonists at both OX1R and OX2R.[2][3] By occupying these receptors, they prevent the endogenous orexin neuropeptides from binding and initiating the downstream signaling cascade that promotes wakefulness.[4] This blockade of the "wake-promoting" signal allows for the transition to and maintenance of sleep.[3]

In stark contrast, Ynt-185 is a non-peptide, selective agonist of OX2R.[5] It mimics the action of the natural orexin peptides, specifically at the OX2R, to activate the receptor and trigger the signaling cascade that leads to enhanced arousal and wakefulness.[6][7] The selectivity for OX2R is noteworthy, as this receptor is considered to play a more dominant role in the regulation of sleep and wake states compared to OX1R.[6]

cluster_0 Presynaptic Orexin Neuron cluster_1 Postsynaptic Neuron Orexin Neuron Orexin Neuron Orexin Receptors OX1R OX2R Orexin Neuron->Orexin Receptors Orexin A & B Wakefulness Wakefulness Promotion Orexin Receptors:f0->Wakefulness Gq Signaling Orexin Receptors:f1->Wakefulness Gq/Gs Signaling DORAs Suvorexant Lemborexant Daridorexant DORAs->Orexin Receptors:f0 Blockade DORAs->Orexin Receptors:f1 Ynt-185 Ynt-185 Ynt-185->Orexin Receptors:f1 Activation

Opposing Mechanisms on the Orexin System.

Quantitative Comparison of Receptor Interactions

The following tables summarize the key quantitative data for Ynt-185 and suvorexant, a representative DORA.

Table 1: In Vitro Receptor Activity

CompoundTarget(s)Assay TypeParameterValueReference(s)
Ynt-185 Human OX2RCalcium MobilizationEC5028 nM[8]
Human OX1RCalcium MobilizationEC502.75 µM[8]
Suvorexant Human OX1RRadioligand BindingKi0.55 nM[2]
Human OX2RRadioligand BindingKi0.35 nM[2]

EC50 (Half maximal effective concentration) measures the concentration of a drug that gives half of the maximal response. A lower EC50 indicates higher potency. Ki (Inhibition constant) indicates the binding affinity of a ligand to a receptor. A lower Ki value signifies a higher binding affinity.

Table 2: Pharmacokinetic Properties

CompoundParameterHuman DataReference(s)
Ynt-185 Tmax (Time to max concentration)N/A (Preclinical)
T1/2 (Half-life)N/A (Preclinical)
Suvorexant Tmax~2 hours[9][10]
T1/2~12 hours[2][10]
Protein Binding>99%[10]
Bioavailability~82%[9][10]

Preclinical and Clinical Efficacy: A Mirror Image

The opposing mechanisms of action translate directly to contrary effects in in vivo models and clinical settings.

Ynt-185 (Preclinical Data): In preclinical studies using mouse models of narcolepsy, Ynt-185 has demonstrated the potential to be a therapeutic agent for hypersomnolence disorders.[11][12]

  • Promotes Wakefulness: Intraperitoneal and intracerebroventricular administration of Ynt-185 significantly increased wakefulness in wild-type mice.[11][13]

  • Ameliorates Cataplexy: Ynt-185 suppressed cataplexy-like episodes in orexin knockout and orexin neuron-ablated mouse models.[11][12]

  • No Rebound Sleep: Following administration, there was no immediate rebound sleep observed, suggesting a more physiological promotion of wakefulness.[11][14]

Dual Orexin Receptor Antagonists (Clinical Data): Clinical trials for suvorexant, lemborexant, and daridorexant have consistently shown their efficacy in treating insomnia.[15][16][17]

  • Improved Sleep Onset: DORAs significantly reduce the time it takes to fall asleep (latency to persistent sleep).[9][17]

  • Enhanced Sleep Maintenance: These antagonists decrease the time spent awake after sleep onset (wake after sleep onset).[9][17]

  • Increased Total Sleep Time: Patients treated with DORAs experience an increase in their total sleep duration.[9]

  • Generally Well-Tolerated: The most common adverse event reported is somnolence.[9]

Experimental Methodologies

A robust evaluation of orexin receptor modulators involves a combination of in vitro and in vivo experiments to characterize their affinity, potency, and physiological effects.

cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Clinical Trials (for DORAs) Binding Receptor Binding Assays (e.g., Radioligand Binding) - Determine Ki Functional Functional Assays (e.g., Calcium Mobilization) - Determine EC50/IC50 - Agonist vs. Antagonist Binding->Functional PK Pharmacokinetics - Absorption - Distribution - Metabolism - Excretion Functional->PK PD Pharmacodynamics (Polysomnography in Rodents) - Sleep/Wake Architecture - Cataplexy Models PK->PD PhaseI Phase I - Safety & Tolerability - Human PK PD->PhaseI PhaseII_III Phase II/III - Efficacy in Insomnia Patients (Polysomnography, Sleep Diaries) - Long-term Safety PhaseI->PhaseII_III

Typical Drug Development Workflow.
Key Experimental Protocols

1. Radioligand Binding Assay (for Antagonist Affinity - Ki):

  • Objective: To determine the binding affinity of a compound (e.g., suvorexant) to orexin receptors.

  • Methodology:

    • Membrane preparations from cells expressing either human OX1R or OX2R are used.

    • A radiolabeled ligand with known affinity for the receptor (e.g., [125I]orexin-A) is incubated with the membrane preparations.

    • Increasing concentrations of the unlabeled test compound (the antagonist) are added to compete with the radioligand for binding to the receptor.

    • After reaching equilibrium, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

2. Calcium Mobilization Assay (for Agonist Potency - EC50):

  • Objective: To measure the ability of an agonist (e.g., Ynt-185) to activate the orexin receptor and elicit a downstream signal.

  • Methodology:

    • Cells (e.g., CHO-K1) stably expressing the human orexin receptor (e.g., OX2R) are seeded in a multi-well plate.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The baseline fluorescence is measured.

    • Increasing concentrations of the test agonist are added to the wells.

    • Upon receptor activation by the agonist, Gq-protein signaling pathways are initiated, leading to the release of intracellular calcium stores.

    • The binding of calcium to the fluorescent dye results in an increase in fluorescence intensity, which is measured in real-time using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).

    • The concentration of the agonist that produces 50% of the maximum fluorescence response is determined as the EC50 value.

3. In Vivo Polysomnography (PSG) in Mice:

  • Objective: To assess the effects of a compound on sleep and wakefulness architecture.

  • Methodology:

    • Mice are surgically implanted with electrodes to record electroencephalogram (EEG) and electromyogram (EMG) signals.

    • After a recovery period, the animals are habituated to the recording chamber.

    • The test compound (Ynt-185 or a DORA) or vehicle is administered at a specific time (e.g., at the beginning of the light/inactive or dark/active phase).

    • EEG and EMG data are continuously recorded for a defined period (e.g., 6-24 hours).

    • The recordings are scored in epochs (e.g., 10 seconds) to classify the behavioral state as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on the EEG and EMG characteristics.

    • Parameters such as total sleep time, sleep latency, wake after sleep onset, and the duration and number of sleep/wake bouts are calculated and compared between the drug-treated and vehicle-treated groups.

Conclusion

Ynt-185 and dual orexin receptor antagonists represent two sides of the same coin in the therapeutic manipulation of the orexin system. While DORAs like suvorexant have successfully translated the concept of blocking wakefulness into an effective treatment for insomnia, the preclinical data for the OX2R agonist Ynt-185 highlights a promising, mechanistically targeted approach for disorders of excessive sleepiness, such as narcolepsy. The clear distinction in their mechanisms of action, receptor interactions, and resulting physiological effects underscores the critical role of the orexin system as a bidirectional regulator of our sleep-wake cycle. Further research into selective orexin receptor agonists will be crucial in developing novel therapies for patients suffering from debilitating daytime sleepiness.

References

Comparative

Head-to-head comparison of Ynt-185 and modafinil in narcolepsy models

A new wave of targeted therapies is poised to revolutionize the management of narcolepsy, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy. This guide provides a detailed comparis...

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of targeted therapies is poised to revolutionize the management of narcolepsy, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy. This guide provides a detailed comparison of the novel orexin (B13118510) type-2 receptor (OX2R) agonist, YNT-185, and the widely prescribed wakefulness-promoting agent, modafinil (B37608), based on preclinical data from established mouse models of narcolepsy.

Narcolepsy is primarily caused by the loss of orexin-producing neurons in the hypothalamus.[1] YNT-185, a potent and selective nonpeptide agonist for the OX2R, represents a mechanistically novel approach designed to directly address this orexin deficiency.[2][1][3] In contrast, modafinil, a mainstay in narcolepsy treatment, exerts its effects through a less understood mechanism, believed to involve the modulation of several neurotransmitter systems, including dopamine (B1211576), norepinephrine, and histamine.[4] This comparison delves into the experimental evidence that defines the efficacy and mechanistic divergence of these two compounds.

Executive Summary of Preclinical Findings

FeatureYNT-185Modafinil
Primary Mechanism Selective Orexin Type-2 Receptor (OX2R) AgonistMultiple; includes weak dopamine reuptake inhibition
Effect on Wakefulness Significantly increases wakefulnessIncreases wakefulness
Effect on Cataplexy Significantly suppresses cataplexy-like episodesDoes not suppress cataplexy-like episodes in orexin-deficient models
Targeted Action Directly replaces deficient orexin signalingBroad, non-specific modulation of arousal systems
Relevance to Narcolepsy Pathophysiology High: Addresses the core deficitLow: Symptomatic treatment

In-Depth Efficacy Analysis in Narcolepsy Models

YNT-185: A Targeted Approach to Restoring Wakefulness and Suppressing Cataplexy

Studies utilizing various genetic mouse models of narcolepsy, which mimic the human condition of orexin deficiency, have demonstrated the significant therapeutic potential of YNT-185.

Wakefulness Promotion: Intraperitoneal administration of YNT-185 to orexin knockout (OXKO) mice during their normal sleep period resulted in a dose-dependent increase in wakefulness.[3] This effect was absent in mice lacking both orexin receptors (OXRDKO), confirming the on-target action of YNT-185.[3]

Cataplexy Suppression: In both orexin knockout mice and orexin/ataxin-3 transgenic mice (in which orexin neurons are progressively lost), YNT-185 demonstrated a robust ability to suppress cataplexy-like episodes, which are a hallmark of narcolepsy.[2][3] Administration of YNT-185 at doses of 40 and 60 mg/kg significantly reduced the number of these episodes and increased the latency to the first episode.[3]

A subsequent and more potent OX2R agonist, TAK-925, in a direct comparison with modafinil in orexin/ataxin-3 mice, not only significantly increased wakefulness time but also completely resolved the fragmentation of wakefulness and cataplexy-like episodes.[5]

Modafinil: A Broad Wake-Promoting Effect with Limited Impact on Cataplexy

Modafinil has been shown to increase wakefulness in orexin-null mice, surprisingly with a greater effect than in wild-type mice, suggesting that its wake-promoting action is not dependent on the presence of orexin.[6][7] However, a critical distinction emerges in its effect on cataplexy.

Wakefulness Promotion: In orexin-/- mice, modafinil produced a significant, dose-dependent increase in wakefulness time.[6][7]

Lack of Cataplexy Suppression: Crucially, the same study demonstrated that modafinil did not suppress direct transitions from wakefulness to REM sleep, the electrophysiological correlate of cataplexy in these mice.[6][7] This finding is consistent with another study where modafinil alone was effective in reducing sleepiness but not cataplexy-like episodes in orexin/ataxin-3 transgenic mice.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Effect of YNT-185 on Cataplexy-Like Episodes in Orexin Knockout (OXKO) Mice

Treatment (i.p.)Dose (mg/kg)Number of SOREMs (within 3h)Latency to first SOREM (min)
Vehicle-~12~40
YNT-18540~4~120
YNT-18560~2~160
*p < 0.05 compared to vehicle. Data adapted from Irukayama-Tomobe et al., PNAS, 2017.[3]

Table 2: Comparative Effects of an OX2R Agonist (TAK-925) and Modafinil in Orexin/ataxin-3 Mice

TreatmentDoseEffect on WakefulnessEffect on Cataplexy-like Episodes
TAK-925 (s.c.)≥1 mg/kgSignificantly increased and completely recovered fragmentationCompletely recovered
Modafinil (p.o.)30 mg/kgSignificantly increasedNo significant effect
Data adapted from Yukitake et al., SLEEP, 2018.[5]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of these findings.

Narcolepsy Mouse Models
  • Orexin Knockout (OXKO) Mice: These mice have a targeted deletion of the prepro-orexin gene, leading to a complete absence of orexin peptides. They exhibit fragmented sleep-wake patterns and cataplexy-like behaviors.[3]

  • Orexin/ataxin-3 Transgenic Mice: These mice express a transgene that leads to the progressive and specific loss of orexin-producing neurons after birth, closely mimicking the neurodegenerative aspect of human narcolepsy.[3][5]

  • Orexin Receptor-Deficient (OXRDKO) Mice: These mice lack both orexin 1 and orexin 2 receptors and serve as a negative control to confirm the on-target effects of orexin receptor agonists.[3]

Electroencephalography (EEG) and Electromyography (EMG) Recording

To assess sleep-wake states and cataplexy, mice were surgically implanted with electrodes for continuous EEG and EMG monitoring. The recordings were scored to identify periods of wakefulness, non-REM sleep, REM sleep, and cataplexy-like episodes (defined as abrupt transitions from wakefulness into a state with low muscle tone and theta-dominant EEG).[3]

Drug Administration
  • YNT-185: Administered via intraperitoneal (i.p.) injection at the onset of the dark (active) period for cataplexy studies and during the light (inactive) period for wakefulness studies.[3]

  • Modafinil: Administered via intraperitoneal (i.p.) or oral (p.o.) routes.[5][6][7]

Signaling Pathways and Experimental Workflow

The distinct mechanisms of action of YNT-185 and modafinil are central to their differential effects.

G cluster_0 YNT-185 Signaling Pathway cluster_1 Modafinil Proposed Mechanisms YNT185 YNT-185 OX2R Orexin 2 Receptor (OX2R) YNT185->OX2R Binds and Activates Gq Gq Protein OX2R->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Neuronal_Excitation Neuronal Excitation Ca_PKC->Neuronal_Excitation Wakefulness ↑ Wakefulness Neuronal_Excitation->Wakefulness Cataplexy_Suppression ↓ Cataplexy Neuronal_Excitation->Cataplexy_Suppression Modafinil Modafinil DAT Dopamine Transporter (DAT) Modafinil->DAT Weakly Inhibits Other_Systems Modulates Norepinephrine, Histamine, GABA, Glutamate Modafinil->Other_Systems Dopamine ↑ Extracellular Dopamine Broad_Arousal Broad CNS Arousal Dopamine->Broad_Arousal Other_Systems->Broad_Arousal Wakefulness_M ↑ Wakefulness Broad_Arousal->Wakefulness_M

Caption: Signaling pathways of YNT-185 and Modafinil.

The following diagram illustrates the typical experimental workflow for evaluating these compounds in narcolepsy models.

G cluster_workflow Experimental Workflow Model Narcolepsy Mouse Model (e.g., Orexin Knockout) Surgery EEG/EMG Electrode Implantation Model->Surgery Recovery Surgical Recovery & Habituation Surgery->Recovery Baseline Baseline Sleep/Wake Recording Recovery->Baseline Drug_Admin Drug Administration (YNT-185 or Modafinil) Baseline->Drug_Admin Post_Drug_Rec Post-Administration Recording Drug_Admin->Post_Drug_Rec Analysis Data Analysis: - Wake/Sleep Time - Cataplexy Frequency - EEG Power Spectra Post_Drug_Rec->Analysis

Caption: Experimental workflow for preclinical narcolepsy studies.

Conclusion

The preclinical evidence strongly suggests that YNT-185 and other selective OX2R agonists represent a superior, mechanism-based therapeutic strategy for narcolepsy compared to modafinil. By directly targeting the underlying orexin deficiency, YNT-185 not only promotes wakefulness but also effectively combats cataplexy, a symptom that modafinil fails to address in orexin-deficient models. While modafinil remains a valuable tool for symptomatic relief of excessive daytime sleepiness, the targeted approach of OX2R agonism holds the promise of a more comprehensive and effective treatment for the full spectrum of narcolepsy symptoms. Further clinical investigation is warranted to translate these promising preclinical findings into novel therapies for patients.

References

Validation

Validating Ynt-185's Mechanism of Action: A Comparative Guide Using Orexin Receptor Knockout Mice

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of Ynt-185, a selective orexin (B13118510) 2 receptor (OX2R) agonist, with alternative compounds and methodologi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ynt-185, a selective orexin (B13118510) 2 receptor (OX2R) agonist, with alternative compounds and methodologies. It focuses on the use of orexin receptor knockout mice as a crucial tool for validating the mechanism of action of Ynt-185 and similar therapeutics targeting the orexin system for the treatment of sleep disorders like narcolepsy.

Introduction to Ynt-185 and the Orexin System

Ynt-185 is a non-peptide, selective agonist for the orexin type-2 receptor (OX2R)[1][2][3][4]. The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a key regulator of wakefulness and sleep.[5][6] A deficiency in orexin signaling is the primary cause of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy (sudden loss of muscle tone)[5][7][8]. Ynt-185 is designed to mimic the action of orexin by directly activating OX2R, thereby promoting wakefulness and reducing narcoleptic symptoms.[9][10]

The validation of Ynt-185's mechanism of action relies heavily on the use of genetically modified mouse models, specifically orexin receptor knockout mice. These mice lack one or both orexin receptors, providing a definitive model to test whether the effects of Ynt-185 are indeed mediated by its intended target.

Comparative Efficacy of Ynt-185

The following tables summarize the quantitative data on the efficacy of Ynt-185 in preclinical studies, comparing its effects in wild-type mice and orexin receptor knockout mice.

Table 1: In Vitro Receptor Activity of Ynt-185

ReceptorEC50 (nM)SelectivityReference
Human OX2R28~100-fold vs OX1R[2][11]
Human OX1R2,750-[2][11]

Table 2: In Vivo Effects of Ynt-185 on Wakefulness

Animal ModelCompound/DoseRoute of AdministrationChange in WakefulnessReference
Wild-Type MiceYnt-185 (300 nmol)i.c.v.Significantly increased wake time for 3 hours[1][12]
Orexin Receptor Double Knockout (OXRDKO) MiceYnt-185 (300 nmol)i.c.v.No effect on wake time[1][12]
Wild-Type MiceYnt-185 (20-40 mg/kg)i.p.Significantly increased wakefulness[1]

Table 3: In Vivo Effects of Ynt-185 on Cataplexy-like Episodes

Animal ModelCompound/DoseEffect on CataplexyReference
Orexin Knockout (OXKO) MiceYnt-185 (40 and 60 mg/kg, i.p.)Significantly decreased the number of SOREMs and increased latency to the first SOREM[2][12]
Orexin Receptor Double Knockout (OXRDKO) MiceYnt-185 (40 and 60 mg/kg, i.p.)No effect on SOREMs[2][12]
Orexin/Ataxin-3 Mice (Orexin Neuron-ablated)Ynt-185 (40 mg/kg, i.p.)Significantly decreased the frequency of chocolate-induced SOREMs[2]

Table 4: Comparison with Other Orexin Receptor Agonists

CompoundTargetAnimal ModelKey FindingsReference
Danavorexton (TAK-925)OX2R AgonistWild-type and OX2R KO miceWake-promoting in wild-type but not in OX2R KO mice.[13]
ARN-776OX2R AgonistOrexin/tTA; TetO-DTA miceAcutely increases wakefulness and reduces cataplexy.[13]
Orexin-AOX1R and OX2R AgonistOrexin neuron-ablated and peptide-deficient miceIncreases wakefulness and suppresses cataplexy.[14]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Orexin Receptor Knockout Mouse Genotyping

Objective: To confirm the genotype of the mice used in the study (wild-type, single knockout, or double knockout for orexin receptors).

Protocol:

  • Tissue Collection: Obtain a small tail biopsy from each mouse.

  • DNA Extraction: Extract genomic DNA from the tail biopsies using a standard DNA extraction kit.

  • Polymerase Chain Reaction (PCR):

    • For OX1R genotyping, use a set of three primers: a common primer, a knockout-specific primer, and a wild-type-specific primer.[15]

    • For OX2R genotyping, a similar three-primer approach is used with primers specific to the OX2R gene.[15]

    • PCR is typically performed for 35 cycles with the following conditions: denaturation at 94°C for 30 seconds, annealing at 60°C for 30 seconds, and extension at 72°C for 1 minute, followed by a final extension at 72°C for 10 minutes.[15]

  • Gel Electrophoresis:

    • Separate the PCR products on a 2% agarose (B213101) gel.[15]

    • Visualize the DNA bands using ethidium (B1194527) bromide staining.[15]

    • The size of the PCR product will indicate the genotype of the mouse (e.g., ~320 bp for wild-type OX1R allele and ~500 bp for the knockout allele).[15]

Ynt-185 Administration

Objective: To administer Ynt-185 to mice via intraperitoneal or intracerebroventricular routes.

Formulation:

  • For in vivo studies, the water-soluble form of Ynt-185, YNT-185·2HCl, is used.[11] It can be dissolved in sterile saline.

Intraperitoneal (i.p.) Injection Protocol:

  • Restrain the mouse securely.

  • Tilt the mouse so that the head is facing downwards.

  • Insert a 26-27 gauge needle into the lower right quadrant of the abdomen at a 30-40° angle.[1][16]

  • Aspirate to ensure no blood or other fluid is drawn, indicating correct placement in the peritoneal cavity.[16]

  • Inject the desired volume of Ynt-185 solution (maximum volume of 10 µl/g of body weight).[16]

  • Withdraw the needle and return the mouse to its cage, observing for any adverse reactions.[16]

Intracerebroventricular (i.c.v.) Injection Protocol:

  • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

  • Secure the mouse in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a small burr hole over the lateral ventricle at specific stereotaxic coordinates (e.g., 0.6 mm posterior to bregma, 1.15 mm lateral to the midline).[6]

  • Slowly lower a Hamilton syringe with a 33-gauge needle into the ventricle (approximately 1.6 mm from the pial surface).[6]

  • Infuse the Ynt-185 solution at a slow rate (e.g., 300 nL/min).[6]

  • Leave the needle in place for a few minutes post-injection to prevent backflow before slowly withdrawing it.

  • Suture the scalp incision and allow the mouse to recover.

EEG/EMG Recording and Analysis

Objective: To monitor the sleep/wake states of the mice following Ynt-185 administration.

Protocol:

  • Electrode Implantation:

    • Anesthetize the mouse and place it in a stereotaxic frame.

    • Implant stainless steel screw electrodes into the skull over the frontal and parietal cortices for EEG recording.[12]

    • Insert multistranded stainless steel wire electrodes into the neck muscles for EMG recording.[4]

    • Secure the electrode assembly to the skull with dental acrylic.

  • Recording:

    • Allow the mice to recover for at least one week post-surgery.

    • Connect the headstage to a recording cable and amplifier.

    • Record EEG and EMG signals continuously. The EEG is typically filtered at 0.5-35 Hz and the EMG at 10-100 Hz.[4][9]

  • Data Analysis:

    • Score the recordings in 10-second epochs into wakefulness, NREM sleep, and REM sleep based on the EEG and EMG characteristics.[9]

      • Wakefulness: Low-amplitude, high-frequency EEG and high EMG activity.

      • NREM Sleep: High-amplitude, low-frequency (delta) EEG and reduced EMG activity.

      • REM Sleep: Low-amplitude, mixed-frequency (theta) EEG and muscle atonia (very low EMG activity).[4]

Cataplexy Assessment

Objective: To quantify cataplexy-like behaviors in narcoleptic mouse models.

Protocol:

  • Definition of Cataplexy: An abrupt episode of nuchal atonia lasting at least 10 seconds, preceded by at least 40 seconds of wakefulness, and accompanied by theta-dominant EEG activity and immobility on video.[17]

  • Spontaneous Cataplexy:

    • Record EEG/EMG and video of the mice, typically during the active (dark) phase.

    • Manually or automatically score the recordings for cataplexy-like episodes based on the consensus criteria.

  • Chocolate-Induced Cataplexy:

    • To increase the frequency of cataplexy for easier assessment, a positive emotional stimulus is used.[18]

    • Place a small piece of chocolate in the cage.[14]

    • Record EEG/EMG and video and quantify the number and duration of cataplexy-like episodes following the introduction of the chocolate.[14][18]

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Orexin_Signaling_Pathway cluster_presynaptic Orexin Neuron cluster_postsynaptic Postsynaptic Neuron Orexin_Peptides Orexin-A & Orexin-B OX1R OX1R Orexin_Peptides->OX1R Binds to OX2R OX2R Orexin_Peptides->OX2R Binds to G_Protein_Signaling G-Protein Signaling (e.g., ↑ Ca²⁺) OX1R->G_Protein_Signaling Activates OX2R->G_Protein_Signaling Activates Increased_Neuronal_Activity Increased Neuronal Activity (Wakefulness Promotion) G_Protein_Signaling->Increased_Neuronal_Activity Ynt-185 Ynt-185 Ynt-185->OX2R Selectively Binds & Activates

Caption: Orexin signaling pathway and the mechanism of Ynt-185.

Experimental_Workflow cluster_setup Experimental Setup cluster_experiment Experiment cluster_analysis Data Analysis Animal_Models Wild-Type Mice Orexin Receptor KO Mice Genotyping PCR Genotyping Animal_Models->Genotyping Surgery EEG/EMG Electrode Implantation Genotyping->Surgery Ynt-185_Admin Ynt-185 Administration (i.p. or i.c.v.) Surgery->Ynt-185_Admin Data_Recording EEG/EMG & Video Recording Ynt-185_Admin->Data_Recording Sleep_Scoring Sleep/Wake State Analysis Data_Recording->Sleep_Scoring Cataplexy_Analysis Cataplexy Quantification Data_Recording->Cataplexy_Analysis Comparison Compare WT vs. KO Sleep_Scoring->Comparison Cataplexy_Analysis->Comparison

Caption: Experimental workflow for validating Ynt-185's mechanism.

Logical_Relationship Hypothesis Hypothesis: Ynt-185 promotes wakefulness via OX2R activation. Prediction_WT Prediction (Wild-Type): Ynt-185 will increase wakefulness and reduce cataplexy. Hypothesis->Prediction_WT Prediction_KO Prediction (OXRDKO): Ynt-185 will have no effect. Hypothesis->Prediction_KO Experiment Experiment: Administer Ynt-185 to WT and KO mice. Measure sleep/wake & cataplexy. Prediction_WT->Experiment Prediction_KO->Experiment Conclusion Conclusion: Mechanism is validated if predictions are met. Experiment->Conclusion

Caption: Logical framework for validating Ynt-185's mechanism.

References

Comparative

YNT-185: A Comparative Selectivity Analysis Against Orexin Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the selectivity profile of YNT-185, a novel orexin (B13118510) receptor agonist, against other known orexin rec...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of YNT-185, a novel orexin (B13118510) receptor agonist, against other known orexin receptor modulators. The data presented herein is intended to provide researchers with the necessary information to evaluate YNT-185 for their specific research applications.

Orexin Receptor Binding Profile

YNT-185 is a potent and selective agonist for the orexin type-2 receptor (OX2R).[1] Its selectivity for OX2R over orexin type-1 receptor (OX1R) is a key characteristic that differentiates it from other orexin receptor modulators. The following table summarizes the binding affinities and functional activities of YNT-185 in comparison to other relevant compounds.

CompoundTarget ReceptorAgonist/AntagonistEC50 / Ki [nM]Selectivity (OX1R/OX2R)
YNT-185 OX1R Agonist2750[1]~100-fold for OX2R
OX2R Agonist28[1]
TAK-925OX1RAgonist>27,500>5000-fold for OX2R[2]
OX2RAgonist5.5[2]
SuvorexantOX1RAntagonist0.55 (Ki)[3]Dual Antagonist
OX2RAntagonist0.35 (Ki)[3]

Broad Receptor Selectivity Profile

A comprehensive understanding of a compound's selectivity is crucial for predicting its potential off-target effects. While a broad screening panel for YNT-185 against a wide range of receptors is not publicly available, information on its comparators highlights the importance of such profiling.

  • TAK-925 : This highly selective OX2R agonist has been profiled against a panel of 106 off-target enzymes and receptors and demonstrated good selectivity.[4][5]

The lack of a publicly available, broad selectivity panel for YNT-185 is a current limitation for a comprehensive off-target risk assessment.

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the functional activity of orexin receptor modulators.

Intracellular Calcium Mobilization Assay

This assay is a common method to determine the potency and efficacy of G-protein coupled receptor (GPCR) agonists and antagonists, such as those targeting orexin receptors.

Objective: To measure the ability of a compound to stimulate or inhibit the release of intracellular calcium mediated by the activation of orexin receptors.

Materials:

  • HEK293 cells stably expressing either human OX1R or OX2R.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds (YNT-185, TAK-925, etc.) and control compounds (e.g., orexin-A).

  • Antagonists for inhibition studies (e.g., suvorexant).

  • A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Cell Culture: HEK293 cells expressing either OX1R or OX2R are cultured to confluency in appropriate cell culture flasks.

  • Cell Plating: Cells are harvested and seeded into 96-well or 384-well black-walled, clear-bottom microplates at a predetermined density and allowed to attach overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) for a specified time (e.g., 1 hour) at 37°C. This allows the dye to enter the cells.

  • Compound Preparation: Serial dilutions of the test and control compounds are prepared in the assay buffer.

  • Assay:

    • The dye-loading solution is removed, and the cells are washed with the assay buffer.

    • The plate is placed in a fluorescence plate reader.

    • A baseline fluorescence reading is taken before the addition of the compounds.

    • The test compounds are added to the wells, and the fluorescence is measured kinetically over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • The ΔF is then normalized to the maximum response induced by a saturating concentration of a reference agonist (e.g., orexin-A).

    • For agonists, dose-response curves are generated by plotting the normalized response against the compound concentration. The EC50 value (the concentration that elicits 50% of the maximal response) is calculated using a non-linear regression model.

    • For antagonists, cells are pre-incubated with the antagonist before the addition of a fixed concentration of an agonist. The IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) is then determined.

Visualizing Key Pathways and Processes

To further illustrate the concepts discussed, the following diagrams have been generated.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum GPCR OX2R (GPCR) Gq Gq protein GPCR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_ER Ca²⁺ Cellular_Response Cellular Response (e.g., Neuronal Firing) Ca_ER->Cellular_Response Triggers IP3R->Ca_ER Opens ER_Lumen ER Lumen (High Ca²⁺) YNT185 YNT-185 (Agonist) YNT185->GPCR Binds

Caption: Orexin 2 Receptor (OX2R) Gq Signaling Pathway.

experimental_workflow start Start cell_culture Culture HEK293 cells expressing OX1R or OX2R start->cell_culture plate_cells Plate cells in microplate cell_culture->plate_cells dye_loading Load cells with calcium-sensitive dye plate_cells->dye_loading prepare_compounds Prepare serial dilutions of test compounds dye_loading->prepare_compounds measure_fluorescence Measure fluorescence change upon compound addition prepare_compounds->measure_fluorescence data_analysis Analyze data and generate dose-response curves measure_fluorescence->data_analysis end End data_analysis->end

Caption: Calcium Mobilization Assay Workflow.

selectivity_relationship YNT185 YNT-185 OX2R OX2R YNT185->OX2R High Affinity (Agonist) OX1R OX1R YNT185->OX1R Low Affinity (Agonist) TAK925 TAK-925 TAK925->OX2R Very High Affinity (Agonist) TAK925->OX1R Very Low Affinity Other_Receptors Other Receptors (Broad Panel) TAK925->Other_Receptors Low Affinity Suvorexant Suvorexant Suvorexant->OX2R High Affinity (Antagonist) Suvorexant->OX1R High Affinity (Antagonist)

Caption: Selectivity of Orexin Receptor Modulators.

References

Validation

Ynt-185: An In Vitro and In Vivo Correlation of a Selective Orexin 2 Receptor Agonist and its Comparison with Novel Alternatives

A Comparative Guide for Researchers and Drug Development Professionals The discovery of the orexin (B13118510) system and its crucial role in regulating wakefulness has paved the way for novel therapeutic strategies for...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The discovery of the orexin (B13118510) system and its crucial role in regulating wakefulness has paved the way for novel therapeutic strategies for sleep disorders like narcolepsy. Ynt-185, a potent and selective orexin 2 receptor (OX2R) agonist, has emerged as a significant tool compound for exploring the therapeutic potential of OX2R activation. This guide provides a comprehensive comparison of Ynt-185's in vitro and in vivo effects, alongside a comparative analysis with other selective OX2R agonists, TAK-925 and ARN-776. The information is intended to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.

In Vitro Profile: Receptor Selectivity and Potency

The initial characterization of any novel compound lies in its in vitro activity. For orexin receptor agonists, the key parameters are their potency (EC50) and selectivity for the two orexin receptor subtypes, OX1R and OX2R. Ynt-185 demonstrates significant selectivity for OX2R over OX1R.[1] This selectivity is a desirable characteristic, as activation of OX2R is thought to be the primary driver of the wake-promoting and anti-cataplectic effects of the orexin system.

CompoundOX1R EC50 (µM)OX2R EC50 (µM)Selectivity (OX1R/OX2R)
Ynt-185 2.75[1]0.028[1]~98-fold
TAK-925 >100.0055>1800-fold
ARN-776 ---

In Vivo Efficacy: Amelioration of Narcolepsy Symptoms in Preclinical Models

The true therapeutic potential of a compound is realized in its in vivo efficacy. Ynt-185 and its counterparts have been extensively studied in mouse models of narcolepsy, which exhibit key symptoms of the human disease, including excessive daytime sleepiness and cataplexy (sudden loss of muscle tone).

Peripherally administered Ynt-185 has been shown to cross the blood-brain barrier and effectively promote wakefulness and reduce cataplexy-like episodes in these models.[2][3][4] Similarly, TAK-925 and ARN-776 have demonstrated robust wake-promoting and anti-cataplectic effects.[5]

CompoundAnimal ModelAdministration RouteDosageKey In Vivo Effects
Ynt-185 Orexin knockout miceIntraperitoneal (i.p.)20-40 mg/kg[1]Increased wakefulness, suppressed cataplexy-like episodes (SOREMs).[4][6]
TAK-925 Narcoleptic miceSubcutaneous (s.c.)1-10 mg/kgIncreased wakefulness, reduced cataplexy.
ARN-776 Narcoleptic miceIntraperitoneal (i.p.)1-10 mg/kgIncreased wakefulness, reduced cataplexy.

Pharmacokinetic Profile: Blood-Brain Barrier Penetration

A critical factor for any centrally acting drug is its ability to penetrate the blood-brain barrier (BBB). While detailed pharmacokinetic parameters for Ynt-185 are not as publicly available as for some newer compounds, studies have confirmed its ability to cross the BBB and exert its effects on the central nervous system following peripheral administration.[2][3][4] In contrast, more quantitative data is available for TAK-925 and ARN-776.

CompoundBlood-Brain Barrier PenetrationBrain-to-Blood Ratio
Ynt-185 Yes[2][3][4]Not explicitly reported
TAK-925 Yes0.07[5]
ARN-776 Yes0.04[5]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and the process of drug evaluation, the following diagrams are provided.

Orexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ynt-185 Ynt-185 OX2R OX2R Ynt-185->OX2R Activates Orexin_A Orexin-A Orexin_A->OX2R Orexin_B Orexin-B Orexin_B->OX2R Gq Gq protein OX2R->Gq Activates PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Neuronal_Excitation Neuronal Excitation & Wakefulness Promotion Ca_release->Neuronal_Excitation

Caption: Orexin 2 Receptor (OX2R) signaling pathway activated by Ynt-185.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_outcome Outcome receptor_binding Receptor Binding Assays (OX1R & OX2R) functional_assay Functional Assays (e.g., Ca²⁺ mobilization) receptor_binding->functional_assay selectivity_potency Determine EC50 & Selectivity functional_assay->selectivity_potency pk_studies Pharmacokinetic Studies (BBB Penetration) selectivity_potency->pk_studies narcolepsy_model Efficacy in Narcolepsy Mouse Models pk_studies->narcolepsy_model eeg_emg EEG/EMG Recording (Sleep/Wake Analysis) narcolepsy_model->eeg_emg cataplexy_assessment Cataplexy Assessment narcolepsy_model->cataplexy_assessment candidate_selection Lead Candidate Selection eeg_emg->candidate_selection cataplexy_assessment->candidate_selection

Caption: General experimental workflow for evaluating OX2R agonists.

Experimental Protocols

In Vitro Ca2+ Mobilization Assay

This assay is used to determine the potency (EC50) of a compound in activating the orexin receptors.

1. Cell Culture:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R in a suitable growth medium supplemented with fetal bovine serum and antibiotics.

  • Plate the cells in 96-well or 384-well black, clear-bottom plates and grow to confluence.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) with a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.

  • Remove the cell culture medium and add the dye-loading buffer to the cells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells and be cleaved to its active form.

3. Compound Addition and Signal Detection:

  • Prepare serial dilutions of the test compounds (Ynt-185, TAK-925, etc.) in the assay buffer.

  • Use a fluorescent plate reader equipped with an automated liquid handling system to add the compound dilutions to the wells.

  • Immediately after compound addition, measure the fluorescence intensity at appropriate excitation and emission wavelengths over time to capture the transient increase in intracellular calcium.

4. Data Analysis:

  • Determine the peak fluorescence response for each compound concentration.

  • Plot the response as a function of the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Patch-Clamp Electrophysiology on Histaminergic Neurons

This technique is used to assess the direct effect of the compound on the electrical activity of neurons known to be regulated by the orexin system.

1. Brain Slice Preparation:

  • Anesthetize and decapitate a mouse.

  • Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Cut coronal slices (e.g., 250-300 µm thick) containing the tuberomammillary nucleus (TMN), a region rich in histaminergic neurons that express OX2R.

  • Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour.

2. Recording:

  • Transfer a brain slice to a recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.

  • Identify histaminergic neurons in the TMN based on their location and electrophysiological properties.

  • Using a glass micropipette filled with an internal solution, form a high-resistance seal with the membrane of a target neuron (gigaseal).

  • Rupture the membrane patch to achieve the whole-cell configuration.

3. Drug Application and Data Acquisition:

  • Record the baseline membrane potential and firing rate of the neuron in current-clamp mode.

  • Apply the test compound (e.g., Ynt-185) to the slice by adding it to the perfusion aCSF.

  • Record the changes in membrane potential and firing frequency in response to the compound.

  • Data is acquired using a patch-clamp amplifier and specialized software.

In Vivo EEG/EMG Recording and Sleep/Wake Analysis

This is the gold-standard method for assessing the effects of a compound on sleep and wakefulness in preclinical models.

1. Surgical Implantation of Electrodes:

  • Anesthetize the mouse with a suitable anesthetic agent.

  • Secure the animal in a stereotaxic frame.

  • Surgically implant electroencephalogram (EEG) electrodes (small screws) onto the skull over the cortex and electromyogram (EMG) electrodes (wires) into the nuchal muscles.

  • Secure the electrodes and a head-mounted pedestal with dental cement.

  • Allow the animal to recover from surgery for at least one week.

2. Acclimation and Recording:

  • Acclimate the mouse to the recording chamber and tethered recording cable.

  • Connect the head-mounted pedestal to the recording system.

  • Record baseline EEG and EMG signals for at least 24 hours to establish a normal sleep-wake pattern.

3. Drug Administration and Post-Dosing Recording:

  • Administer the test compound (e.g., Ynt-185) via the desired route (e.g., i.p. or s.c.) at a specific time of day (e.g., the beginning of the light/inactive phase).

  • Continue to record EEG and EMG signals for a defined period (e.g., 24 hours) post-administration.

4. Data Analysis:

  • The recorded EEG and EMG data are manually or automatically scored in epochs (e.g., 10 seconds) to classify the animal's state as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep.

  • Analyze the data to determine the effects of the compound on various sleep-wake parameters, including total time spent in each state, bout duration, and state transitions.

  • For narcolepsy models, specifically quantify the number and latency of cataplexy-like episodes (SOREMs).

Conclusion

Ynt-185 has been a pivotal tool in demonstrating the therapeutic potential of selective OX2R agonism for narcolepsy. Its ability to promote wakefulness and suppress cataplexy in preclinical models provides a strong proof-of-concept. The development of newer compounds like TAK-925 and ARN-776, with potentially improved pharmacokinetic and selectivity profiles, represents the continued effort to translate this concept into a viable clinical therapy. This guide provides a comparative overview of the available data to aid researchers in selecting the most appropriate tool compound for their specific research questions and to inform the ongoing development of novel treatments for disorders of hypersomnolence.

References

Comparative

Ynt-185: A Comparative Analysis of its Therapeutic Efficacy in Preclinical Narcolepsy Models

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of Ynt-185, a selective orexin (B13118510) type-2 receptor (OX2R) agonist, with other therapeutic alternative...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ynt-185, a selective orexin (B13118510) type-2 receptor (OX2R) agonist, with other therapeutic alternatives for narcolepsy. The data presented is derived from preclinical studies in established mouse models of the disorder, offering insights into its potential as a mechanistic-based therapy.

Executive Summary

Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS) and cataplexy, primarily caused by the loss of orexin-producing neurons.[1][2] Ynt-185, as a nonpeptide OX2R agonist, represents a novel therapeutic approach aimed at restoring orexin signaling.[1][3][4] Preclinical evidence demonstrates that Ynt-185 effectively suppresses cataplexy-like episodes and promotes wakefulness in murine models of narcolepsy.[1][2] This guide will delve into the quantitative data from these studies, compare the performance of Ynt-185 with other narcolepsy treatments, and provide detailed experimental methodologies to aid in the design and interpretation of future research.

Comparative Efficacy of Ynt-185 and Other Narcolepsy Therapeutics

The following tables summarize the therapeutic effects of Ynt-185 in comparison to standard narcolepsy treatments. It is important to note that the data for Ynt-185 is derived from specific studies, and direct head-to-head comparisons with other compounds in the same experimental setting are limited. The efficacy of other drugs is based on findings from separate preclinical studies, and experimental conditions may vary.

Table 1: Effect on Cataplexy (Sleep-Onset REM Periods - SOREMs) in Orexin Knockout (OXKO) Mice

TreatmentDosage (i.p.)Reduction in SOREMs (first 3 hours post-administration)Latency to first SOREMReference
Ynt-185 40 mg/kgSignificant decreaseSignificantly increased[1]
Ynt-185 60 mg/kgSignificant decreaseSignificantly increased[1]
Modafinil N/ADoes not suppress cataplexyN/AN/A
Sodium Oxybate N/AAlleviates cataplexyN/AN/A

Table 2: Effect on Wakefulness

TreatmentDosage (i.p.)Animal ModelEffect on WakefulnessRebound SleepReference
Ynt-185 40 mg/kgWild-type miceSignificantly increasedNo immediate rebound sleep[1]
Ynt-185 40 mg/kgOXKO miceDid not significantly ameliorate sleep/wake fragmentationNo immediate rebound sleep[1]
Modafinil N/AOrexin-null miceMore effectively increases wakefulness than in wild-typeN/AN/A
Sodium Oxybate N/AMurine narcolepsy modelsAlleviates excessive daytime sleepinessN/AN/A

Experimental Protocols

Animal Models
  • Orexin Knockout (OXKO) Mice: These mice have a targeted deletion of the prepro-orexin gene, leading to a complete lack of orexin peptides. They exhibit a phenotype that closely mimics human narcolepsy with cataplexy.

  • Orexin/Ataxin-3 Transgenic Mice: In this model, orexin neurons are progressively lost after birth due to the targeted expression of the toxic Ataxin-3 protein. This model reflects the neurodegenerative aspect of human narcolepsy.[1]

Drug Administration
  • Ynt-185: Administered via intraperitoneal (i.p.) injection at doses of 40 and 60 mg/kg.[1] For some experiments, intracerebroventricular (i.c.v.) administration was also used.[1]

EEG/EMG Recording and Analysis
  • Surgical Implantation: Mice are anesthetized and surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings.[5][6]

    • EEG electrodes: Stainless steel screws are implanted into the skull over the cortex.[5]

    • EMG electrodes: Stainless steel wires are inserted into the nuchal (neck) muscles.[5]

  • Recording: After a recovery period, mice are connected to a recording system, and EEG/EMG signals are continuously recorded.[5]

  • Sleep Stage Scoring: The recorded data is scored into distinct sleep-wake states (wakefulness, NREM sleep, REM sleep) based on the EEG and EMG characteristics.[5]

Assessment of Cataplexy (SOREMs)
  • Definition: In mice, cataplexy is identified as Sleep-Onset REM periods (SOREMs), which are direct transitions from wakefulness to REM sleep.[1]

  • Induction: To increase the frequency of cataplectic events for drug screening, a "chocolate test" is often used, where the presentation of a palatable food can trigger SOREMs in narcoleptic mice.[1]

  • Quantification: The number of SOREMs and the latency to the first SOREM after drug administration are quantified.[1]

Visualizing the Mechanisms and Workflows

Signaling Pathway of Ynt-185

Ynt185_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ynt185 Ynt-185 OX2R Orexin Type-2 Receptor (OX2R) Ynt185->OX2R Binds and Activates G_protein G-protein Activation OX2R->G_protein Couples to downstream Downstream Signaling (e.g., increased neuronal excitability) G_protein->downstream Initiates

Caption: Ynt-185 acts as an agonist at the OX2R, initiating downstream signaling.

Experimental Workflow for Evaluating Ynt-185

Experimental_Workflow start Select Narcoleptic Mouse Model (e.g., OXKO mice) surgery Surgical Implantation of EEG/EMG Electrodes start->surgery recovery Post-operative Recovery (1-2 weeks) surgery->recovery baseline Baseline EEG/EMG Recording (24-48 hours) recovery->baseline drug_admin Administer Ynt-185 or Vehicle (i.p. injection) baseline->drug_admin recording Post-administration EEG/EMG Recording drug_admin->recording analysis Data Analysis: - Sleep Stage Scoring - SOREM Quantification - Wakefulness Duration recording->analysis end Compare Therapeutic Effects analysis->end

Caption: Workflow for assessing Ynt-185's effects in narcoleptic mice.

Conclusion

Ynt-185 demonstrates significant promise as a therapeutic agent for narcolepsy by directly targeting the underlying orexin system deficiency.[1][2] Its ability to suppress cataplexy-like events and promote wakefulness in preclinical models provides a strong rationale for further development.[1] While direct comparative data with other treatments is still emerging, the distinct mechanism of action of Ynt-185 as an OX2R agonist positions it as a potentially transformative therapy for individuals with narcolepsy. Future studies involving direct, side-by-side comparisons with existing medications will be crucial for fully elucidating its therapeutic potential and place in the clinical landscape.

References

Validation

Ynt-185: A Novel Orexin Receptor Agonist Compared to First-Generation Narcolepsy Treatments

A new frontier in narcolepsy treatment is emerging with the development of orexin (B13118510) receptor agonists, a class of drugs that aims to address the underlying neurochemical deficit in this sleep disorder. Ynt-185,...

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in narcolepsy treatment is emerging with the development of orexin (B13118510) receptor agonists, a class of drugs that aims to address the underlying neurochemical deficit in this sleep disorder. Ynt-185, a selective orexin type-2 receptor (OX2R) agonist, represents a significant departure from first-generation narcolepsy therapies. This guide provides a detailed comparison of Ynt-185's preclinical profile with the established clinical data of traditional treatments, offering insights for researchers and drug development professionals.

Narcolepsy is a chronic neurological condition characterized by excessive daytime sleepiness (EDS), cataplexy, and other symptoms resulting from the loss of orexin-producing neurons in the hypothalamus.[1][2] First-generation treatments have primarily focused on symptom management through various mechanisms. In contrast, Ynt-185 is designed to mimic the action of the missing orexin neuropeptides, offering a potential disease-modifying approach.[2][3]

Mechanism of Action: A Shift from Symptom Management to Orexin System Restoration

First-generation narcolepsy treatments modulate various neurotransmitter systems to promote wakefulness and reduce cataplexy. Ynt-185, however, directly targets the orexin system, which is deficient in most narcolepsy patients.

Ynt-185: As a selective OX2R agonist, Ynt-185 binds to and activates the orexin type-2 receptor.[1] This receptor is crucial for promoting and maintaining wakefulness. By activating this pathway, Ynt-185 aims to compensate for the lack of endogenous orexin, thereby addressing the root cause of narcolepsy symptoms.[2][3]

First-Generation Treatments: These therapies have more diverse and less targeted mechanisms of action:

  • Modafinil (B37608) and Armodafinil: While the precise mechanism is not fully understood, these wake-promoting agents are known to act as weak dopamine (B1211576) reuptake inhibitors. Their effects are also thought to involve the modulation of other neurotransmitter systems, including norepinephrine, serotonin, GABA, and glutamate.

  • Sodium Oxybate: This central nervous system depressant is a GABA-B receptor agonist. Its therapeutic effects on cataplexy and EDS are thought to be mediated by consolidating and improving the quality of nocturnal sleep.

  • Methylphenidate: A traditional stimulant, methylphenidate blocks the reuptake of dopamine and norepinephrine, increasing their levels in the synaptic cleft and enhancing wakefulness.

G cluster_Ynt185 Ynt-185 Signaling Pathway cluster_FirstGen First-Generation Treatments Signaling Pathways Ynt185 Ynt-185 OX2R Orexin Receptor 2 (OX2R) Ynt185->OX2R Activates Wakefulness Promotion of Wakefulness OX2R->Wakefulness Modafinil Modafinil DAT Dopamine Transporter (DAT) Modafinil->DAT Inhibits Reuptake Dopamine ↑ Dopamine Wakefulness1 Promotion of Wakefulness Dopamine->Wakefulness1 SodiumOxybate Sodium Oxybate GABABR GABA-B Receptor SodiumOxybate->GABABR Activates ConsolidatedSleep Consolidated Nocturnal Sleep GABABR->ConsolidatedSleep ReducedEDS Reduced EDS & Cataplexy ConsolidatedSleep->ReducedEDS Methylphenidate Methylphenidate DAT_NET Dopamine (DAT) & Norepinephrine (NET) Transporters Methylphenidate->DAT_NET Inhibits Reuptake Dopamine_NE ↑ Dopamine & Norepinephrine Wakefulness2 Promotion of Wakefulness Dopamine_NE->Wakefulness2

Figure 1. Signaling pathways of Ynt-185 and first-generation narcolepsy treatments.

Comparative Efficacy and Safety Data

Direct comparative clinical trial data between Ynt-185 and first-generation treatments is not available as Ynt-185 has not yet progressed to extensive human trials. The following tables summarize the available preclinical data for Ynt-185 and clinical trial data for established narcolepsy medications. It is crucial to note that preclinical results in animal models may not directly translate to human efficacy and safety.

Preclinical Efficacy of Ynt-185 in Narcoleptic Mouse Models
EndpointYnt-185 TreatmentOutcome
Wakefulness Intraperitoneal (i.p.) administrationSignificantly increased wakefulness.[4][5]
Cataplexy i.p. administration (40 and 60 mg/kg)Significantly suppressed cataplexy-like episodes.[4][5]
Rebound Sleep Administration during the active phaseNo immediate rebound sleep was observed.[4][5]
Desensitization Repeated administrationNo desensitization was observed in the suppression of cataplexy.[4][5]
Clinical Efficacy of First-Generation Narcolepsy Treatments
TreatmentKey Efficacy EndpointResult
Modafinil Change in Maintenance of Wakefulness Test (MWT) sleep latencySignificant increase compared to placebo.[6][7]
Change in Epworth Sleepiness Scale (ESS) scoreSignificant reduction compared to placebo.[6][7]
Sodium Oxybate Reduction in weekly cataplexy attacksSignificant dose-dependent reduction compared to placebo.[8]
Change in MWT sleep latencySignificant increase compared to placebo.[8][9]
Methylphenidate Improvement in excessive daytime sleepinessEffective in improving wakefulness.[10][11]
Effect on cataplexyGenerally considered to have minimal effect on cataplexy.[12]
Safety and Tolerability Profile
TreatmentCommon Adverse Events
Ynt-185 Data from human trials is not available. Another OX2R agonist, TAK-994, was associated with hepatotoxicity in a phase 2 trial.[13]
Modafinil Headache, nausea, nervousness, anxiety, and insomnia.
Sodium Oxybate Nausea, dizziness, headache, vomiting, and somnolence.
Methylphenidate Insomnia, nervousness, headache, and increased heart rate.

Experimental Protocols

Key Experiments for Ynt-185 in Mouse Models of Narcolepsy

The preclinical efficacy of Ynt-185 was primarily evaluated in orexin knockout and orexin neuron-ablated mouse models, which exhibit narcolepsy-like symptoms.[4][5]

1. Assessment of Wakefulness:

  • Animals: Wild-type and narcoleptic model mice.

  • Methodology: Mice were surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.

  • Procedure: Ynt-185 or a vehicle was administered intraperitoneally. EEG/EMG recordings were then continuously monitored to quantify the time spent in wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

  • Endpoint: The primary endpoint was the change in the total time spent in wakefulness following drug administration compared to the vehicle control.

2. Assessment of Cataplexy:

  • Animals: Narcoleptic model mice.

  • Methodology: Cataplexy-like episodes were identified by brief, sudden episodes of muscle atonia during wakefulness, as observed in the EMG recordings.

  • Procedure: Ynt-185 or a vehicle was administered, and the frequency and duration of cataplexy-like episodes were quantified from the EEG/EMG recordings.

  • Endpoint: The primary endpoint was the reduction in the number and duration of cataplexy-like episodes compared to the vehicle control.

G cluster_workflow Experimental Workflow for Preclinical Narcolepsy Drug Evaluation start Start animal_model Select Animal Model (e.g., Orexin Knockout Mice) start->animal_model end End surgery Surgical Implantation (EEG/EMG Electrodes) animal_model->surgery recovery Post-operative Recovery surgery->recovery baseline Baseline EEG/EMG Recording recovery->baseline drug_admin Drug Administration (Ynt-185 or Vehicle) baseline->drug_admin post_drug_rec Post-administration EEG/EMG Recording drug_admin->post_drug_rec data_analysis Data Analysis (Sleep-Wake & Cataplexy Scoring) post_drug_rec->data_analysis results Evaluation of Efficacy (Wakefulness, Cataplexy) data_analysis->results results->end

Figure 2. A typical experimental workflow for evaluating narcolepsy treatments in preclinical models.

Conclusion and Future Directions

Ynt-185 represents a promising, mechanistically novel approach to narcolepsy treatment by directly targeting the deficient orexin system. Preclinical data in mouse models demonstrate its potential to improve both wakefulness and cataplexy. However, the lack of human clinical trial data makes a direct comparison with first-generation treatments preliminary. The development of another orexin agonist was halted due to safety concerns, highlighting the challenges in translating this approach to the clinic.[13]

For researchers and drug development professionals, Ynt-185 and other orexin agonists signify a paradigm shift in narcolepsy therapeutics. Future research should focus on advancing orexin agonists with favorable safety profiles into clinical trials to definitively assess their efficacy and safety in comparison to existing treatments. Such studies will be critical in determining whether this targeted approach can offer superior outcomes for individuals living with narcolepsy.

References

Comparative

The Potency of Ynt-185 in the Landscape of Orexin Mimetics: A Comparative Guide

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Ynt-185 and other key orexin (B13118510) mimetics. It delves into their relative potencies, supported by...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Ynt-185 and other key orexin (B13118510) mimetics. It delves into their relative potencies, supported by experimental data, and outlines the methodologies used in these critical assessments.

The orexin system, a key regulator of sleep-wake cycles, has become a significant target for therapeutic intervention in sleep disorders. Orexin mimetics, particularly agonists, hold promise for treating conditions like narcolepsy, which is characterized by the loss of orexin-producing neurons.[1][2][3][4] Ynt-185, a potent and selective orexin 2 receptor (OX2R) agonist, has emerged as a crucial tool in this field.[5][6][7] This guide will compare Ynt-185 with other notable orexin agonists, providing a clear overview of their performance based on available preclinical data.

Comparative Potency of Orexin Agonists

The potency of orexin agonists is a critical determinant of their therapeutic potential. This is often quantified by the half-maximal effective concentration (EC50), which indicates the concentration of a drug that induces a response halfway between the baseline and maximum. A lower EC50 value signifies a higher potency.

The following table summarizes the in vitro potency of Ynt-185 and other selected orexin mimetics at the human orexin 1 (OX1R) and orexin 2 (OX2R) receptors.

CompoundTarget Receptor(s)EC50 (nM) at human OX1REC50 (nM) at human OX2RSelectivity (Fold, OX1R/OX2R)
Ynt-185 OX2R Agonist2750[7]28[7]~100-fold for OX2R[7]
TAK-925 (Danavorexton) OX2R Agonist---
ARN-776 Orexin Agonist---
BP1.15205 OX2R Agonist-0.015[8]>600-fold for OX2R[8]

Orexin Receptor Signaling Pathway

Orexin receptors are G-protein coupled receptors (GPCRs).[10] Upon activation by an agonist like Ynt-185, they primarily couple to the Gq/11 protein, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which is a key event in neuronal excitation.

Orexin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Orexin_Agonist Orexin Agonist (e.g., Ynt-185) OX2R OX2R Orexin_Agonist->OX2R Binds to Gq11 Gq/11 OX2R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation Leads to

Caption: Orexin 2 Receptor (OX2R) signaling cascade initiated by an agonist.

Experimental Protocols

The determination of agonist potency is typically performed using in vitro functional assays. A common method is the calcium mobilization assay, which measures the increase in intracellular calcium following receptor activation.

Calcium Mobilization Assay Workflow

This assay is fundamental for quantifying the potency of orexin receptor agonists.

Calcium_Mobilization_Assay A CHO cells stably expressing human OX1R or OX2R are cultured B Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) A->B C Cells are washed to remove extracellular dye B->C D Baseline fluorescence is measured C->D E Increasing concentrations of the orexin agonist (e.g., Ynt-185) are added to the cells D->E F Changes in intracellular calcium are monitored by measuring the change in fluorescence intensity E->F G Data is analyzed to generate a dose-response curve F->G H EC50 value is calculated from the dose-response curve G->H

Caption: Workflow for a typical calcium mobilization assay.

Detailed Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells, which do not endogenously express orexin receptors, are stably transfected with the human OX1R or OX2R gene. These cells are then cultured in appropriate media until they reach a suitable confluency for the assay.

  • Dye Loading: The cultured cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. This dye can cross the cell membrane and is subsequently cleaved by intracellular esterases, trapping it inside the cell.

  • Washing: After incubation, the cells are washed with a buffer solution to remove any dye that has not entered the cells.

  • Baseline Measurement: The baseline fluorescence of the dye-loaded cells is measured using a fluorometric imaging plate reader or a similar instrument.

  • Compound Addition: The orexin agonist being tested is prepared in a series of dilutions. These different concentrations are then added to the wells containing the cells.

  • Fluorescence Measurement: The plate is immediately read in the fluorometer to measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response at each agonist concentration is recorded. These data points are then plotted on a graph with the agonist concentration on the x-axis (log scale) and the response on the y-axis.

  • EC50 Calculation: A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis. The EC50 value, representing the concentration at which 50% of the maximal response is observed, is then determined from this curve.

In Vivo Efficacy

While in vitro potency is a crucial indicator, in vivo studies are essential to confirm the therapeutic potential of an orexin mimetic. Ynt-185 has demonstrated efficacy in animal models of narcolepsy. Intraperitoneal administration of Ynt-185 has been shown to suppress cataplexy-like episodes in orexin knockout mice and promote wakefulness in wild-type mice.[4][7][11] Similarly, TAK-925 and ARN-776 have been shown to induce continuous wakefulness and eliminate cataplexy in narcoleptic mouse models.[9] These in vivo results underscore the potential of potent and selective OX2R agonists as a therapeutic strategy for narcolepsy.

Conclusion

Ynt-185 stands as a potent and selective OX2R agonist, demonstrating significant promise in preclinical models. Its high selectivity for OX2R over OX1R is a noteworthy characteristic. The landscape of orexin mimetics is continually evolving, with newer compounds like BP1.15205 showing even greater potency in vitro.[8] The continued development and comparative assessment of these compounds, utilizing robust experimental protocols as outlined in this guide, will be instrumental in advancing novel therapies for sleep disorders. Future research, including head-to-head in vivo comparison studies and detailed pharmacokinetic and pharmacodynamic profiling, will be critical in determining the clinical viability of these promising orexin mimetics.

References

Validation

Ynt-185: A Comparative Analysis Against Industry Standards for Narcolepsy

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive performance comparison of Ynt-185, a selective orexin (B13118510) type-2 receptor (OX2R) agonist, against current indust...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of Ynt-185, a selective orexin (B13118510) type-2 receptor (OX2R) agonist, against current industry-standard treatments for narcolepsy and other emerging orexin agonists. The information is intended to provide an objective overview supported by available preclinical and clinical data to inform research and development efforts in the field of sleep disorder therapeutics.

Executive Summary

Narcolepsy is a chronic neurological condition characterized by excessive daytime sleepiness (EDS) and cataplexy, primarily caused by a deficiency of orexin-producing neurons. Ynt-185, a novel nonpeptide, selective OX2R agonist, aims to address the root cause of narcolepsy by mimicking the effects of the missing orexin neuropeptides. This guide benchmarks Ynt-185 against established treatments such as modafinil (B37608) and sodium oxybate, which have different mechanisms of action, and against other investigational orexin agonists like TAK-925 and TAK-861. While direct head-to-head preclinical studies comparing Ynt-185 with these agents are not publicly available, this guide synthesizes existing data to provide a comparative perspective.

Data Presentation: Quantitative Comparison of Ynt-185 and Competitors

The following tables summarize the key quantitative data for Ynt-185 and its comparators.

Table 1: In Vitro Receptor Selectivity and Potency

CompoundTarget(s)Mechanism of ActionEC50 (OX2R)EC50 (OX1R)Selectivity (OX2R vs. OX1R)
Ynt-185 OX2RSelective Agonist28 nM[1]2,750 nM[1]~100-fold[1]
TAK-925 (Danavorexton) OX2RSelective Agonist5.5 nM>30,000 nM>5,000-fold
TAK-861 OX2RSelective Agonist2.5 nM[2]>7,500 nM~3,000-fold[2]
Modafinil DAT, NET, and othersAtypical StimulantN/AN/AN/A
Sodium Oxybate GABAB and GHB receptorsCNS DepressantN/AN/AN/A
Suvorexant OX1R and OX2RDual AntagonistN/A (IC50: 0.55 nM for OX1R, 0.35 nM for OX2R)N/AN/A

Table 2: Preclinical In Vivo Efficacy in Narcolepsy Mouse Models

CompoundAnimal ModelKey Findings
Ynt-185 Orexin knockout (OXKO) mice- Significantly decreased the number of cataplexy-like episodes (SOREMs) at 40 and 60 mg/kg (i.p.)[1][3].- Increased latency to the first SOREM[1][3].- Promotes wakefulness in wild-type mice[3].
TAK-925 (Danavorexton) Orexin/ataxin-3 mice- Reduced sleep/wakefulness fragmentation and cataplexy-like episodes[4].
TAK-861 Orexin neuron-ablated mice- Significantly increased wakefulness time and improved wakefulness fragmentation.- Significantly suppressed cataplexy-like episodes[5].
Modafinil Orexin-null mice- Effectively increases wakefulness time[6].- Does not suppress cataplexy[7].
Sodium Oxybate Orexin/ataxin-3 and DTA mice- Reduces cataplexy[8].

Table 3: Clinical Efficacy in Narcolepsy Type 1 (NT1) Patients

CompoundPhase of DevelopmentKey Clinical Endpoints
Ynt-185 PreclinicalNot yet in human clinical trials.
TAK-925 (Danavorexton) Phase 1- Dose-dependent increase in wakefulness as measured by the Maintenance of Wakefulness Test (MWT)[4].
TAK-861 Phase 3- Statistically significant and clinically meaningful improvements in MWT, Epworth Sleepiness Scale (ESS), and Weekly Cataplexy Rate (WCR) compared to placebo in a Phase 2b trial[5].
Modafinil Marketed- Significantly increases daytime sleep latency and reduces excessive daytime sleepiness[9].
Sodium Oxybate Marketed- Effective in treating cataplexy and excessive daytime sleepiness[10][11].

Signaling Pathways and Experimental Workflows

Orexin Signaling Pathway and Ynt-185's Mechanism of Action

The orexin system plays a crucial role in regulating wakefulness. Orexin-A and Orexin-B are neuropeptides produced by neurons in the lateral hypothalamus that bind to two G protein-coupled receptors: Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R). In narcolepsy type 1, there is a significant loss of these orexin-producing neurons. Ynt-185 acts as a selective agonist at the OX2R, thereby compensating for the lack of endogenous orexin and promoting wakefulness.

Orexin_Signaling_Pathway cluster_0 Presynaptic Orexin Neuron (Deficient in Narcolepsy) cluster_1 Postsynaptic Neuron cluster_2 Pharmacological Intervention Orexin_Neuron Orexin Neuron Orexin_A_B Orexin-A & Orexin-B Orexin_Neuron->Orexin_A_B Releases OX1R OX1R Orexin_A_B->OX1R Binds OX2R OX2R Orexin_A_B->OX2R Binds Gq_Protein Gq-protein Signaling OX1R->Gq_Protein OX2R->Gq_Protein Gs_Gi_Protein Gs/Gi-protein Signaling OX2R->Gs_Gi_Protein Wakefulness Promotion of Wakefulness Gq_Protein->Wakefulness Gs_Gi_Protein->Wakefulness Ynt185 Ynt-185 Ynt185->OX2R Selectively Activates

Caption: Orexin signaling pathway and the mechanism of action of Ynt-185.

Experimental Workflow for Preclinical Evaluation of Narcolepsy Treatments

The preclinical assessment of potential narcolepsy therapeutics typically involves in vivo studies using animal models that replicate key symptoms of the disorder, such as orexin knockout mice. The workflow generally includes surgical implantation of EEG/EMG electrodes, baseline sleep-wake recording, drug administration, and subsequent recording to analyze changes in sleep architecture and cataplexy-like events.

Preclinical_Workflow cluster_animal_prep Animal Model Preparation cluster_recording Data Acquisition cluster_analysis Data Analysis Animal_Model Narcolepsy Mouse Model (e.g., Orexin Knockout) Surgery EEG/EMG Electrode Implantation Surgery Animal_Model->Surgery Recovery Post-operative Recovery Period Surgery->Recovery Baseline Baseline EEG/EMG Recording Recovery->Baseline Drug_Admin Drug Administration (e.g., Ynt-185, Vehicle) Baseline->Drug_Admin Post_Drug_Recording Post-administration EEG/EMG Recording Drug_Admin->Post_Drug_Recording Scoring Sleep Stage Scoring (Wake, NREM, REM) Post_Drug_Recording->Scoring Cataplexy_Analysis Cataplexy-like Event (SOREM) Analysis Scoring->Cataplexy_Analysis Statistical_Analysis Statistical Comparison (Drug vs. Vehicle) Cataplexy_Analysis->Statistical_Analysis

Caption: General experimental workflow for preclinical evaluation in narcolepsy mouse models.

Detailed Experimental Protocols

Key Experiment: In Vivo Efficacy Assessment in Orexin Knockout (OXKO) Mice

The following is a generalized protocol based on methodologies reported in the literature for assessing the in vivo efficacy of compounds like Ynt-185.

  • Animals: Adult male orexin knockout (OXKO) mice and wild-type littermates are used. Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Surgical Implantation: Mice are anesthetized, and electrodes for electroencephalogram (EEG) and electromyogram (EMG) are implanted. EEG electrodes are typically placed over the cortex, and EMG electrodes are inserted into the nuchal muscles. Animals are allowed a recovery period of at least one week.

  • EEG/EMG Recording and Analysis: Following recovery, mice are connected to a recording system, and baseline sleep/wake patterns are recorded for at least 24 hours. EEG and EMG signals are amplified, filtered, and digitized. Sleep stages (wakefulness, NREM sleep, REM sleep) are scored in epochs (e.g., 10 seconds) based on the EEG and EMG characteristics. Cataplexy-like episodes, or sleep-onset REM periods (SOREMs), are identified as direct transitions from wakefulness to REM sleep.

  • Drug Administration: Ynt-185 or vehicle is administered via intraperitoneal (i.p.) injection at a specified time (e.g., at the beginning of the dark/active phase).

  • Data Analysis: Sleep/wake parameters and the number and latency of SOREMs are quantified and compared between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Comparison of Mechanisms

The therapeutic approaches for narcolepsy vary significantly in their mechanisms of action, which is a critical consideration for drug development professionals.

Mechanism_Comparison cluster_orexin Orexin System Modulation cluster_other Other Mechanisms Ynt185 Ynt-185 (OX2R Agonist) TAK_Compounds TAK-925 / TAK-861 (OX2R Agonists) Suvorexant Suvorexant (Dual Orexin Antagonist) Modafinil Modafinil (Dopamine/Norepinephrine Reuptake Inhibition) Sodium_Oxybate Sodium Oxybate (GABA-B Agonist) Narcolepsy Narcolepsy (Orexin Deficiency) Narcolepsy->Ynt185 Addresses Root Cause Narcolepsy->TAK_Compounds Addresses Root Cause Narcolepsy->Suvorexant Opposing Effect (Promotes Sleep) Used for Insomnia Narcolepsy->Modafinil Symptomatic Treatment (Promotes Wakefulness) Narcolepsy->Sodium_Oxybate Symptomatic Treatment (Consolidates Sleep, Reduces Cataplexy)

Caption: Comparison of therapeutic mechanisms for narcolepsy.

Conclusion

Ynt-185 demonstrates promise as a selective OX2R agonist with the potential to address the underlying orexin deficiency in narcolepsy. Preclinical data in mouse models indicate its efficacy in reducing cataplexy-like events and promoting wakefulness.[1][3] In comparison to industry standards like modafinil and sodium oxybate, Ynt-185 offers a more targeted, mechanism-based therapeutic approach. However, it is important to note that Ynt-185 is in the preclinical stage of development, whereas other orexin agonists such as TAK-861 are advancing through clinical trials and have shown significant efficacy in human patients.[5] Further head-to-head comparative studies will be crucial to fully elucidate the performance of Ynt-185 relative to these other therapeutic options. The data and visualizations presented in this guide are intended to provide a foundational understanding for researchers and professionals in the field to inform future research directions and drug development strategies.

References

Safety & Regulatory Compliance

Safety

Essential Safety and Logistical Information for Handling Ynt-185

For researchers, scientists, and drug development professionals working with the potent, selective orexin (B13118510) type-2 receptor agonist Ynt-185, a comprehensive understanding of safety and handling protocols is par...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the potent, selective orexin (B13118510) type-2 receptor agonist Ynt-185, a comprehensive understanding of safety and handling protocols is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The selection and consistent use of appropriate Personal Protective Equipment (PPE) is the first line of defense against accidental exposure to Ynt-185. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended PPERationale
Receiving and Unpacking - Nitrile gloves- Safety glasses- Lab coatTo protect against potential external contamination of the shipping container.
Weighing and Aliquoting (Solid Form) - Primary: Chemical fume hood or ventilated balance enclosure- PPE: - Double nitrile gloves - Disposable full-coverage lab coat or gown - Safety goggles - N95 respirator or higher (e.g., PAPR)High risk of aerosolization of potent powder. Engineering controls are critical. Full respiratory and skin protection is necessary to prevent inhalation and dermal absorption.
Solution Preparation - Primary: Chemical fume hood- PPE: - Nitrile gloves - Lab coat - Safety goggles or safety glasses with side shieldsTo protect against splashes of the compound in solution.
In Vitro / In Vivo Dosing - Nitrile gloves- Lab coat- Safety glassesTo prevent skin and eye contact during experimental procedures.
Waste Disposal - Nitrile gloves- Lab coat- Safety gogglesTo protect against contact with contaminated waste materials.

Operational Plan: Step-by-Step Guidance

A systematic approach to handling Ynt-185 is crucial for maintaining a safe laboratory environment. The following step-by-step operational plan outlines the key stages from receiving the compound to its use in experiments.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage. If the container is compromised, do not open it and contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Storage: Ynt-185 should be stored in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage temperatures are -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[1] Always refer to the manufacturer's instructions for specific storage conditions. The storage location should be clearly labeled as containing a potent compound.

Weighing and Solution Preparation
  • Preparation: Before handling solid Ynt-185, ensure that a designated chemical fume hood or ventilated balance enclosure is clean and operational. Prepare all necessary equipment, including spatulas, weigh boats, and vials, within the containment area.

  • Weighing: Wear the appropriate PPE as outlined in the table above. Carefully weigh the desired amount of Ynt-185. Handle the compound gently to minimize the generation of airborne particles.

  • Dissolving: In a chemical fume hood, add the appropriate solvent to the vial containing the weighed Ynt-185. Ynt-185 is soluble in DMSO.[1] Close the vial securely and vortex or sonicate as needed to ensure complete dissolution.

  • Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.

Experimental Use
  • Dilutions: Perform all dilutions of the stock solution within a chemical fume hood.

  • Administration: When performing in vitro or in vivo experiments, handle all solutions containing Ynt-185 with care to avoid splashes and aerosols.

  • Cleanup: After each use, decontaminate all surfaces and equipment that may have come into contact with Ynt-185. A suitable decontamination solution, such as a 10% bleach solution followed by a water rinse, should be used.

Disposal Plan

Proper disposal of Ynt-185 and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling Ynt-185 should be treated as hazardous chemical waste.

  • Solid Waste:

    • Ynt-185 Powder: Unused or expired solid Ynt-185 must be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash.

    • Contaminated PPE: All disposable PPE, including gloves, lab coats, and respirators, that has come into contact with Ynt-185 should be collected in a designated, labeled hazardous waste bag.

    • Contaminated Labware: Disposable labware, such as weigh boats and pipette tips, should be collected in a puncture-proof hazardous waste container.

  • Liquid Waste:

    • Unused Solutions: Unused stock solutions and dilutions of Ynt-185 must be collected in a clearly labeled, sealed hazardous waste container.

    • Contaminated Solvents: Solvents used for cleaning and decontamination should also be collected as hazardous waste.

  • Waste Labeling and Storage: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("Ynt-185"), and the approximate concentration and volume. Store waste containers in a designated satellite accumulation area away from general lab traffic.

  • Waste Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of all Ynt-185 hazardous waste.

Experimental Workflow for Handling Ynt-185

The following diagram illustrates the standard workflow for handling Ynt-185 in a research laboratory, from receiving the compound to the final disposal of waste.

Ynt185_Workflow cluster_prep Preparation & Handling cluster_disposal Waste Management receive Receive & Inspect Compound store Store at -20°C or -80°C receive->store weigh Weigh Solid in Containment store->weigh dissolve Prepare Stock Solution (in Fume Hood) weigh->dissolve experiment Perform In Vitro/ In Vivo Experiments dissolve->experiment collect_solid Collect Contaminated Solid Waste experiment->collect_solid collect_liquid Collect Contaminated Liquid Waste experiment->collect_liquid label_waste Label Hazardous Waste Containers collect_solid->label_waste collect_liquid->label_waste dispose Arrange for EHS Waste Pickup label_waste->dispose

Caption: Workflow for safe handling and disposal of Ynt-185.

References

© Copyright 2026 BenchChem. All Rights Reserved.